Methyl 2-cyanoacrylate
Description
Methyl cyanoacrylate is a chemical compound of cyanide. It is used as the main component of certain cyanoacrylate glues. (L608)
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-cyanoprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c1-4(3-6)5(7)8-2/h1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCLLHOVUTZFKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2, Array | |
| Record name | METHYL 2-CYANOACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20637 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHYL 2-CYANOACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25067-29-2 | |
| Record name | Poly(methyl cyanoacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4025589 | |
| Record name | Methyl 2-cyanoacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4025589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl 2-cyanoacrylate is a clear slightly yellow liquid. (NTP, 1992), Clear, colorless liquid with irritating, acrid odor; [ACGIH], COLOURLESS LIQUID., Clear to slightly yellow liquid with a characteristic odor., Colorless liquid with a characteristic odor. | |
| Record name | METHYL 2-CYANOACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20637 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl 2-cyanoacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/549 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | METHYL 2-CYANOACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHYL 2-CYANOACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/252 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl-2-cyanoacrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0405.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
117 to 120 °F at 1.8 mmHg (NTP, 1992), 47 °C at 2 mm Hg, BP: 47-49 °C (0.33-0.36 kPa), 66 °C, 117-120 °F at 1.8 mmHg | |
| Record name | METHYL 2-CYANOACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20637 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHYL 2-CYANOACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1207 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYL 2-CYANOACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHYL 2-CYANOACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/252 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
174 °F (NIOSH, 2023), 82.78 °C (closed cup), 79 °C, 174 °F | |
| Record name | METHYL 2-CYANOACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20637 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHYL 2-CYANOACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1207 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYL 2-CYANOACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHYL 2-CYANOACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/252 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl-2-cyanoacrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0405.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Soluble or partially soluble in methyl ethyl ketone, toluene, DMF /dimethylformamide/, acetone, nitromethane, 30% | |
| Record name | METHYL 2-CYANOACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20637 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHYL 2-CYANOACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1207 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methyl-2-cyanoacrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0405.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.1044 at 81 °F (NTP, 1992) - Denser than water; will sink, 1.1012 g/cu cm at 20 °C, Relative density (water = 1): 1.1, 1.1044 at 81 °F, (81 °F): 1.10 | |
| Record name | METHYL 2-CYANOACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20637 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHYL 2-CYANOACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1207 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYL 2-CYANOACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHYL 2-CYANOACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/252 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl-2-cyanoacrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0405.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
Relative vapor density (air = 1): 3.8 | |
| Record name | METHYL 2-CYANOACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.2 mmHg at 77 °F (NIOSH, 2023), 0.2 [mmHg], VP: <0.27 kPa at 25 °C, 0.2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 24, 0.2 mmHg at 77 °F, (77 °F): 0.2 mmHg | |
| Record name | METHYL 2-CYANOACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20637 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl 2-cyanoacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/549 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | METHYL 2-CYANOACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1207 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYL 2-CYANOACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHYL 2-CYANOACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/252 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl-2-cyanoacrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0405.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Clear, colorless liquid, Thick liquid | |
CAS No. |
137-05-3, 25067-29-2 | |
| Record name | METHYL 2-CYANOACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20637 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl cyanoacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mecrylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(methyl cyanoacrylate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025067292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-cyano-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 2-cyanoacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4025589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mecrilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MECRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN7979561R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHYL 2-CYANOACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1207 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYL 2-CYANOACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHYL 2-CYANOACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/252 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acrylic acid, 2-cyano-, methyl ester | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/AS6ACFC0.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-40 °C | |
| Record name | METHYL 2-CYANOACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Chemical and Physical Properties of Methyl 2-Cyanoacrylate
This guide provides a comprehensive technical overview of methyl 2-cyanoacrylate (MCA), a monomer of significant interest to researchers, scientists, and drug development professionals. With full editorial control, this document is structured to deliver not just data, but a deeper understanding of the causality behind the properties and experimental methodologies associated with this highly reactive compound. Our focus is on scientific integrity, providing a self-validating system of information grounded in authoritative references.
Introduction: The Unique Reactivity of a Versatile Monomer
This compound (MCA), with the chemical formula C₅H₅NO₂, is the simplest ester of 2-cyanoacrylic acid.[1] It is a colorless liquid with a characteristic, sharp, acrid odor.[1][2] What sets MCA apart is its remarkable ability to undergo rapid anionic polymerization in the presence of even weak nucleophiles, most notably water from atmospheric moisture.[3][4] This property is the foundation of its widespread use as an instant adhesive, but it also presents unique challenges in its handling, characterization, and application in more sophisticated fields like medical device manufacturing and drug delivery.[5][6] This guide will dissect the fundamental chemical and physical properties that govern the behavior of MCA, providing both theoretical understanding and practical experimental insights.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of this compound is crucial for its effective application and for predicting its behavior in various environments. These properties are summarized in the table below, followed by a more detailed discussion.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅NO₂ | [1] |
| Molecular Weight | 111.10 g/mol | [1][2] |
| CAS Number | 137-05-3 | [1] |
| Appearance | Clear, colorless to slightly yellow liquid | [1][2] |
| Odor | Strong, acrid | [1][2] |
| Boiling Point | 48-49 °C at 0.33-0.36 kPa (2.5-2.7 mmHg) | [1] |
| 117-120 °F (47-49 °C) at 1.8 mmHg | [7] | |
| Melting Point | -40 °C | [8] |
| Density | 1.1044 g/cm³ at 20 °C | [1] |
| Vapor Pressure | 0.2 mmHg at 25 °C (77 °F) | [7][9] |
| Flash Point | 79 °C (174 °F) | [7][8] |
| Refractive Index (n²⁰D) | 1.4459 | [1] |
| Viscosity | ~2.2 cP at 25 °C | [2] |
| Solubility | Soluble in acetone, methyl ethyl ketone, nitromethane, toluene, and dimethylformamide. Insoluble in water. | [1][7] |
Molecular Structure and its Implications
The reactivity of this compound is a direct consequence of its molecular structure. The presence of two strong electron-withdrawing groups, the nitrile (-C≡N) and the ester (-COOCH₃), on the same carbon atom of the double bond creates a highly electron-deficient β-carbon. This makes the molecule exceptionally susceptible to nucleophilic attack, which is the initiating step of its characteristic rapid anionic polymerization.[3][10]
Synthesis of this compound
The industrial synthesis of this compound is primarily achieved through a Knoevenagel condensation reaction between methyl cyanoacetate and formaldehyde.[11][12] This process is typically followed by a depolymerization step.
Knoevenagel Condensation and Depolymerization Workflow
Caption: Synthesis of this compound via Knoevenagel Condensation and Depolymerization.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol outlines a general procedure for the synthesis of this compound. Causality: The use of a basic catalyst facilitates the initial condensation, while the subsequent thermal depolymerization under vacuum in the presence of inhibitors is crucial to prevent premature polymerization of the highly reactive monomer.
-
Reaction Setup: In a round-bottom flask equipped with a stirrer, thermometer, and a distillation apparatus, combine methyl cyanoacetate and a suitable solvent.
-
Condensation: Add a catalytic amount of a weak base (e.g., piperidine) and slowly add formaldehyde while maintaining the reaction temperature.[12]
-
Polymer Formation: Continue stirring until the reaction is complete, resulting in the formation of a viscous prepolymer of poly(this compound).
-
Depolymerization: Add polymerization inhibitors (both anionic and free-radical scavengers) to the prepolymer. Heat the mixture under vacuum. The monomer will depolymerize and distill over.[12]
-
Purification: Collect the crude this compound distillate and purify it further by fractional distillation under reduced pressure in the presence of inhibitors to obtain the final product.
The Mechanism of Anionic Polymerization
The hallmark of this compound is its extremely rapid anionic polymerization, which is the basis for its adhesive properties. This process is initiated by weak bases, with water being a ubiquitous initiator.
Anionic Polymerization Pathway
Caption: Anionic Polymerization Mechanism of this compound.
Causality: The initiation step involves the nucleophilic attack of an anion (like OH⁻) on the electron-poor β-carbon of the monomer, forming a resonance-stabilized carbanion.[3] This carbanion is a potent nucleophile that rapidly attacks another monomer molecule, propagating the polymer chain. The high exothermicity of this reaction contributes to the rapid curing of the adhesive.[3]
Stability and Degradation
The inherent reactivity of this compound also contributes to its limited stability. The monomer is susceptible to premature polymerization if not properly stabilized.
Factors Affecting Stability
-
Moisture: As the primary initiator of polymerization, exposure to moisture must be minimized during storage.[9][13]
-
Alkaline Substances: Bases will readily initiate polymerization.[13]
-
Heat and Light: Elevated temperatures and UV light can accelerate degradation and polymerization.
To counteract this, commercial formulations of this compound contain acidic stabilizers (anionic polymerization inhibitors) and free-radical inhibitors.[14]
Degradation of Poly(this compound)
The resulting polymer, poly(this compound) (PMCA), can also undergo degradation, primarily through a depolymerization or "unzipping" mechanism, especially at elevated temperatures.[15][16] This process is the reverse of the polymerization reaction and results in the reformation of the monomer. The thermal stability of PMCA is a critical consideration in applications where it will be exposed to heat.
Experimental Characterization Protocols
The characterization of this compound and its polymer requires a suite of analytical techniques to determine purity, structure, and thermal properties.
Spectroscopic Analysis
Causality: ¹H NMR spectroscopy is a powerful tool for confirming the structure of the monomer and assessing its purity by identifying the characteristic proton signals.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Note: The solvent must be free of water and basic impurities to prevent polymerization.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Acquire the spectrum at room temperature.
-
Data Acquisition: Obtain the ¹H NMR spectrum using standard acquisition parameters.
-
Data Analysis: Process the spectrum (phasing, baseline correction, and integration). The expected signals for this compound are:
-
A singlet for the methyl ester protons (-OCH₃).
-
Two distinct signals for the vinyl protons (=CH₂), often appearing as singlets or narrow multiplets.
-
-
Purity Assessment: The presence of impurity peaks, such as those from residual solvents or starting materials like methyl cyanoacetate, can be quantified by comparing their integration values to that of the monomer.[17]
Causality: FTIR spectroscopy is used to identify the key functional groups present in the this compound monomer.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For liquid MCA, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a drop of the liquid directly on the ATR crystal.
-
Instrument Setup: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Acquisition: Acquire the spectrum, co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands:
-
C≡N stretch: A sharp, strong band around 2230-2250 cm⁻¹.
-
C=O stretch (ester): A strong band around 1720-1740 cm⁻¹.
-
C=C stretch (alkene): A band around 1620-1640 cm⁻¹.
-
C-H stretches and bends: Signals in the 2800-3100 cm⁻¹ and 1350-1470 cm⁻¹ regions.
-
Causality: Mass spectrometry is employed to determine the molecular weight of the monomer and to study its fragmentation pattern, which can aid in structural confirmation.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile samples.
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).
-
Mass Analysis: Acquire the mass spectrum.
-
Data Analysis:
-
Molecular Ion (M⁺): Identify the molecular ion peak corresponding to the molecular weight of this compound (m/z 111).
-
Fragmentation Pattern: Analyze the major fragment ions. Common fragments may arise from the loss of the methoxy group (-OCH₃, m/z 31) or the entire ester group (-COOCH₃, m/z 59).[18]
-
Chromatographic Analysis
Causality: GC is a primary technique for assessing the purity of the volatile this compound monomer and quantifying impurities.
Experimental Protocol: GC Purity Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., acetone or dichloromethane).
-
Instrument Setup: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a polar column).
-
GC Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without causing thermal degradation.
-
Oven Temperature Program: A temperature ramp is typically used to separate the monomer from any less volatile impurities.
-
Carrier Gas: Use an inert carrier gas such as helium or nitrogen.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.[19]
Causality: HPLC can also be used for purity assessment, particularly for analyzing non-volatile impurities or for formulations containing other components.
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Dissolve the this compound sample in a suitable mobile phase compatible solvent.
-
Instrument Setup: Use an HPLC system with a UV detector and a reverse-phase column (e.g., C18).
-
HPLC Conditions:
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., phosphoric acid) to suppress anionic polymerization on the column.[12]
-
Detection Wavelength: Monitor at a wavelength where the cyanoacrylate chromophore absorbs (typically in the low UV region).
-
-
Data Analysis: Quantify the purity based on the peak area percentage of the main component.
Thermal Analysis
Causality: DSC is used to study the thermal transitions of poly(this compound), such as the glass transition temperature (Tg), and to investigate the kinetics of polymerization.
Experimental Protocol: DSC Analysis of Polymerization
-
Sample Preparation: Place a small, accurately weighed amount of this compound monomer into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Dynamic Scan: Heat the sample at a constant rate (e.g., 10 °C/min) to observe the exothermic polymerization event and any subsequent thermal transitions of the polymer.
-
Isothermal Scan: Hold the sample at a specific temperature to study the rate of polymerization.
-
-
Data Analysis:
Causality: TGA is used to evaluate the thermal stability and decomposition profile of poly(this compound).
Experimental Protocol: TGA of Poly(this compound)
-
Sample Preparation: Place a small, accurately weighed sample of pre-polymerized poly(this compound) into a TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 or 20 °C/min) in an inert atmosphere (e.g., nitrogen) to a temperature where complete decomposition occurs.
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of weight loss indicates the beginning of thermal degradation. The derivative of the TGA curve (DTG) can be used to identify the temperature of maximum decomposition rate.[21][22]
Safety and Handling
This compound is a reactive chemical that requires careful handling.
-
Inhalation: Vapors can irritate the respiratory system.[9][13] Work in a well-ventilated area or under a fume hood.
-
Skin and Eye Contact: The liquid bonds to skin and eyelids instantly.[7][13] It can cause skin irritation and serious eye irritation.[7] Wear appropriate personal protective equipment (PPE), including safety glasses and nitrile gloves.
-
Storage: Store in a cool, dry place away from moisture, heat, and direct sunlight.[13] It is often refrigerated to prolong shelf life.
Applications in Research and Development
The unique properties of this compound make it a valuable tool in various research and development sectors:
-
Adhesive Technology: As a model compound for studying the fundamentals of cyanoacrylate adhesion and for developing new adhesive formulations.[23]
-
Medical Devices: While longer-chain cyanoacrylates are more common in direct tissue applications due to lower histotoxicity, this compound is used in the assembly of medical devices.[6][24]
-
Drug Delivery: Research is ongoing into the use of poly(alkyl cyanoacrylates), including PMCA, for creating nanoparticles for targeted drug delivery.
-
Forensics: Fuming with methyl or ethyl cyanoacrylate is a standard method for developing latent fingerprints on non-porous surfaces.
Conclusion
This compound is a monomer with a fascinating and highly useful chemistry, dominated by its propensity for rapid anionic polymerization. A deep understanding of its chemical and physical properties, synthesis, and degradation pathways, as detailed in this guide, is essential for its successful and safe application in both industrial and research settings. The experimental protocols provided herein offer a framework for the rigorous characterization of this versatile compound, enabling scientists and engineers to harness its unique properties for innovative applications.
References
- 1. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qualitest.ae [qualitest.ae]
- 7. raajournal.com [raajournal.com]
- 8. US9018254B2 - Cyanoacrylate tissue adhesives with desirable permeability and tensile strength - Google Patents [patents.google.com]
- 9. Gas chromatographic determination of ethyl 2-cyanoacrylate in the workplace environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04729D [pubs.rsc.org]
- 11. caribjscitech.com [caribjscitech.com]
- 12. infinitalab.com [infinitalab.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. www2.unifap.br [www2.unifap.br]
- 15. researchgate.net [researchgate.net]
- 16. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. Novel terpolymers based on methyl methacrylate with superior thermal stability and optical transparency for high-value applications | PLOS One [journals.plos.org]
- 19. US20130331598A1 - 2-cyanoacrylate-purifying method - Google Patents [patents.google.com]
- 20. jocpr.com [jocpr.com]
- 21. researchgate.net [researchgate.net]
- 22. s4science.at [s4science.at]
- 23. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 24. mdpi.com [mdpi.com]
anionic polymerization mechanism of methyl 2-cyanoacrylate
An In-Depth Technical Guide to the Anionic Polymerization Mechanism of Methyl 2-Cyanoacrylate
Foreword: The Science of Instant Adhesion
To researchers, scientists, and drug development professionals, the name this compound (MCA) is synonymous with rapid, high-strength adhesion. As the primary component of "super glues," its chemistry is a masterclass in reactivity.[1][2] This guide delves into the core of that reactivity: the anionic polymerization mechanism. We will move beyond a simple recitation of steps to explore the causality, the kinetics, and the control measures that define this fascinating process. As a Senior Application Scientist, my objective is to provide not just a map of the mechanism but an understanding of the terrain—the "why" behind the "how"—to empower your own research and development endeavors.
The Monomer: A Study in Engineered Reactivity
The remarkable reactivity of this compound stems from its unique molecular architecture. The vinyl group (C=C double bond) is substituted with two powerful electron-withdrawing groups: a nitrile (-CN) and a methyl ester (-COOCH₃).[1][3] This electronic arrangement polarizes the double bond, rendering the β-carbon atom highly electrophilic and exceptionally susceptible to nucleophilic attack. This inherent electronic deficiency is the cornerstone of its rapid polymerization, which proceeds predominantly through an anionic pathway.[2][3] Even weak nucleophiles, such as the hydroxyl ions present in ambient moisture, are sufficient to trigger a polymerization cascade.[3][4]
The Core Mechanism: A Three-Act Play
The anionic polymerization of MCA is a chain reaction that can be dissected into three fundamental stages: initiation, propagation, and termination.
Act I: Initiation - The Nucleophilic Spark
Initiation is the catalytic event that begins the polymerization. It occurs when a nucleophile (an electron-rich species, denoted as B:⁻) attacks the electron-poor β-carbon of the MCA monomer.[2][3]
Causality: The choice of initiator is dictated by the monomer's high reactivity. Unlike monomers such as styrene that require potent initiators like butyl lithium, MCA can be initiated by a wide array of weak bases.[5] Common initiators include:
Upon attack, the π-bond of the vinyl group breaks, and a new single bond forms between the nucleophile and the β-carbon. The electrons from the π-bond are pushed onto the α-carbon, forming a carbanion. This carbanion is the propagating species of the polymerization.[1][2]
The key to the favorability of this step is the exceptional stability of the resulting carbanion. The negative charge on the α-carbon is not localized; it is delocalized through resonance across the adjacent nitrile and ester groups.[1][3] This resonance stabilization lowers the energy of the intermediate, providing a strong thermodynamic driving force for the reaction.
Act II: Propagation - The Rapid Chain Reaction
The resonance-stabilized carbanion formed during initiation is itself a potent nucleophile. In the propagation step, this carbanion rapidly attacks the β-carbon of another MCA monomer molecule.[3] This process regenerates the carbanion at the new chain end and extends the polymer by one monomer unit.
This step repeats in a rapid, sequential fashion, forming long polymer chains in a very short timeframe. The propagation rate coefficient (kₚ) for cyanoacrylates is exceptionally high, orders of magnitude greater than that for other common monomers like methyl methacrylate (MMA) under similar anionic conditions.[1][3] This kinetic reality is responsible for the near-instantaneous bonding characteristic of cyanoacrylate adhesives.
Act III: Termination - Halting the Growth
In a perfectly pure, aprotic system, the anionic polymerization of MCA can proceed as a "living" polymerization.[7] This means that in the absence of impurities or deliberately added terminating agents, the carbanionic chain ends remain active indefinitely.[1][8] If more monomer were introduced, the chains would continue to grow.[8]
However, in most practical and commercial applications, termination reactions are prevalent. The most common termination pathway involves the reaction of the propagating carbanion with a proton donor (an acid, HA), such as trace amounts of water or acidic species on a substrate surface.[1][8] The carbanion abstracts a proton, neutralizing the active site and forming a "dead" polymer chain that can no longer propagate.
It is important to note that if the terminating acid is weak, a chain transfer reaction can occur. The proton transfer terminates one chain, but the resulting conjugate base (A⁻) may be nucleophilic enough to initiate a new polymer chain.[1]
Quantitative Data: A Kinetic Comparison
The extreme reactivity of MCA is best illustrated by comparing its polymerization kinetics to other monomers. The following table summarizes key kinetic parameters.
| Parameter | Monomer | Initiator / Conditions | Value | Reference |
| Propagation Rate Coefficient (kₚ) | n-Butyl 2-cyanoacrylate | Tetrabutylammonium salts in THF at 20°C | ~10⁶ L·mol⁻¹·s⁻¹ | [1][3] |
| Propagation Rate Coefficient (kₚ) | Methyl Methacrylate (MMA) | Tetraphenylphosphonium salt in THF at 20°C | 775 L·mol⁻¹·s⁻¹ | [1][3] |
| Bulk Parameter (kₚ/kₜ⁰·⁵) | This compound | AIBN (Radical) at 60°C | 0.021 L·mol⁻¹·s⁻¹ | [1][3] |
As the data show, the anionic propagation rate for a cyanoacrylate is several orders of magnitude higher than for MMA, highlighting its exceptional reactivity.
Experimental Protocol: Controlled Anionic Polymerization of MCA
This protocol outlines a method for conducting a controlled anionic polymerization in a laboratory setting, aiming for a living system. This requires stringent anhydrous and anaerobic conditions to prevent premature termination.
Objective: To synthesize poly(this compound) with a controlled molecular weight via living anionic polymerization.
Materials:
-
This compound (inhibitor-free, freshly distilled)
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl
-
Tetrabutylammonium benzoate (initiator)
-
Methanol (terminating agent)
-
Argon gas (high purity)
-
Schlenk line and associated glassware (acid-washed and oven-dried)
Methodology:
-
Glassware Preparation: All glassware must be rigorously cleaned, acid-washed, rinsed with deionized water, and oven-dried at >120°C for at least 12 hours. The glassware should be assembled hot and placed under a high-purity argon atmosphere using a Schlenk line.
-
Monomer and Solvent Preparation: Commercial MCA contains acidic (e.g., p-toluenesulfonic acid) and radical (e.g., hydroquinone) inhibitors.[1][9] For controlled polymerization, these must be removed. Distill the monomer under reduced pressure immediately before use. The solvent (THF) must be scrupulously dried and deoxygenated.
-
Initiation:
-
In a Schlenk flask under argon, dissolve a precise amount of tetrabutylammonium benzoate initiator in anhydrous THF.
-
Cool the initiator solution to a controlled temperature (e.g., -78°C) using a dry ice/acetone bath to moderate the highly exothermic reaction.
-
-
Polymerization:
-
Using a gas-tight syringe, slowly add the purified this compound monomer to the rapidly stirring initiator solution.
-
An immediate increase in viscosity is typically observed. Allow the reaction to proceed for the desired time (e.g., 30 minutes). The system is considered "living" at this stage.
-
-
Termination:
-
To terminate the polymerization, add a small amount of degassed methanol to the reaction mixture. This will protonate the living carbanion chain ends.
-
-
Isolation and Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold hexane or methanol.
-
Filter the resulting white polymer powder, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
-
-
Characterization:
-
Determine the number-average molecular weight (Mₙ) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). For a successful living polymerization, the PDI should be low (typically < 1.2), and the Mₙ should be close to the theoretical value calculated from the monomer-to-initiator ratio.[5]
-
References
- 1. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pcbiochemres.com [pcbiochemres.com]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Zwitterionic Polymerization of Methyl 2-Cyanoacrylate in Protic Solvents
This document provides an in-depth exploration of the zwitterionic polymerization of methyl 2-cyanoacrylate (MCA), with a specific focus on the mechanistic nuances and experimental challenges presented by protic solvent systems. It is intended for researchers, polymer chemists, and drug development professionals seeking a comprehensive understanding of this highly reactive monomer's behavior.
Introduction: The Unique Reactivity of this compound
This compound (MCA) is a vinyl monomer renowned for its nearly instantaneous polymerization, a property that has made it the cornerstone of commercial "super glue" adhesives.[1][2] This exceptional reactivity stems from the molecular structure of the acrylate. The presence of two strong electron-withdrawing groups—the nitrile (-CN) and the ester (-COOCH₃)—on the α-carbon renders the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack.[1][3]
Consequently, MCA polymerization can be initiated by a wide array of nucleophiles, even very weak bases such as water or alcohols.[4] While this is advantageous for adhesive applications where ambient moisture on a substrate is sufficient to trigger curing, it presents a significant challenge for controlled polymer synthesis.[1][5] The polymerization proceeds predominantly through an anionic mechanism, but initiation by neutral bases like tertiary amines or phosphines leads to a zwitterionic pathway.[1][6] Understanding the interplay between the monomer, initiator, and solvent is critical for harnessing its potential in more sophisticated applications, such as in the biomedical field for drug delivery systems or tissue adhesives.
Mechanistic Pathways: Anionic vs. Zwitterionic Polymerization
The polymerization of MCA is overwhelmingly anionic in nature due to the high stability of the propagating carbanion, which is resonance-stabilized by the adjacent nitrile and ester groups.[1][4]
-
Conventional Anionic Polymerization: This is initiated by anionic species (e.g., OH⁻, CN⁻). The initiator adds to the β-carbon of the monomer, creating a carbanion at the α-carbon which then propagates by attacking subsequent monomers.
-
Zwitterionic Polymerization: This pathway is initiated by neutral nucleophiles, such as tertiary amines or phosphines. The initiator attacks the monomer to form a zwitterion—a molecule containing both a positive (from the initiator) and a negative (the carbanion) charge. This zwitterionic species then propagates.[1][6]
Protic solvents, such as water and alcohols, complicate these mechanisms. They are weak nucleophiles and can directly initiate an anionic polymerization.[4][5] This inherent reactivity makes achieving a controlled, living polymerization in protic media exceptionally difficult, as the solvent can act as both an initiator and a terminating agent.
The Detailed Mechanism in Protic Solvents
When MCA is introduced into a protic solvent (ROH), the polymerization proceeds through a series of rapid steps. The following mechanism outlines the key stages, which often occur almost simultaneously.
-
Initiation: The protic solvent molecule, acting as a weak nucleophile, attacks the electrophilic β-carbon of the MCA monomer. This breaks the carbon-carbon double bond and forms a carbanion on the α-carbon, stabilized by resonance. The proton from the solvent can either remain associated with the oxygen or be transferred, but the key step is the formation of the initiating carbanion.
-
Propagation: The newly formed carbanion rapidly attacks the β-carbon of another MCA monomer. This process repeats, leading to rapid chain growth. The propagation rate coefficient (k_p) for cyanoacrylates is extremely high, often approaching 10⁶ L·mol⁻¹·s⁻¹ in some systems.[1]
-
Chain Transfer/Termination: This is the most critical and defining step in protic solvents. The propagating "living" carbanion is a strong base and can readily abstract a proton from a solvent molecule. This terminates the growth of one chain while simultaneously creating a new alkoxide (RO⁻) anion, which can then initiate a new polymer chain. This chain transfer process is a primary reason why high molecular weight polymers are difficult to achieve in protic media and why the resulting polymers often have a broad molecular weight distribution. Strong acids are potent inhibitors and will terminate the reaction completely.[7]
The diagram below visualizes the zwitterionic polymerization mechanism initiated by a generic nucleophile (Nu) in the presence of a protic solvent (ROH), which acts as a terminating agent.
Caption: Zwitterionic polymerization mechanism of MCA and termination in a protic solvent.
Experimental Protocol: Polymerization of MCA in Methanol
This protocol describes a representative procedure for the polymerization of MCA in a protic solvent. The primary outcome in this environment is typically a rapid precipitation of the polymer.
CAUTION: this compound is a powerful adhesive that can bond skin and tissue in seconds. It is also a lachrymator. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
Materials
-
This compound (MCA) monomer, stabilized with hydroquinone.
-
Anhydrous Methanol (MeOH), reagent grade.
-
Hydrochloric acid (HCl), dilute solution in methanol (for termination).
-
Nitrogen or Argon gas for inert atmosphere.
-
Standard laboratory glassware (Schlenk flask, syringes, magnetic stirrer).
Procedure
-
Monomer Purification: To remove stabilizers for controlled experiments, MCA can be purified by distillation under reduced pressure. However, for many applications, the commercially available monomer can be used directly, acknowledging the stabilizer's presence.
-
Reaction Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of inert gas (N₂ or Ar).
-
Solvent Addition: 50 mL of anhydrous methanol is transferred to the flask via a cannula or syringe. The solvent is stirred to create a vortex.
-
Initiation/Polymerization: 5 mL of MCA monomer is rapidly injected into the vortex of the stirring methanol. Polymerization will initiate almost instantly, evidenced by the immediate formation of a white precipitate (poly(this compound)).
-
Reaction Time: The reaction is allowed to proceed for 10-15 minutes to ensure maximum conversion. The mixture will become a thick slurry.
-
Termination: The polymerization is quenched by adding 1 mL of the dilute HCl/methanol solution. This neutralizes any remaining propagating anionic centers.
-
Polymer Isolation: The white polymer precipitate is isolated by vacuum filtration.
-
Washing: The collected polymer is washed sequentially with fresh methanol (2 x 20 mL) to remove any unreacted monomer and residual solvent.
-
Drying: The purified poly(this compound) is dried in a vacuum oven at 40-50°C to a constant weight.
The following diagram illustrates the general workflow for this experimental procedure.
Caption: Experimental workflow for the precipitation polymerization of MCA in methanol.
Polymer Characterization and Data
The resulting poly(this compound) (PMCA) is a white, solid polymer. A key challenge in its characterization is its limited solubility. PMCA is generally insoluble in common nonpolar solvents and polar protic solvents like alcohols.[1][7] It typically shows solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone.[7]
Analytical Techniques
-
Gel Permeation Chromatography (GPC/SEC): Used to determine molecular weight (Mn, Mw) and polydispersity index (PDI). A suitable solvent like DMF must be used as the mobile phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR in a solvent like DMSO-d₆ can confirm the polymer structure and the absence of monomer.
-
Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg) of the polymer, providing insight into its thermal properties.
Representative Data
The table below summarizes typical results from the polymerization of alkyl cyanoacrylates under different conditions, highlighting the impact of the initiator and solvent environment.
| Monomer | Initiator / Solvent | Temperature (°C) | Mn ( kg/mol ) | PDI (Mw/Mn) | Citation/Comment |
| n-Butyl CA | Tetrabutylammonium Salts / THF | 20 | High (initially) | ~1.5 - 2.5 | Extremely rapid polymerization.[1] |
| Ethyl CA | Thiophenol/Superbase / THF | Ambient | >20 (controlled) | < 1.2 | Demonstrates control in aprotic media.[8] |
| Methyl CA | Methanol (acts as initiator) | Ambient | Low to Moderate | > 2.0 | Uncontrolled, precipitation polymerization. |
| Ethyl CA | Water (moisture) | Ambient | Variable | Broad | Typical adhesive curing mechanism.[4][9] |
Field Insights and Scientific Trustworthiness
The zwitterionic polymerization of MCA in protic solvents is a classic example of a reaction where the intrinsic properties of the reagents dictate the outcome, making external control difficult.
-
Expertise & Causality: The choice of a protic solvent is a deliberate decision to leverage its initiating capability for rapid polymerization, as in adhesive curing. However, this same choice causally leads to a loss of control over molecular weight and architecture due to the unavoidable chain transfer reactions. The propagating carbanion is simply too basic to coexist with the acidic proton of an alcohol or water molecule without reacting.
-
Trustworthiness & Self-Validation: The protocol described is self-validating. The nearly instantaneous formation of a precipitate upon monomer injection is a clear and reproducible indicator of the reaction's initiation and the polymer's insolubility. The subsequent characterization (e.g., broad PDI from GPC) validates the predicted outcome of an uncontrolled polymerization mechanism dominated by chain transfer.
-
Authoritative Grounding: The mechanisms discussed are well-established in polymer science literature. The extreme reactivity of cyanoacrylates via anionic pathways initiated by weak bases is a foundational concept.[1][4][7] The challenge of controlling this reactivity has been a significant research focus, leading to advanced techniques like using superbases in rigorously dried aprotic solvents to achieve living polymerization characteristics.[8]
Conclusion
The polymerization of this compound in protic solvents is a rapid, efficient, but largely uncontrolled process. The solvent acts as both an initiator and a chain transfer agent, leading to the precipitation of polymer with a broad molecular weight distribution. While this behavior is ideal for applications requiring fast curing, it is a significant obstacle for the synthesis of well-defined polymers for high-precision applications. For researchers in drug development and advanced materials, achieving control necessitates moving to rigorously anhydrous, aprotic solvent systems and employing sophisticated initiation strategies that can tame the monomer's formidable reactivity.
References
- 1. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl cyanoacrylate | C5H5NO2 | CID 8711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. hereon.de [hereon.de]
- 6. researchgate.net [researchgate.net]
- 7. afinitica.com [afinitica.com]
- 8. pure.mpg.de [pure.mpg.de]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Degradation Products of Poly(methyl 2-cyanoacrylate)
Introduction
Poly(methyl 2-cyanoacrylate) (PMCA) is a rapidly polymerizing, colorless liquid that has found widespread application as an instant adhesive, famously known as "superglue".[1] Beyond its household and industrial uses, its unique properties have garnered significant interest in the biomedical field, particularly for applications such as tissue adhesives and drug delivery nanoparticles.[2] However, for researchers, scientists, and drug development professionals, the utility of PMCA is intrinsically linked to its degradation behavior. The breakdown of the polymer chain, especially within a physiological environment, dictates the material's biocompatibility, therapeutic efficacy, and potential toxicity.
This guide provides a comprehensive technical overview of the degradation products of PMCA. Moving beyond a simple catalog of byproducts, we will explore the core chemical mechanisms driving degradation, the critical factors that influence its rate, the state-of-the-art analytical methodologies for characterization, and the toxicological significance of the resulting compounds. Our focus is on providing field-proven insights and explaining the causality behind experimental choices to empower researchers in their development and application of PMCA-based technologies.
Core Degradation Mechanisms
The degradation of poly(alkyl cyanoacrylates), including PMCA, is primarily governed by two distinct mechanisms: hydrolytic degradation, which is predominant in aqueous and biological environments, and thermal degradation, which is relevant to material processing and sterilization.
Hydrolytic Degradation: The Primary Pathway
In the presence of water or other nucleophiles, PMCA undergoes hydrolytic scission of the polymer backbone.[2][3] This is the most relevant degradation pathway for all biomedical applications. The process is initiated by the attack of a hydroxide ion (OH-) on the polymer chain.
The currently accepted mechanism suggests that this attack leads to chain scission, ultimately yielding two primary degradation products: formaldehyde and methyl cyanoacetate .[2] The formation of formaldehyde has been definitively confirmed through the preparation of its 2,4-dinitrophenylhydrazine and dimedone derivatives from the aqueous extracts of the degrading polymer.[2]
The rate of this hydrolytic degradation is significantly influenced by the surrounding pH. Under alkaline conditions, the degradation rate is considerably higher than in neutral or acidic environments.[2] This is a critical consideration for in vitro studies and for predicting in vivo performance, where local pH can vary.
Caption: Proposed hydrolytic degradation pathway of PMCA.
Thermal Degradation
When subjected to elevated temperatures, PMCA primarily degrades via a depolymerization or "unzipping" process.[4] This mechanism is essentially the reverse of the anionic polymerization used to create the polymer. The degradation is initiated at the polymer chain terminus, leading to the liberation of the original this compound monomer.[4]
This behavior is distinct from other polymers like poly(methyl methacrylate) (PMMA), which also depolymerizes to its monomer but at much higher temperatures.[5][6] The relatively low ceiling temperature of PMCA means that thermal degradation can be a significant factor during processes like heat sterilization or melt processing, potentially altering the material's properties.[7] The decomposition process upon heating can also release toxic fumes, including nitrogen oxides and carbon monoxide.[8]
Factors Influencing Degradation Rate
The kinetics of PMCA degradation are not constant but are influenced by a variety of intrinsic and extrinsic factors. Understanding these factors is paramount for designing stable formulations or, conversely, for tuning the degradation profile for applications like controlled drug release.
| Factor | Effect on Degradation Rate | Rationale |
| Alkyl Chain Length | Decreases as chain length increases (Methyl > Ethyl > Butyl > Octyl) | Longer alkyl chains provide greater steric hindrance and hydrophobicity, protecting the polymer backbone from hydrolytic attack.[2][9] |
| pH | Significantly increases in alkaline conditions (pH > 7.4) | The concentration of hydroxide ions (OH-), which initiate the hydrolytic attack, is higher at alkaline pH, accelerating chain scission.[2][10] |
| Molecular Weight | Higher molecular weight polymers may degrade slower initially | Lower molecular weight polymers have a higher concentration of chain ends, which can be more susceptible to degradation initiation.[11] |
| Physical Form | Powders/Nanoparticles degrade faster than solid films/bulk material | A higher surface-area-to-volume ratio in particulate forms allows for greater exposure to the aqueous environment, accelerating surface erosion.[9][10] |
| Temperature | Increases with temperature | Both hydrolytic and thermal degradation are kinetically driven processes that are accelerated by increased thermal energy.[4] |
| Enzymatic Activity | Can be accelerated by esterases | Enzymes like esterases, present in biological fluids, can catalyze the hydrolysis of the ester side chain, potentially influencing the overall degradation process.[10] |
Analytical Methodologies for Characterizing Degradation Products
Accurate identification and quantification of degradation products are essential for assessing the biocompatibility, stability, and performance of PMCA-based materials. A multi-faceted analytical approach is typically required.
Quantification of Formaldehyde
Formaldehyde is the degradation product of greatest toxicological concern.[11] Several well-established methods exist for its quantification.
-
Spectrophotometric Methods (e.g., Chromotropic Acid, Nash Assay): These colorimetric methods are classic, reliable techniques. The NIOSH 3500 method, for example, uses the reaction of formaldehyde with chromotropic acid in the presence of sulfuric acid to produce a colored product measured at 580 nm.[12]
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. It typically involves derivatizing the formaldehyde with a reagent like 2,4-dinitrophenylhydrazine (DNPH).[12][13] The resulting hydrazone derivative is then separated and quantified by HPLC with UV detection.[14] This method, outlined in EPA Compendium Method TO-11A, is considered a standard for environmental and biological samples.[14]
Experimental Protocol: Quantification of Formaldehyde via HPLC-DNPH Derivatization
This protocol provides a robust framework for quantifying formaldehyde release from a degrading PMCA sample.
-
Sample Preparation:
-
Incubate a known mass of the PMCA material (e.g., 10 mg of nanoparticles) in a defined volume of a relevant buffer (e.g., 10 mL of Phosphate Buffered Saline, pH 7.4) at 37°C.
-
At predetermined time points (e.g., 1, 6, 24, 48 hours), withdraw an aliquot (e.g., 1 mL) of the incubation medium.
-
Immediately stop any further degradation by adding the aliquot to a solution containing the derivatizing agent.
-
-
Derivatization:
-
Prepare a DNPH solution (e.g., 0.5 mg/mL in acetonitrile with a catalytic amount of sulfuric acid).
-
Mix the aqueous aliquot from Step 1 with an equal volume of the DNPH solution.
-
Allow the reaction to proceed in the dark at room temperature for at least 1 hour to ensure complete formation of the formaldehyde-2,4-dinitrophenylhydrazone derivative.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set to 360 nm, the absorbance maximum for the DNPH derivatives.[14]
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of formaldehyde of known concentrations, subjecting them to the same derivatization procedure.
-
Integrate the peak area corresponding to the formaldehyde-DNPH derivative in the sample chromatograms.
-
Calculate the concentration of formaldehyde in the original sample by comparing the peak area to the calibration curve.
-
Identification of Methyl Cyanoacetate and Monomer
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for identifying volatile and semi-volatile organic compounds like methyl cyanoacetate and the residual monomer.[15] The sample (or an extract) is injected into the GC, where compounds are separated based on their boiling points and polarity. The mass spectrometer then fragments the eluted compounds, providing a characteristic mass spectrum or "fingerprint" for definitive identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to track the disappearance of polymer signals and the appearance of new signals corresponding to the degradation products in solution.
Caption: Integrated workflow for analyzing PMCA degradation.
Monitoring Polymer Integrity
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is an indispensable tool for monitoring the degradation of the polymer itself. This technique separates polymer chains based on their hydrodynamic volume in solution, allowing for the determination of molecular weight distribution. As degradation proceeds, a shift in the chromatogram towards lower molecular weights will be observed, providing a quantitative measure of polymer chain scission.[4][7]
Toxicological Implications of Degradation Products
The biocompatibility of PMCA is largely determined by the toxicity of its degradation products.
-
Formaldehyde: This is a well-known cytotoxic agent and a probable human carcinogen.[16] Its release is the primary cause of the tissue inflammation and cell necrosis observed with early cyanoacrylate adhesives.[2][11] The rate of formaldehyde release is directly correlated with cytotoxicity; faster degrading polymers like PMCA exhibit greater toxicity than slower degrading, longer-chain polymers like poly(octyl cyanoacrylate).[9] Therefore, minimizing or controlling the rate of formaldehyde generation is a key objective in the design of biomedical cyanoacrylates.
-
Methyl Cyanoacetate: While less toxic than formaldehyde, methyl cyanoacetate can cause irritation to the skin, eyes, and respiratory tract.[8]
The key insight from numerous studies is that the local concentration of these degradation products at a given time is the critical determinant of tissue response.[2] Slower degrading polymers are better tolerated by tissues because they release toxic products at a rate that allows for safe metabolism and clearance by the body.[2]
Conclusion and Future Perspectives
The degradation of poly(this compound) is a complex process dominated by hydrolytic chain scission, yielding formaldehyde and methyl cyanoacetate as primary products. The rate of this degradation is highly sensitive to environmental factors, particularly pH and the physical form of the polymer. For drug development professionals and scientists, a thorough understanding and rigorous analytical characterization of these degradation pathways are not merely academic exercises; they are prerequisites for developing safe and effective PMCA-based biomedical technologies.
Future research will likely focus on strategies to mitigate the toxic effects of degradation. This includes the synthesis of novel cyanoacrylate copolymers that degrade more slowly or that degrade into entirely benign products. By controlling the polymer chemistry and architecture, it may be possible to harness the beneficial properties of cyanoacrylates while designing out the liabilities associated with their degradation, paving the way for the next generation of advanced biomaterials and drug delivery systems.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. afinitica.com [afinitica.com]
- 3. [PDF] Synthesis and degradation of poly (alkyl α-cyanoacrylates) | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. polychemistry.com [polychemistry.com]
- 6. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. afinitica.com [afinitica.com]
- 8. www1.mscdirect.com [www1.mscdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. Cellular uptake and intracellular degradation of poly(alkyl cyanoacrylate) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro toxicity test of 2-cyanoacrylate polymers by cell culture method. | Semantic Scholar [semanticscholar.org]
- 12. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. epa.gov [epa.gov]
- 15. env.go.jp [env.go.jp]
- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]
An In-Depth Technical Guide to the Molecular Weight Determination of Poly(methyl 2-cyanoacrylate)
Abstract
Poly(methyl 2-cyanoacrylate) (PMCA) is a polymer of significant interest in the medical and pharmaceutical fields due to its biocompatibility and biodegradable properties, making it a cornerstone for applications such as tissue adhesives and drug delivery systems. The performance of PMCA in these applications is intrinsically linked to its molecular weight and molecular weight distribution. However, the very reactivity that makes this compound an effective monomer also presents considerable challenges in the characterization of the resulting polymer. This guide provides a comprehensive overview of the methodologies for determining the molecular weight of PMCA, with a focus on the practical challenges and the rationale behind experimental design. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to accurately characterize this unique polymer.
The Unique Chemistry of Poly(this compound): Implications for Molecular Weight Analysis
This compound is characterized by a vinyl group that is doubly activated by two strong electron-withdrawing groups: a nitrile (-CN) and an ester (-COOCH₃)[1]. This molecular architecture renders the monomer exceptionally susceptible to anionic polymerization, which can be initiated by even weak nucleophiles like water[1]. This high reactivity is advantageous for its applications as a rapid-setting adhesive but complicates its molecular weight characterization.
The primary challenges in analyzing PMCA stem from its:
-
Extreme Reactivity: The monomer polymerizes rapidly in the presence of trace amounts of moisture or other nucleophiles. This necessitates careful handling and stabilization of both the monomer and the resulting polymer to prevent unintended polymerization or degradation during analysis[1].
-
Anionic Polymerization Mechanism: The polymerization proceeds via an anionic mechanism, which can lead to a broad molecular weight distribution if not carefully controlled[2]. Understanding this mechanism is crucial for interpreting characterization data.
-
Solubility: While soluble in polar aprotic solvents, the choice of solvent for analysis is critical to prevent degradation or further reaction. Poly(this compound) is reported to be insoluble in common solvents like benzene, toluene, alcohols, ketones, and some chlorinated solvents, which limits the options for analysis[3].
-
Potential for Degradation: Poly(alkyl cyanoacrylates) can be inherently unstable and may undergo degradation, particularly in solution[4]. This degradation can occur from the chain terminus, leading to a decrease in molecular weight over time[4][5].
These factors demand a nuanced approach to molecular weight determination, where the chosen analytical technique and experimental conditions are tailored to the specific properties of PMCA.
Core Techniques for Molecular Weight Determination
The molecular weight of PMCA can be determined using several well-established polymer characterization techniques. The most common and powerful methods include Size Exclusion Chromatography (SEC), often coupled with advanced detectors like Multi-Angle Light Scattering (MALS), and Viscometry.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
SEC, also known as GPC, is a powerful technique that separates polymer molecules based on their hydrodynamic volume in solution[6]. It is the most widely used method for determining the molecular weight distribution of polymers.
The successful SEC analysis of PMCA hinges on several critical experimental parameters:
-
Mobile Phase Selection: The choice of eluent is paramount. It must be a good solvent for PMCA to ensure complete dissolution and prevent polymer chain collapse. More importantly, the solvent must be rigorously dried and free of nucleophilic impurities to prevent on-column polymerization or degradation. Tetrahydrofuran (THF) and acetonitrile are commonly used solvents for poly(alkyl cyanoacrylates)[7][8]. The selection should be based on achieving a balance where the polymer is soluble and stable.
-
Column Selection: The stationary phase of the SEC columns should be compatible with the chosen mobile phase and the polymer. Polystyrene-divinylbenzene (PS-DVB) columns are widely used for organic GPC and are suitable for the analysis of PMCA in solvents like THF[9]. A set of columns with a range of pore sizes is often necessary to accurately characterize the potentially broad molecular weight distribution of PMCA.
-
Calibration: For conventional SEC, calibration with well-characterized standards of a similar polymer is required. Polystyrene or poly(methyl methacrylate) (PMMA) standards are commonly used[10][11]. However, due to potential differences in hydrodynamic volume between the standards and PMCA, the resulting molecular weights are considered "relative" to the calibration standards. For more accurate, "absolute" molecular weight determination, SEC should be coupled with a MALS detector.
-
Sample Preparation: Samples must be dissolved in the mobile phase at a low concentration (typically 1-2 mg/mL) and filtered through a solvent-compatible filter (e.g., 0.2 or 0.45 µm PTFE) to remove any particulates that could damage the columns[12]. Given the reactivity of PMCA, dissolution should be performed in a dry environment, and the analysis should be conducted promptly after sample preparation to minimize degradation[4].
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of a PMCA sample.
Materials:
-
PMCA sample
-
High-purity, dry THF (mobile phase)
-
Polystyrene or PMMA calibration standards
-
0.2 µm PTFE syringe filters
Instrumentation:
-
SEC/GPC system equipped with a pump, injector, column oven, and a refractive index (RI) detector.
-
A set of PS-DVB GPC columns suitable for the expected molecular weight range.
Procedure:
-
Mobile Phase Preparation: Ensure the THF is of high purity and has been dried using an appropriate method (e.g., passing through a column of activated alumina). Degas the mobile phase before use.
-
Calibration:
-
Prepare a series of solutions of narrow molecular weight distribution polystyrene or PMMA standards in THF (concentrations ranging from 0.5 to 1.0 mg/mL).
-
Inject each standard solution into the SEC system.
-
Generate a calibration curve by plotting the logarithm of the peak molecular weight (Mp) of each standard against its retention time.
-
-
Sample Preparation:
-
Accurately weigh the PMCA sample and dissolve it in a known volume of THF to achieve a final concentration of approximately 1-2 mg/mL. Gentle agitation may be required for complete dissolution.
-
Filter the sample solution through a 0.2 µm PTFE syringe filter directly into an autosampler vial.
-
-
Analysis:
-
Inject the filtered PMCA sample solution into the SEC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Using the calibration curve, the software will calculate the Mn, Mw, and PDI of the PMCA sample from its chromatogram.
-
Diagram: SEC/GPC Workflow for PMCA Analysis
Caption: Workflow for the determination of PMCA molecular weight using SEC/GPC.
Multi-Angle Light Scattering (MALS)
Static Light Scattering (SLS) is an absolute technique for measuring the weight-average molecular weight (Mw) of polymers in solution without the need for column calibration. When coupled with an SEC system, a MALS detector can provide the absolute molecular weight for each fraction eluting from the column, resulting in a highly accurate molecular weight distribution.
For a polymer like PMCA, where its solution behavior might differ significantly from that of common calibration standards, SEC-MALS is the preferred method for obtaining accurate molecular weight data. The intensity of light scattered by a polymer molecule is directly proportional to its molecular weight and concentration. By measuring the scattered light at multiple angles, the MALS detector can determine the absolute molecular weight and the radius of gyration (Rg) of the polymer molecules as they elute from the SEC columns.
Objective: To determine the absolute Mw and molecular weight distribution of a PMCA sample.
Materials:
-
Same as for the SEC protocol.
-
A solvent with a known refractive index.
Instrumentation:
-
SEC/GPC system as described previously.
-
A MALS detector placed in series after the SEC columns and before the RI detector.
-
An RI detector (used as a concentration detector).
Procedure:
-
System Setup and Mobile Phase: Prepare the SEC system with dry THF as the mobile phase.
-
Detector Calibration and Normalization: Calibrate the MALS detector according to the manufacturer's instructions.
-
Sample Preparation and Analysis: Prepare and inject the PMCA sample as described in the SEC protocol.
-
Data Analysis:
-
The MALS software uses the light scattering data from the MALS detector and the concentration data from the RI detector to calculate the absolute molecular weight at each point across the elution profile.
-
A prerequisite for this calculation is the refractive index increment (dn/dc) of PMCA in THF. This value must be determined experimentally in a separate off-line measurement or can sometimes be found in the literature.
-
Diagram: SEC-MALS System Configuration
Caption: Typical instrument setup for SEC-MALS analysis.
Viscometry
Viscometry is a classical and cost-effective method for determining the viscosity-average molecular weight (Mv) of a polymer. The technique relies on the Mark-Houwink equation, which relates the intrinsic viscosity [η] of a polymer solution to its molecular weight:
[η] = K * M^a
where K and a are the Mark-Houwink parameters, which are specific to a given polymer-solvent-temperature system[13].
Viscometry can be a valuable tool for routine analysis of PMCA, provided that the Mark-Houwink parameters are known. However, finding reliable K and a values for PMCA in specific solvents can be challenging. If these parameters are not available, they must be determined by measuring the intrinsic viscosity of a series of PMCA samples with known molecular weights (determined by an absolute method like MALS).
Objective: To determine the intrinsic viscosity of a PMCA sample, and if K and a are known, to calculate its viscosity-average molecular weight.
Materials:
-
PMCA sample
-
A suitable solvent (e.g., dry acetonitrile or THF)
-
Ubbelohde or Cannon-Fenske viscometer
-
Constant temperature water bath
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of PMCA in the chosen solvent.
-
Prepare a series of dilutions of the stock solution.
-
-
Viscosity Measurement:
-
Measure the flow time of the pure solvent (t₀) and each of the polymer solutions (t) in the viscometer at a constant temperature.
-
-
Calculations:
-
For each concentration (c), calculate the relative viscosity (η_rel = t/t₀) and the specific viscosity (η_sp = η_rel - 1).
-
Calculate the reduced viscosity (η_red = η_sp / c) and the inherent viscosity (η_inh = ln(η_rel) / c).
-
-
Determination of Intrinsic Viscosity:
-
Plot both the reduced viscosity and the inherent viscosity against concentration.
-
Extrapolate both lines to zero concentration. The intercept of these lines gives the intrinsic viscosity [η].
-
-
Molecular Weight Calculation:
-
If the Mark-Houwink parameters (K and a) for the PMCA-solvent-temperature system are known, calculate the viscosity-average molecular weight (Mv) using the Mark-Houwink equation.
-
Table 1: Comparison of Molecular Weight Determination Techniques for PMCA
| Technique | Molecular Weight Information | Advantages | Disadvantages | Key Considerations for PMCA |
| Conventional SEC/GPC | Mn, Mw, PDI (relative) | Provides full molecular weight distribution; high throughput. | Requires calibration with standards; molecular weights are relative. | Choice of solvent is critical to prevent degradation; standards may not accurately reflect PMCA's hydrodynamic volume. |
| SEC-MALS | Mn, Mw, PDI (absolute), Rg | Absolute molecular weight determination; no column calibration needed. | Higher instrument cost; requires determination of dn/dc value. | The most accurate method for PMCA due to its unique properties. |
| Viscometry | Mv | Simple, low-cost. | Provides only an average molecular weight; requires known Mark-Houwink parameters. | Mark-Houwink parameters for PMCA are not widely available and may need to be determined. |
Conclusion and Best Practices
The accurate determination of the molecular weight of poly(this compound) is a critical yet challenging task. The inherent reactivity of the monomer necessitates meticulous experimental design and execution to prevent artifacts during analysis.
For the most accurate and comprehensive characterization of PMCA, Size Exclusion Chromatography coupled with a Multi-Angle Light Scattering detector (SEC-MALS) is the recommended technique . This approach provides absolute molecular weight information without reliance on column calibration, which is a significant advantage for a polymer with unique solution properties like PMCA.
When conducting any molecular weight analysis of PMCA, the following best practices should be adhered to:
-
Use high-purity, dry solvents to minimize the risk of unwanted polymerization or degradation.
-
Prepare samples fresh and analyze them promptly.
-
Handle the monomer and polymer in a controlled, dry environment.
-
Validate any new method with appropriate controls and standards.
By understanding the unique chemistry of PMCA and carefully selecting and optimizing the analytical methodology, researchers can obtain reliable and accurate molecular weight data, which is essential for advancing its application in the scientific and medical fields.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. afinitica.com [afinitica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. azom.com [azom.com]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. Polymer Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tainstruments.com [tainstruments.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Mark–Houwink equation - Wikipedia [en.wikipedia.org]
A Comprehensive Guide to the Safe Laboratory Handling of Methyl 2-Cyanoacrylate
Introduction: Understanding the Reactivity and Risks of Methyl 2-Cyanoacrylate
This compound (MCA) is a colorless, liquid monomer with a characteristic sharp, irritating odor that is widely utilized in research and development for its rapid polymerization properties, forming strong adhesive bonds.[1][2] While an invaluable tool in many laboratory applications, its high reactivity necessitates a thorough understanding of its associated health and safety considerations. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency response procedures for this compound in a laboratory setting. The principles outlined herein are designed to foster a culture of safety and mitigate the risks associated with this versatile yet hazardous chemical.
I. Hazard Identification and Risk Assessment
A foundational element of laboratory safety is a comprehensive understanding of the potential hazards associated with the chemicals in use. This compound presents a unique combination of health and physical hazards that must be carefully managed.
Health Hazards
The primary health hazards of this compound stem from its irritant and bonding properties.[3][4] Exposure can occur through inhalation, skin contact, eye contact, and ingestion.[3]
-
Inhalation: Vapors of this compound are irritating to the respiratory tract, which can lead to symptoms such as coughing and wheezing.[4][5] Prolonged or repeated exposure may lead to the development of asthma-like symptoms in sensitive individuals.[6]
-
Skin Contact: Direct contact with the skin can cause irritation.[3][7] The most significant hazard is the rapid bonding of skin upon contact.[3][8] Attempts to forcibly separate bonded skin can result in tissue damage.[3]
-
Eye Contact: Vapors are lachrymatory, causing tearing, and can be irritating to the eyes.[2][3] Direct contact is extremely dangerous as it can cause immediate bonding of the eyelids.[3][8] This can lead to corneal abrasion and damage if not handled correctly.[3]
-
Ingestion: While ingestion is a less common route of exposure in a laboratory setting, it can result in the immediate bonding of the mouth and lips.[3]
Physical Hazards
The primary physical hazard of this compound is its potential for rapid, exothermic polymerization.
-
Hazardous Polymerization: Contact with moisture, alkaline materials, peroxides, or water can trigger rapid polymerization.[3] In larger quantities within a closed container, this can lead to a dangerous increase in temperature and pressure.[3]
-
Combustibility: this compound is a combustible liquid.[8][9] Cloths or other absorbent materials used to clean up spills can undergo rapid polymerization, generating enough heat to cause autoignition.[3]
II. Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential for the safe handling of this compound. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[7][10] Local exhaust ventilation is crucial to maintain vapor concentrations below established exposure limits.[7]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent direct contact with this compound.
-
Eye Protection: Safety glasses with side shields are mandatory.[3][7] For tasks with a higher risk of splashing, chemical splash goggles should be worn. Contact lenses should not be worn when working with this material, as they can be bonded to the eye.[3]
-
Hand Protection: Appropriate protective gloves must be worn to prevent skin contact.[3] Nitrile or polyethylene gloves are recommended.[11][12] Cotton or cloth gloves should never be used , as they can react with the cyanoacrylate, generating heat and causing burns.[7][11]
-
Skin and Body Protection: A standard laboratory coat should be worn to protect against accidental splashes. For low-volume activities, no special clothing is typically required.[3]
Exposure Limits
Occupational exposure limits have been established by various regulatory bodies to protect laboratory personnel.
| Regulatory Body | Time-Weighted Average (TWA) | Short-Term Exposure Limit (STEL) |
| ACGIH | 0.2 ppm[3] | 1 ppm[5] |
| NIOSH | 2 ppm (8 mg/m³)[2] | 4 ppm (16 mg/m³)[2] |
| OSHA | 2 ppm[3] | 4 ppm[3] |
III. Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to preventing accidental exposures and dangerous reactions.
Handling Procedures
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[3][7]
-
Avoid contact with fabric or paper goods, as this can cause rapid polymerization and thermal burns.[8][11]
Storage Requirements
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[7][8]
-
Keep containers tightly closed to prevent moisture contamination, which can induce polymerization.[3][8]
-
Refrigerated storage at 2-7°C (35-45°F) is recommended to prolong shelf life.[3]
-
Store separately from incompatible materials such as water, alcohols, amines, and alkalis.[7]
IV. Emergency Procedures: A Step-by-Step Response Plan
In the event of an accidental exposure or spill, a rapid and informed response is crucial to minimize harm.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes while holding the eyelids open.[3][13] Do not attempt to force the eyelids apart if they are bonded. The cured adhesive will not bond well to the surface of the eye, and the natural tearing process will help to debond it over 1-3 days.[8] Seek immediate medical attention.[3]
-
Skin Contact: Do not attempt to pull bonded skin apart.[3] Soak the affected area in warm, soapy water and gently peel or roll the skin apart.[6][8] If a large area is bonded, or if thermal burns have occurred due to exothermic polymerization, seek medical attention.[8]
-
Inhalation: Remove the individual to fresh air.[3] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[3]
-
Ingestion: Immediate bonding of the mouth will occur. Saliva will help to slowly separate the bonded surfaces. Prevent the individual from swallowing any separated solid material. Seek immediate medical attention.[3][8]
Spill and Leak Procedures
The appropriate response to a spill depends on its size.
-
Small Spills: Wipe up the spill with a cloth and immediately soak the cloth with water to polymerize the adhesive.[3] Caution: The cloth may undergo autoignition if not thoroughly wetted.[3]
-
Large Spills: Flood the area with water to induce polymerization.[3] Once the material has cured, it can be scraped up and disposed of as non-hazardous waste.[8] Evacuate the area and ensure adequate ventilation.[9]
For any major spill, or if there is any uncertainty in how to handle it, evacuate the area and contact your institution's environmental health and safety department.[13][14]
V. Workflow and Logical Relationships
To ensure a safe working environment, the following workflow for handling this compound should be implemented.
References
- 1. This compound | Occupational Safety and Health Administration [osha.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl-2-cyanoacrylate [cdc.gov]
- 3. www1.mscdirect.com [www1.mscdirect.com]
- 4. nj.gov [nj.gov]
- 5. ICSC 1272 - this compound [chemicalsafety.ilo.org]
- 6. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 7. arrowheadforensics.com [arrowheadforensics.com]
- 8. physics.purdue.edu [physics.purdue.edu]
- 9. nj.gov [nj.gov]
- 10. osha.gov [osha.gov]
- 11. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 12. media.napaonline.com [media.napaonline.com]
- 13. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 14. safety.fsu.edu [safety.fsu.edu]
Methodological & Application
Application Notes and Protocols for Bonding Tissues with Methyl 2-Cyanoacrylate
Introduction
Methyl 2-cyanoacrylate (MCA) is a rapidly polymerizing, single-component adhesive known for its ability to form strong bonds between a variety of substrates, including biological tissues.[1] As the primary component of many commercial "super glues," its utility in industrial and household applications is well-established.[1] In the life sciences, MCA presents a compelling tool for researchers requiring rapid and robust ex vivo tissue adhesion for mechanical testing, tissue engineering constructs, and various experimental models.[2]
However, the decision to use MCA in a biological context demands a sophisticated understanding of its chemical properties and biocompatibility. While its short alkyl chain confers the fastest polymerization and strongest bond among the cyanoacrylate family, it also results in a higher degree of cytotoxicity upon degradation.[3][4] This application note provides a detailed protocol for the effective use of MCA for bonding tissues in a research setting, grounded in the causality behind its mechanism, potential limitations, and critical safety considerations.
Section 1: The Chemistry of Adhesion - Anionic Polymerization
The remarkable adhesive properties of this compound are rooted in its unique molecular structure, which features a strong electron-withdrawing cyano group and an ester group attached to a carbon-carbon double bond.[5] This configuration makes the monomer highly susceptible to anionic polymerization.[5]
Mechanism:
-
Initiation: Polymerization is initiated by weak bases or nucleophiles. In a biological context, the hydroxyl ions (OH⁻) present in the minute amounts of water on the tissue surface are sufficient to trigger the reaction.[2][5] The initiator attacks the electron-deficient carbon atom of the monomer, breaking the double bond and forming a carbanion.[5]
-
Propagation: This newly formed carbanion is a potent nucleophile that proceeds to attack another MCA monomer. This process repeats, rapidly creating long, strong polymer chains that interlink with the tissue surface.[5]
-
Termination: The polymerization reaction is highly exothermic, releasing heat that can, in some cases, accelerate the curing process.[4][5] The reaction terminates when the growing polymer chain can no longer find available monomers.
This entire process occurs within seconds to minutes, creating a rigid, durable polymer film that firmly bonds the approximated tissue surfaces.[3][4] Unlike many other adhesives, it does not require an external catalyst, heat, or light source, relying solely on the chemistry of the contacting surfaces.[2]
Section 2: A Critical Perspective on Biocompatibility and Cytotoxicity
While effective as an adhesive, MCA's use with living tissues is constrained by its biocompatibility profile. The cytotoxicity of cyanoacrylates is inversely related to the length of their alkyl side-chain.[3][6]
-
Degradation Products: The polymer matrix of MCA degrades relatively quickly through hydrolysis. This process releases two primary byproducts: cyanoacetate and formaldehyde .[7][8][9]
-
Histotoxicity: Both formaldehyde and cyanoacetate are cytotoxic.[9] The rapid degradation of MCA can lead to a high local concentration of these byproducts, overwhelming the metabolic capacity of the surrounding cells and inducing a significant inflammatory response, which can lead to tissue necrosis.[8][9]
For this reason, longer-chain cyanoacrylates, such as n-butyl-2-cyanoacrylate (n-BCA) and 2-octyl-cyanoacrylate (2-OCA), are favored for clinical and in vivo applications.[3][4] Their longer alkyl chains slow the rate of degradation, resulting in a more gradual release of byproducts that the body can clear more effectively, thus eliciting a much milder inflammatory response.[6][8] Researchers must consider this trade-off: the superior bond strength and cure speed of MCA come at the cost of higher cytotoxicity.
Section 3: Essential Safety and Handling Precautions
This compound is a reactive chemical that requires careful handling. Adherence to safety protocols is mandatory to prevent injury and ensure experimental integrity.
-
Respiratory Protection: MCA vapors can irritate the mucous membranes of the eyes, nose, and throat.[3][10] All handling of liquid MCA should be performed in a well-ventilated area or a chemical fume hood.[10][11]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are required to prevent accidental splashes into the eyes.[11]
-
Gloves: Wear nitrile or polyethylene gloves. Avoid cotton or wool gloves, as the exothermic polymerization reaction with the fabric can generate enough heat to cause severe burns.
-
Lab Coat: A lab coat should be worn to protect against skin contact.[10]
-
-
Accidental Bonding: MCA will instantly bond to skin and other tissues.[1]
-
Skin: Do not pull bonded skin apart. Gently soak the area in warm, soapy water or apply acetone (use with caution and away from open wounds) to slowly peel the surfaces apart.
-
Eyes: If contact occurs, flush the eye with copious amounts of water and seek immediate medical attention. Do not force the eye open.
-
-
Storage: Store MCA in a cool, dry place, typically refrigerated, in a tightly sealed container to prevent premature polymerization from atmospheric humidity.[10] Keep away from heat, open flames, and incompatible materials like alkaline substances.[10]
Section 4: Detailed Protocol for Ex Vivo Tissue Bonding
This protocol provides a standardized workflow for bonding soft tissues for research applications.
4.1 Materials and Equipment
-
This compound adhesive
-
Fresh or appropriately stored ex vivo tissue specimens
-
Phosphate-buffered saline (PBS) or appropriate culture medium
-
Sterile gauze or absorbent wipes
-
Fine-tipped applicator (e.g., pipette tip, wooden stick)
-
Forceps or other instruments for tissue manipulation
-
Timer
-
Personal Protective Equipment (as outlined in Section 3)
4.2 Step-by-Step Methodology
-
Tissue Preparation (The Critical Step):
-
Excise and prepare tissue sections as required by the experimental design.
-
Bring the tissue surfaces to be bonded into close apposition to ensure a proper fit.
-
The degree of surface moisture is a critical variable. The surface must be moist enough to initiate polymerization but not so wet as to form a weak boundary layer. Gently blot the tissue surfaces with sterile gauze to remove excess fluid. The ideal surface is glistening but free of pooled liquid. This step is crucial for achieving maximum bond strength.[12]
-
-
Adhesive Application:
-
Dispense a minimal quantity of MCA onto a non-absorbent, secondary surface (e.g., a sterile petri dish).
-
Using a fine-tipped applicator, apply a very thin, uniform layer of MCA to one of the tissue surfaces. Applying adhesive to both surfaces can lead to a weaker bond.
-
Causality: A thin bond line is essential for two reasons: (1) It minimizes the total volume of adhesive, thereby reducing the potential cytotoxic load upon degradation, and (2) It limits the heat generated during the exothermic reaction, preventing thermal damage to the tissue.[4][5]
-
-
Tissue Apposition and Curing:
-
Immediately after applying the adhesive, bring the two tissue surfaces together in their final desired position using forceps.
-
Apply gentle, consistent pressure for 60-90 seconds to ensure intimate contact across the entire bonding interface.[3]
-
Be precise, as repositioning is not possible once polymerization begins.[13]
-
Allow the bond to cure undisturbed for at least 3-5 minutes before subjecting it to any significant mechanical stress. Full bond strength may continue to develop over a longer period.[5]
-
-
Post-Bonding Handling:
-
Once cured, the bonded tissue can be transferred to the appropriate medium (e.g., for mechanical testing, histology, etc.).
-
Handle the bonded construct with care, as the rigid nature of polymerized MCA can make the bond line brittle and susceptible to fracture under peeling or torsional forces.[7]
-
Section 5: Experimental Workflow Visualization
The following diagram illustrates the key decision points and procedural flow for the tissue bonding protocol.
Caption: Workflow for ex vivo tissue bonding using this compound.
Section 6: Data Summary - Comparative Properties of Cyanoacrylates
The choice of cyanoacrylate should be informed by the specific requirements of the experiment. The following table summarizes the key differences between MCA and its longer-chain, more biocompatible counterparts.
| Property | This compound (MCA) | n-Butyl-Cyanoacrylate (n-BCA) | 2-Octyl-Cyanoacrylate (2-OCA) |
| Relative Setting Time | Fastest (seconds)[3] | Fast[4] | Slower (up to a minute)[4][14] |
| Bond Strength | Highest[2] | Strong[4] | Strong, but generally lower than MCA[7] |
| Flexibility | Low (Brittle)[7] | Moderate[4] | High (Flexible)[4][7] |
| Degradation Rate | Fast[3] | Slow[3][4] | Slowest[4] |
| Relative Cytotoxicity | High[3][4] | Low[3][4] | Lowest[4][8] |
| Primary Application | Industrial, Ex vivo research | Topical skin closure, Veterinary[3] | Topical skin closure, Areas of high tension[3][7] |
Section 7: Troubleshooting and Considerations
-
Weak or Failed Bond: This is most often caused by excessive moisture on the tissue surfaces, creating a weak boundary layer.[12] Ensure thorough but gentle blotting before application. An excessively thick layer of adhesive can also result in incomplete polymerization and a weaker bond.
-
Tissue Discoloration/Hardening: This may indicate thermal damage from the exothermic reaction, likely due to an overly thick application of the adhesive.
-
Sterilization: Liquid MCA cannot be sterilized by standard autoclave methods (steam, dry heat) as this will cause premature polymerization.[15][16] If sterility is required, the adhesive must be purchased sterile (typically sterilized by methods like gamma irradiation or electron beam in its final packaging) or filter-sterilized, though the latter is challenging due to its reactivity and viscosity.[15][17][18]
Conclusion
This compound is a powerful and efficient tool for the ex vivo bonding of tissues when high bond strength and rapid adhesion are the primary experimental requirements. Its utility is defined by the anionic polymerization mechanism that leverages surface moisture for a rapid cure. However, users must remain acutely aware of its significant cytotoxic potential, which renders it largely unsuitable for in vivo or cell culture applications where biocompatibility is paramount. By following the detailed protocol and safety guidelines presented, researchers can harness the adhesive strength of MCA while mitigating its risks, ensuring reproducible and reliable experimental outcomes.
References
- 1. Methyl cyanoacrylate | C5H5NO2 | CID 8711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dentasys.it [dentasys.it]
- 3. Cyanoacrylic tissue glues: Biochemical properties and their usage in urology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. benchchem.com [benchchem.com]
- 7. specialchem.com [specialchem.com]
- 8. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. nj.gov [nj.gov]
- 11. ICSC 1272 - this compound [chemicalsafety.ilo.org]
- 12. Cyanoacrylate Adhesion Failures: Understanding Material Compatibility Issues - INCURE INC. [incurelab.com]
- 13. Use of cyanoacrylate for the stabilization of tissues in root coverage procedures: A case series report with 5 years follow up. [redalyc.org]
- 14. researchgate.net [researchgate.net]
- 15. EP0659441A1 - Sterilized cyanoacrylate adhesive composition and a method of making such a composition - Google Patents [patents.google.com]
- 16. Sterilized cyanoacrylate adhesive composition and a method of making such a composition - Patent 0659441 [data.epo.org]
- 17. US20140186289A1 - Cyanoacrylate Tissue Adhesives with Desirable Permeability and Tensile Strength - Google Patents [patents.google.com]
- 18. US8110144B2 - Process for sterilization of and cyanoacrylate adhesives compositions and devices - Google Patents [patents.google.com]
Application Notes & Protocols: Methyl 2-Cyanoacrylate for Advanced Microscopy Specimen Mounting
Introduction: A Niche Tool for Specialized Mounting Needs
In the vast toolkit of microscopy, the final step of mounting a specimen is critical for preservation and achieving optimal image quality. While traditional resinous media like DPX (Dibutyl phthalate xylene) and aqueous solutions have long been the standard, Methyl 2-Cyanoacrylate (MCA) offers a unique set of properties that make it an invaluable alternative for specific, challenging applications.[1][2] MCA, the primary component of many instant adhesives, is a low-viscosity, colorless monomer that undergoes rapid polymerization, creating a strong, rigid polymer film.[3] This guide provides an in-depth analysis of MCA's mechanism, its strategic advantages and limitations, and detailed protocols for its effective use in research settings.
First described as a mounting medium in 1967, MCA's primary advantage lies in its near-instantaneous setting time, a stark contrast to the hours or days required for traditional media to cure.[4][5] This property is particularly beneficial for applications demanding rapid analysis or for specimens that are difficult to adhere to substrates.
Mechanism of Action: Rapid Anionic Polymerization
The utility of this compound as a rapid mounting medium is entirely dependent on its unique chemical reactivity. MCA is an organic monomer featuring a highly reactive vinyl group, an ester group, and a nitrile group.[3] This molecular structure makes it exceptionally susceptible to anionic polymerization.
The polymerization process is initiated by weak bases, most ubiquitously the trace amounts of water present on atmospheric surfaces and within the specimen itself.[3][6] Hydroxide ions from water act as nucleophiles, attacking the electron-deficient carbon-carbon double bond in the MCA monomer. This initiates a chain reaction where monomers rapidly link together to form long, stable polymer chains of poly(this compound).[3] This reaction is exothermic and proceeds very quickly, resulting in the characteristic fast "curing" or setting of the adhesive.[3]
Core Advantages and Critical Limitations
The decision to use MCA should be deliberate, based on a clear understanding of its trade-offs compared to conventional mounting media.
Key Advantages:
-
Rapid Curing: Sets in seconds to minutes, enabling immediate microscopic examination and high-throughput slide preparation.[7][8]
-
Strong Adhesion: Forms a very strong, durable bond, which is ideal for securing thick or non-adherent specimens, such as ground sections of teeth or resin-embedded samples.[4][7][9]
-
Low Viscosity: Its watery consistency allows it to easily permeate and fill tissue interstices, potentially reducing the occurrence of trapped air compared to more viscous media.[2][3]
-
Utility in SEM: Provides excellent mechanical stability and can be used in conjunction with conductive paints to secure non-conductive samples to SEM stubs, minimizing drift.[10]
Critical Limitations:
-
Refractive Index Mismatch: The refractive index (RI) of polymerized MCA is approximately 1.439.[9] This is significantly lower than the ideal RI of ~1.52, which matches glass and fixed tissue proteins.[9][11][12] This mismatch can lead to spherical aberrations and reduced image clarity, particularly at high magnification.[13]
-
Cytotoxicity: Unpolymerized MCA vapors can be irritating to the eyes and respiratory tract.[14][15] Studies have also shown that this compound exhibits higher cytotoxicity compared to its longer-chain relatives (e.g., ethyl or octyl cyanoacrylate), making it unsuitable for live-cell applications.[16][17] Degradation products can include formaldehyde.[18]
-
Chemical Incompatibility: As a solvent, MCA can cause some histological stains to fade or leach.[19] Furthermore, it can react with and damage plastic slides or petri dishes.
-
Irreversibility: Once cured, MCA is extremely difficult to remove without harsh solvents (like acetone), making it challenging to remount or re-stain a specimen.[2]
-
Processing Artifacts: The exothermic polymerization can generate heat, potentially damaging delicate specimens. The rapid, uncontrolled polymerization can also lead to the formation of air bubbles if not applied carefully.[20]
Comparative Analysis of Mounting Media
To provide a clear framework for experimental design, the properties of this compound are compared with other common mounting media in the table below.
| Property | This compound (MCA) | DPX (Resinous) | Glycerol Jelly (Aqueous) |
| Refractive Index | ~1.439[9] | ~1.524[9] | ~1.47[12] |
| Curing Time | Seconds to minutes[7] | 24-48 hours | Minutes (sets upon cooling) |
| Viscosity | Very Low[3] | High | High (when molten) |
| Reversibility | Difficult (requires acetone)[2] | Yes (xylene/toluene) | Yes (water/heat) |
| Specimen Dehydration | Required | Required | Not required |
| Primary Advantage | Speed, Bond Strength[7] | Optical Clarity, Permanence | Compatibility with aqueous stains |
| Primary Disadvantage | RI Mismatch, Cytotoxicity[9][16] | Slow Curing, Hazardous Solvents[2] | Low RI, Prone to bubbles |
Experimental Protocols
Protocol 1: General Mounting for Light Microscopy (e.g., Whole Mounts, Smears)
This protocol is suitable for permanently mounting dehydrated specimens where speed is a priority and high-resolution imaging is not the primary goal.
Materials:
-
Microscope slides and coverslips (glass)
-
Dehydrated and cleared specimen
-
This compound (low-viscosity, research grade)
-
Fine-tipped applicator or pipette
-
Forceps
-
Fume hood
Procedure:
-
Preparation: Ensure the specimen has been fully dehydrated through an ethanol series and cleared with an agent like xylene. Work within a fume hood to mitigate vapor exposure.[14]
-
Dispensing MCA: Place the cleared specimen on a clean glass slide. Using a fine-tipped applicator, apply a single, very small drop of MCA directly onto the specimen. Causality: A minimal amount is crucial to prevent excess adhesive from spreading beyond the coverslip and to minimize heat generation and bubble formation.
-
Applying Coverslip: Immediately, take a clean coverslip with forceps and, holding it at a 45-degree angle, touch one edge to the slide next to the MCA drop.
-
Lowering Coverslip: Gently and steadily lower the coverslip onto the specimen. This angled technique allows air to escape, preventing bubble entrapment. The low viscosity of MCA will cause it to spread rapidly and fill the space.
-
Curing: Gentle pressure may be applied with the blunt end of the forceps for 5-10 seconds to ensure a thin, even layer. The mount will be handleable within a minute.
-
Cleanup: If any excess adhesive has squeezed out, it must be carefully wiped away before it fully cures. Once cured, it is difficult to remove.
-
Imaging: The slide can be viewed under the microscope almost immediately.[8][21] For long-term storage, slides should be kept in a dark, dry environment.[21]
Protocol 2: Mounting for Scanning Electron Microscopy (SEM)
MCA is highly effective for securing non-conductive or irregularly shaped specimens to SEM stubs, providing excellent mechanical stability.
Materials:
-
SEM stubs (aluminum)
-
Dried specimen
-
This compound
-
Fine-tipped applicator or toothpick
-
Conductive paint (e.g., colloidal carbon or silver)
-
Self-closing tweezers
Procedure:
-
Stub Preparation: Ensure the surface of the SEM stub is clean and free of debris.
-
Adhesive Application: Apply a minuscule drop of MCA to the center of the stub.
-
Specimen Placement: Using tweezers, carefully place the specimen onto the drop of MCA in the desired orientation for imaging. Use self-closing tweezers to hold the sample steady until the adhesive sets (typically < 30 seconds).[10] Causality: This prevents drift and ensures the region of interest is correctly positioned.
-
Establishing Conductivity: For non-conductive samples, charging artifacts are a major issue.[10] After the MCA has fully cured, use a fine toothpick to carefully paint a thin, continuous line of colloidal carbon from the edge of the specimen down to the metal stub.[10] This creates an essential electrical grounding path.
-
Final Curing: Allow the conductive paint to dry completely according to the manufacturer's instructions.
-
Sputter Coating: The mounted specimen is now ready for sputter coating with a conductive metal (e.g., gold, platinum) before being introduced into the SEM chamber.
Troubleshooting and Best Practices
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Hazy or Poor-Contrast Image | Refractive index mismatch.[9] | Use MCA for low-magnification or applications where clarity is secondary to speed/adhesion. For high-resolution work, choose a medium with an RI closer to 1.52. |
| Air Bubbles in Mount | Coverslip lowered too quickly; excess adhesive used.[20] | Use the 45° angle technique for lowering the coverslip.[21] Apply only the minimum amount of MCA needed to fill the space. |
| Stain Fading | Chemical reaction between the stain and MCA monomer. | Conduct a pilot test on a spare section to check for compatibility with your specific stain before mounting valuable samples. |
| Cracked Polymer Film | Specimen was not fully dehydrated; high humidity. | Ensure specimen is completely anhydrous before applying MCA. Work in a low-humidity environment if possible to control the polymerization rate. |
| Adhesive on Objective Lens | Excess MCA squeezed out from under the coverslip. | Use a minimal amount of adhesive. Clean any excess immediately. If cured on a lens, consult the microscope manufacturer for cleaning protocols; do not use harsh solvents. |
Safety and Handling
This compound requires careful handling to avoid injury and ensure experimental integrity.
-
Ventilation: Always handle MCA inside a certified chemical fume hood or in a very well-ventilated area to avoid inhaling vapors, which can irritate the respiratory system.[6][7][14]
-
Personal Protective Equipment (PPE): Wear appropriate nitrile gloves and safety glasses or goggles.[6][22] Note that MCA can bond skin and eyelids instantly.[22] Avoid contact with cotton or wool gloves, as the reaction can be rapid and produce intense heat.
-
Skin Bonding: If skin bonding occurs, do not pull the surfaces apart. Soak the bonded area in warm, soapy water and gently peel or roll the skin apart.[23]
-
Storage: Store MCA in a cool, dry place, typically refrigerated (2-7 °C), in a tightly sealed container to prevent premature polymerization from atmospheric moisture.[22]
-
Disposal: Spills should be absorbed with an inert material like sand or vermiculite, allowed to solidify, and then disposed of as hazardous waste according to institutional guidelines.[6][24]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound monomer: a quick setting mounting medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. colle21.com [colle21.com]
- 8. Cyanoacrylate glue as an alternative mounting medium for resin-embedded semithin sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. emsdiasum.com [emsdiasum.com]
- 11. ompj.org [ompj.org]
- 12. vectorlabs.com [vectorlabs.com]
- 13. bidc.ucsf.edu [bidc.ucsf.edu]
- 14. ICSC 1272 - this compound [chemicalsafety.ilo.org]
- 15. This compound|High-Purity Research Adhesive [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. nif.hms.harvard.edu [nif.hms.harvard.edu]
- 20. Efficacy of cyanoacrylate adhesive as a mounting medium for soft tissue sections as an alternative to Kirkpatrick and Lendrum's DPX | International Journal of Clinicopathological Correlation [editorialmanager.in]
- 21. How is a mounting medium applied to a microscope slide? | AAT Bioquest [aatbio.com]
- 22. www1.mscdirect.com [www1.mscdirect.com]
- 23. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 24. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Note & Protocol: In Vitro Cytotoxicity Assessment of Methyl 2-Cyanoacrylate (MCA) using the MTT Assay
Abstract
Methyl 2-cyanoacrylate (MCA) is a rapidly polymerizing monomer widely utilized in industrial, consumer, and medical-grade adhesives.[1] Given its potential for direct or indirect human tissue contact, rigorous evaluation of its biocompatibility is imperative. This document provides a comprehensive guide for researchers and drug development professionals on assessing the in vitro cytotoxicity of MCA using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay. This protocol is designed in alignment with the principles outlined in the ISO 10993-5 standard for the biological evaluation of medical devices.[2][3] We will delve into the mechanistic basis of the MTT assay, provide a detailed, step-by-step experimental workflow, and offer expert insights into data analysis and troubleshooting to ensure the generation of reliable and reproducible results.
Scientific Principles and Regulatory Context
The Imperative for Cytotoxicity Testing of MCA
This compound is known for its rapid anionic polymerization upon exposure to weak bases like water, forming strong adhesive bonds.[1] During this process and subsequent degradation, byproducts such as formaldehyde and cyanoacetate can be released, which are known to be toxic to cells.[4] Therefore, quantifying the potential cytotoxic effect is a critical first step in the biocompatibility assessment of any device or material containing MCA. The in vitro cytotoxicity test serves as a sensitive, standardized, and cost-effective screening tool to detect the presence of biologically harmful leachable substances.[2]
Mechanism of the MTT Assay
The MTT assay is a cornerstone of in vitro toxicology, providing a quantitative measure of cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The principle is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[5][6]
This conversion is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active (i.e., viable) cells.[7] The resulting intracellular formazan crystals are then solubilized using a suitable solvent, and the concentration of the dissolved formazan is determined by measuring its absorbance with a spectrophotometer (microplate reader), typically at a wavelength of 570 nm.[8][9] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells in the well.[9] A reduction in cell viability due to a toxic substance like MCA will lead to a decrease in formazan production and, consequently, a lower absorbance reading.[7]
Adherence to ISO 10993-5 Standard
The International Organization for Standardization (ISO) 10993 series provides a framework for the biological evaluation of medical devices. Specifically, ISO 10993-5: "Tests for in vitro cytotoxicity" outlines the requirements for this type of testing.[10] This standard is crucial as it is prescribed for virtually every medical device that comes into direct or indirect contact with the human body.[2][3] The protocol described herein utilizes an extract-based test method, one of the three categories of tests listed in the standard, which is suitable for evaluating leachable substances from materials like polymerized MCA.[10] According to the standard, a reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[3]
Experimental Design & Key Parameters
A robust experimental design is the foundation of a trustworthy cytotoxicity assessment. Every choice, from the cell line to the concentration of the test article, must be deliberate and justified.
Cell Line Selection
The choice of cell line is critical and should be relevant to the intended application of the MCA-containing material.[11][12] For general screening purposes as mandated by ISO 10993-5, the L929 mouse fibroblast cell line is the established standard and is widely used due to its robustness and well-characterized response to toxins.[3]
| Parameter | Recommendation | Rationale & Justification |
| Cell Line | L929 (Mouse Fibroblast, ATCC® CCL-1™) | Recommended by ISO 10993-5 for general cytotoxicity screening. Fibroblasts are a common cell type involved in wound healing and tissue response to materials.[3] |
| Culture Medium | DMEM, high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin | Standard medium supporting robust growth of L929 cells. Serum provides essential growth factors. |
| Culture Conditions | 37°C, 5% CO₂, humidified atmosphere | Standard incubation conditions for mammalian cell culture. |
Preparation of this compound Extract
This is the most critical step for testing a polymerizing substance like MCA. The goal is to simulate the clinical use scenario and extract any potential leachable cytotoxic substances. The extraction must be performed on the polymerized form of MCA, as the monomer itself is highly reactive.
Protocol for MCA Specimen Preparation and Extraction:
-
Aseptically dispense a standardized amount of liquid MCA onto a sterile, inert substrate (e.g., a glass petri dish) to form a thin film of a defined surface area (e.g., 3 cm²/mL of medium, as per ISO 10993-12).
-
Allow the MCA to fully polymerize in a sterile, humidified environment for a period representative of its curing time in the intended application (e.g., 24 hours).
-
Place the polymerized MCA specimen into a sterile container with complete cell culture medium (DMEM + 10% FBS) at a specific surface area to volume ratio. A common ratio is 3 cm² of material per 1 mL of medium.
-
Incubate the extraction vehicle at 37°C for 24 to 72 hours. This duration should be justified based on the intended use and contact duration of the final product. A 24-hour extraction is a common starting point.
-
Following incubation, aseptically remove the medium, which is now the "MCA extract." This extract should be sterile-filtered (0.22 µm filter) before being applied to the cells.
Experimental Controls: The Key to Self-Validation
The inclusion of appropriate controls is non-negotiable for a valid assay. They provide the necessary benchmarks to interpret the results from the test article.
| Control Group | Description | Purpose |
| Negative Control | Cells cultured in fresh medium that underwent the same extraction process but without the MCA material (e.g., an empty glass dish). | Represents 100% cell viability. Ensures the extraction process itself does not induce toxicity. |
| Positive Control | Cells treated with a substance known to be cytotoxic to L929 cells. E.g., 0.1% Sodium Dodecyl Sulfate (SDS) or a dilute solution of organotin-stabilized Polyvinyl Chloride (PVC). | Confirms that the cell system and assay are responsive to toxic substances, validating the test's sensitivity. |
| Blank Control | Wells containing only cell culture medium (no cells). | Used to subtract the background absorbance of the medium and MTT reagent. |
| Solvent Control | If MCA requires a solvent for initial dilution (unlikely for extract method), cells are treated with the highest concentration of that solvent. | Ensures that the solvent itself is not contributing to any observed cytotoxicity. |
Detailed Experimental Protocol
This protocol assumes the use of a 96-well microplate format. All steps should be performed under aseptic conditions in a biological safety cabinet.
Workflow Visualization
The following diagram illustrates the complete experimental workflow for the cytotoxicity assessment of MCA using the MTT assay.
Caption: Workflow for MCA cytotoxicity testing via MTT assay.
Step-by-Step Methodology
Materials:
-
L929 cell line
-
Complete culture medium (DMEM, 10% FBS, 1% Pen-Strep)
-
Sterile 96-well flat-bottom cell culture plates
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT reagent (5 mg/mL in sterile PBS).[6] Prepare, filter sterilize, and store protected from light at -20°C.
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 N HCl)
-
Polymerized MCA extract (prepared as in section 2.2)
-
Positive and Negative control materials
-
Multichannel pipette, sterile pipette tips
-
Microplate reader (spectrophotometer)
Procedure:
-
Cell Seeding:
-
Culture L929 cells until they reach approximately 80% confluency (logarithmic growth phase).
-
Wash cells with PBS, then detach them using Trypsin-EDTA. Neutralize trypsin with complete medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 1 x 10⁴ cells/well). Note: The optimal seeding density should be determined empirically for your specific cell line and conditions to ensure absorbance values fall within the linear range of the assay (typically 0.75-1.25 for controls).[13]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal metabolism.
-
-
Cell Treatment:
-
Prepare serial dilutions of your 100% MCA extract using fresh culture medium. A common range is 100%, 50%, 25%, 12.5%, 6.25%, and 0% (medium only, part of the negative control).
-
After the 24-hour pre-incubation, carefully aspirate the medium from all wells.
-
Add 100 µL of the prepared MCA extract dilutions, positive control solution, and negative control medium to the appropriate wells. It is essential to test each condition in triplicate or quadruplicate.
-
Return the plate to the incubator for an additional 24 hours (or other relevant exposure time).
-
-
MTT Assay Execution:
-
After the 24-hour treatment period, carefully aspirate the treatment medium from the wells.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals. Check for the formation of purple precipitate under a microscope.
-
After the MTT incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals. This step is critical and a source of potential error.[14]
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Place the plate on a shaker for 5-10 minutes to ensure complete dissolution, then let it stand at room temperature in the dark for 2-4 hours.[13]
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.
-
It is recommended to use a reference wavelength of 630-690 nm to subtract background absorbance from cell debris or other interferences.
-
Data Analysis and Interpretation
Calculating Percent Viability
The raw absorbance readings must be converted into a percentage of cell viability relative to the negative control.
-
Calculate the average OD for each set of replicates (Test, Negative Control, Blank).
-
Subtract the blank OD from all test and control averages to get corrected OD values.
-
Corrected OD = Average OD - Average Blank OD
-
-
Calculate the Percent Viability for each MCA concentration:
-
% Viability = (Corrected OD of Test Sample / Corrected OD of Negative Control) x 100
-
Interpretation and IC₅₀ Determination
The primary result is the dose-response curve, where % Viability is plotted against the concentration of the MCA extract.
-
Cytotoxicity Threshold: As per ISO 10993-5, a reduction in cell viability by more than 30% (i.e., less than 70% viability) is considered a cytotoxic effect.[3]
-
IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the extract that reduces cell viability by 50%. This is a key metric for comparing the potency of different toxins. The IC₅₀ can be determined by performing a non-linear regression analysis on the dose-response curve.[15]
Troubleshooting Common Issues
The MTT assay is robust but can be prone to artifacts. A self-validating protocol anticipates these issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Absorbance in All Wells | - Insufficient cell number seeded.- Premature cell death due to handling.- Insufficient MTT incubation time.[16] | - Optimize initial cell seeding density.[17]- Ensure gentle cell handling.- Increase MTT incubation time (check for formazan crystals microscopically). |
| High Absorbance in Blank Wells | - Microbial contamination (bacteria/yeast can reduce MTT).[13]- Phenol red in the medium can interfere.[16] | - Maintain strict aseptic technique.- Use a phenol red-free medium during the final MTT incubation step. |
| High Variability Between Replicates | - Uneven cell seeding.- Incomplete formazan solubilization.- Loss of formazan crystals during medium aspiration.[14] | - Ensure a homogenous cell suspension before seeding.- Increase solubilization time or use a plate shaker.- Be extremely careful when aspirating medium; consider leaving a small amount behind. |
| Increased Absorbance at High Toxin Concentrations | - The test compound may directly reduce MTT or interfere with absorbance readings.- The compound may induce an increase in metabolic activity as a stress response before cell death.[18] | - Run a control with the MCA extract and MTT in a cell-free system to check for direct reduction.- Correlate MTT results with a different viability assay (e.g., Neutral Red Uptake or LDH release). |
Conclusion
The MTT assay is a reliable and highly sensitive method for evaluating the in vitro cytotoxic potential of this compound. Adherence to a well-structured protocol, including proper sample preparation, validated controls, and careful execution, is paramount for generating trustworthy data that can confidently inform the biocompatibility and safety profile of MCA-containing materials. This guide provides the necessary framework for researchers to implement this essential test with scientific rigor and integrity.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. mddionline.com [mddionline.com]
- 3. blog.johner-institute.com [blog.johner-institute.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 9. MTT Assay | AAT Bioquest [aatbio.com]
- 10. mdcpp.com [mdcpp.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. atcc.org [atcc.org]
- 14. biology.stackexchange.com [biology.stackexchange.com]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 18. researchgate.net [researchgate.net]
Introduction: The Promise of Poly(methyl 2-cyanoacrylate) Nanoparticles
An Application Guide to the Synthesis of Nanoparticles via Methyl 2-Cyanoacrylate Polymerization
For Researchers, Scientists, and Drug Development Professionals
Poly(alkyl cyanoacrylate) (PACA) nanoparticles have been a cornerstone of nanomedicine research for over three decades, prized for their biocompatibility and biodegradability.[1][2] Among the PACA family, poly(this compound) (PMCA) nanoparticles represent a versatile platform for drug delivery, capable of encapsulating a wide array of therapeutic agents, from small molecule cytostatics to larger bioactive proteins.[2][3][4] Their utility stems from the unique chemistry of the this compound (MCA) monomer, which allows for rapid and straightforward polymerization in aqueous environments to form solid, colloidal nanoparticles.[5]
This guide serves as a comprehensive technical resource, moving beyond simple procedural lists to explain the fundamental principles governing the synthesis of PMCA nanoparticles. We will explore the dominant polymerization mechanism, dissect the critical parameters that dictate nanoparticle characteristics, and provide detailed, field-proven protocols for their preparation, drug loading, and characterization.
The Fundamental Chemistry: Anionic Polymerization of MCA
The remarkable utility of MCA in nanoparticle synthesis is rooted in its inherent chemical reactivity. The monomer features a carbon-carbon double bond activated by two potent electron-withdrawing groups: a nitrile (-C≡N) and an ester (-COOCH₃).[6][7] This electronic structure makes the molecule highly susceptible to nucleophilic attack, dictating that the primary route for polymerization in aqueous media is anionic polymerization .[1][7]
This process is typically initiated by weak bases, with the hydroxyl ion (OH⁻) from water being the most common initiator in nanoparticle synthesis.[7][8] The polymerization proceeds via a chain-growth mechanism:
-
Initiation: A nucleophile, such as a hydroxyl ion, attacks the electron-deficient β-carbon of the MCA monomer. This breaks the double bond and forms a carbanion, which is stabilized by resonance across the cyano and ester groups.[7]
-
Propagation: The newly formed carbanion acts as a potent nucleophile, attacking another MCA monomer and extending the polymer chain. This process repeats rapidly, building the polymer backbone.
-
Termination: The polymerization can be terminated by reaction with a proton donor (like water or an acid) or through chain transfer to the monomer.
While radical polymerization of cyanoacrylates is possible, it requires strictly acidic conditions and specific initiators, making anionic polymerization the dominant and most relevant mechanism for forming nanoparticles in aqueous drug delivery systems.[6]
Caption: Mechanism of anionic polymerization of MCA initiated by a nucleophile.
Synthesis Methodologies: A Comparative Overview
Several techniques can be employed to harness MCA polymerization for nanoparticle synthesis, each with distinct advantages and outcomes.
| Methodology | Particle Type | Size Control | Drug Loading Strategy | Key Advantages | Primary Limitation |
| Anionic Emulsion Polymerization | Nanospheres (Matrix) | Moderate | Entrapment during polymerization or surface adsorption.[4] | Simple, rapid, one-step process; widely established.[1][2] | Can be challenging for drugs unstable at low pH. |
| Miniemulsion Polymerization | Nanospheres, Nanocapsules | Good to Excellent | Entrapment in nanodroplets prior to polymerization. | Better control over size and composition; high encapsulation efficiency.[9] | Requires high-energy homogenization (sonication). |
| Interfacial Polymerization | Nanocapsules (Core-Shell) | Good | Dissolving the drug in the core (e.g., oil) before shell formation.[10] | Ideal for creating reservoir-type systems for controlled release.[11] | More complex, two-phase system required. |
| Nanoprecipitation | Nanospheres | Good | Adsorption or entrapment using a pre-formed polymer.[4] | Suitable for thermosensitive or pH-sensitive drugs.[12] | Requires a pre-synthesized, organic-soluble polymer. |
Mastering the Synthesis: Critical Experimental Parameters
The physicochemical properties of the final PMCA nanoparticles—such as size, stability, and drug loading capacity—are not accidental. They are a direct consequence of the reaction conditions. Understanding and controlling these parameters is paramount for reproducible and optimized formulations.
-
pH of the Polymerization Medium: This is arguably the most influential factor.[13] The polymerization is initiated by OH⁻ ions. By conducting the reaction in a highly acidic medium (typically pH 2.0-3.0 using HCl), the concentration of free OH⁻ is suppressed. This throttles the rate of initiation, preventing uncontrolled, bulk polymerization and promoting the formation of discrete, colloidally stable nanoparticles.[8][13][14] A higher pH leads to faster polymerization but often results in larger, more polydisperse particles or even bulk polymer aggregates.[14]
-
Stabilizer Type and Concentration: Cyanoacrylate polymers are hydrophobic. Without a stabilizer, newly formed nanoparticles would rapidly aggregate to minimize their surface energy. Stabilizers, such as dextran, polysorbates (e.g., Tween® 80), or poloxamers (e.g., Pluronic® F68), adsorb to the nanoparticle surface, providing a protective hydrophilic barrier that ensures colloidal stability through steric hindrance.[5][12][13] The concentration is critical; insufficient amounts lead to aggregation, while excessive amounts can result in large particle sizes or difficulties in purification.[13]
-
Monomer Concentration: The amount of MCA added to the system directly impacts the final particle size and the polymer's molecular weight.[13] Higher monomer concentrations generally lead to larger nanoparticles, as more material is available to polymerize onto the growing nuclei.
-
Temperature and Stirring Rate: Temperature affects the kinetics of polymerization and the solubility of the monomer and stabilizer.[8][13] While polymerization can occur at room temperature, elevated temperatures (e.g., 65°C) can increase the rate of particle formation.[8] The stirring rate is crucial for creating a homogenous dispersion of the monomer in the aqueous phase, ensuring uniform particle nucleation and growth.[10]
Caption: Relationship between key synthesis parameters and final nanoparticle properties.
Experimental Protocols
The following protocols provide a robust starting point for the synthesis and characterization of PMCA nanoparticles.
Protocol 1: Synthesis of PMCA Nanospheres by Anionic Emulsion Polymerization
This method is the most common for producing PMCA nanospheres.[2][13]
Materials and Reagents:
-
This compound (MCA) monomer (stored with inhibitor, use as received)
-
Dextran 70 (or other stabilizer like Poloxamer 188)
-
Hydrochloric acid (HCl), 0.1 N solution
-
Sodium hydroxide (NaOH), 0.1 N solution
-
High-purity deionized water
-
Magnetic stirrer and stir bars
-
pH meter
Procedure:
-
Prepare the Aqueous Phase: In a clean glass beaker, dissolve the stabilizer (e.g., 1.0% w/v Dextran 70) in deionized water.
-
Acidify the Medium: While stirring vigorously, slowly add 0.1 N HCl dropwise to the stabilizer solution until the pH reaches 2.5 . This step is critical to control the polymerization rate.
-
Initiate Polymerization: Continue vigorous stirring. Add the MCA monomer (e.g., 1.0% v/v) dropwise to the center of the vortex. A faint bluish-white opalescence should appear almost immediately, indicating the formation of nanoparticles.
-
Allow Polymerization to Proceed: Let the reaction continue under constant stirring at room temperature for 3-4 hours.
-
Neutralize the Suspension: After the polymerization period, slowly add 0.1 N NaOH dropwise to raise the pH of the suspension to approximately 7.0. This quenches the reaction and stabilizes the nanoparticle suspension for storage.
-
Purification: The resulting suspension contains nanoparticles, unreacted monomer, and excess stabilizer. Purify the nanoparticles by transferring the suspension to centrifuge tubes and performing ultracentrifugation (e.g., 15,000 x g for 30 minutes). Discard the supernatant, resuspend the nanoparticle pellet in deionized water (using sonication if necessary), and repeat the centrifugation process two more times.
-
Final Formulation: After the final wash, resuspend the nanoparticle pellet in a suitable aqueous buffer or deionized water for characterization and use. For long-term storage, lyophilization (freeze-drying) with a cryoprotectant (e.g., trehalose) is recommended.
Protocol 2: Drug Loading via Entrapment
This protocol adapts the synthesis procedure to encapsulate a hydrophobic drug.
Procedure:
-
Follow steps 1 and 2 from Protocol 1 to prepare the acidified aqueous phase.
-
Prepare the Drug-Monomer Solution: If the drug is soluble in MCA, dissolve it directly in the monomer. If not, dissolve the drug in a minimal amount of a water-miscible organic solvent (e.g., acetone, ethanol) and then mix this solution with the MCA monomer.
-
Initiate Polymerization: Add the drug-monomer mixture dropwise to the stirring aqueous phase as described in Protocol 1, step 3. The drug will become entrapped within the polymer matrix as the nanoparticles form.
-
Follow steps 4-7 from Protocol 1 for polymerization, neutralization, and purification.
A System of Self-Validation: Nanoparticle Characterization
Thorough characterization is essential to ensure the quality, reproducibility, and performance of the synthesized nanoparticles.
| Technique | Parameter Measured | Typical Expected Results for PMCA NPs |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter, Polydispersity Index (PDI) | 100-300 nm; PDI < 0.2 for a monodisperse population. |
| Zeta Potential Analysis | Surface Charge | Near-neutral to slightly negative (-5 to -15 mV) due to the stabilizer coating. |
| Transmission/Scanning Electron Microscopy (TEM/SEM) | Morphology, Size Confirmation | Spherical shape, smooth surface, size consistent with DLS.[4][10] |
| UV-Vis or HPLC | Drug Loading & Encapsulation Efficiency (EE%) | Varies with drug and loading method. EE% = (Mass of Drug in NPs / Total Mass of Drug Used) x 100. |
| Gel Permeation Chromatography (GPC) | Polymer Molecular Weight | Typically low (< 8000 g/mol ) for anionic polymerization in aqueous media.[6] |
Troubleshooting Common Synthesis Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Immediate formation of large white aggregates/precipitate | pH of the medium is too high (> 4.0), leading to uncontrolled, rapid polymerization. | Ensure the aqueous phase is acidified to pH 2.0-3.0 before adding the monomer. |
| High Polydispersity Index (PDI > 0.3) | Inhomogeneous mixing; inconsistent monomer addition rate; insufficient stabilizer. | Increase stirring speed; add monomer dropwise and slowly; increase stabilizer concentration. |
| Very Large Particle Size (> 500 nm) | High monomer concentration; low stabilizer concentration; pH is slightly too high. | Decrease monomer concentration; increase stabilizer concentration; lower the pH further (e.g., to 2.0). |
| Low Nanoparticle Yield | Insufficient polymerization time; degradation of the polymer. | Increase polymerization time to 4-5 hours; ensure the final suspension is neutralized to pH ~7 for storage. |
| Low Drug Encapsulation Efficiency | Drug is too hydrophilic and partitioned into the aqueous phase; drug degradation at low pH. | Use a more hydrophobic drug; consider the nanoprecipitation method with a pre-formed polymer for pH-sensitive drugs. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Poly(alkylcyanoacrylates) as biodegradable materials for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. researchgate.net [researchgate.net]
- 9. Poly(n-butyl cyanoacrylate) nanoparticles via miniemulsion polymerization. 2. PEG-based surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. An Investigation into the Parameters Affecting Preparation of Polybutyl Cyanoacrylate Nanoparticles by Emulsion Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An investigation into the parameters affecting preparation of polybutyl cyanoacrylate nanoparticles by emulsion polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to prevent premature polymerization of methyl 2-cyanoacrylate in storage
Welcome to the technical support center for methyl 2-cyanoacrylate (MCA). This guide is designed for researchers, scientists, and drug development professionals to address and prevent the common issue of premature polymerization of MCA during storage and handling. By understanding the underlying mechanisms, you can ensure the stability and efficacy of your MCA monomer for experimental use.
Troubleshooting Guide: Immediate Solutions for Common Problems
This section addresses the most urgent issues you might encounter with your MCA stock. Identify your problem in the questions below to find a direct cause and a step-by-step solution.
Issue 1: My MCA has completely solidified in a sealed container. What happened?
Immediate Cause: Catastrophic premature polymerization has occurred. This is almost always due to contamination with a potent initiator, most commonly moisture.
Step-by-Step Troubleshooting:
-
Quarantine and Inspect: Immediately isolate the affected container to prevent contamination of other stock. Visually inspect other MCA containers from the same batch for any signs of increased viscosity or solidification.
-
Review Storage Conditions:
-
Humidity Check: Was the container stored in an environment with humidity above 60%? Cyanoacrylates are extremely sensitive to moisture, which acts as a catalyst for anionic polymerization.[1][2][3]
-
Temperature Log: Was the container exposed to temperatures above the recommended storage conditions (typically refrigerated at 5°C)?[4] Elevated temperatures can accelerate the polymerization process.[5][6]
-
-
Handling Protocol Review:
-
Was the container opened frequently in an uncontrolled (high-humidity) environment?
-
Was a non-dedicated or potentially contaminated pipette or syringe used to dispense the monomer? Basic contaminants on lab equipment can initiate polymerization.[7]
-
-
Disposal: The solidified polymer is generally considered non-hazardous waste, but you should always follow your institution's specific disposal guidelines. Flood the container with water to ensure any remaining monomer is fully polymerized before disposal.[8]
Issue 2: The viscosity of my liquid MCA has noticeably increased. Is it still usable?
Immediate Cause: The polymerization process has begun, but has not yet completed. This is often a result of slow, chronic exposure to initiators or the depletion of stabilizers.
Step-by-Step Protocol: Small-Batch Stability Test
-
Objective: To determine if the partially polymerized MCA can still perform in your application without rapid, uncontrolled curing.
-
Procedure:
-
Dispense a small, measured amount (e.g., 100 µL) of the viscous MCA onto a standard, non-reactive substrate you use in your experiments (e.g., a glass slide).
-
Dispense an equal amount of a fresh, known-good MCA sample (control) on the same substrate.
-
Observe the curing time (time to solidification) for both samples under your typical experimental conditions.
-
-
Interpreting Results:
-
Rapid Solidification: If the viscous sample cures significantly faster than the control, its stability is compromised. It is not recommended for use in applications requiring precise control over polymerization.
-
Similar Curing Time: If the curing time is comparable to the control, it may be usable for non-critical, immediate applications. However, its shelf life is severely limited.
-
-
Recommendation: It is highly advisable to discard the affected stock. Using partially polymerized MCA introduces significant variability into experiments and can lead to inconsistent results.
Troubleshooting Logic Flowchart
This diagram outlines a systematic approach to diagnosing the cause of premature polymerization.
Caption: Troubleshooting flowchart for polymerized MCA.
Frequently Asked Questions (FAQs)
This section provides in-depth explanations of the principles behind MCA stability to empower you to proactively prevent polymerization.
Q1: What is the fundamental mechanism that causes MCA to polymerize so easily?
This compound polymerization occurs via an anionic mechanism.[1][9][10] The monomer has a carbon-carbon double bond that is highly electron-deficient due to the strong electron-withdrawing effects of the adjacent cyano (-CN) and ester (-COOR) groups. This makes the β-carbon of the double bond highly susceptible to attack by nucleophiles (anions or weak bases).
Even very weak bases, like the hydroxide ions present in atmospheric moisture, can initiate the reaction.[1] The initiation step forms a carbanion that is resonance-stabilized, making the process highly favorable.[11] This new carbanion then rapidly attacks another monomer molecule, propagating the polymer chain. This chain reaction is extremely fast, which is why cyanoacrylate adhesives are known as "instant adhesives."[11]
Anionic Polymerization and Stabilization Mechanism
Caption: MCA polymerization and the role of acidic stabilizers.
Q2: What are stabilizers and how do they work?
To prevent polymerization in the container, MCA is sold with added inhibitors or stabilizers.[9] These are typically acidic compounds that work by neutralizing the basic initiators required for anionic polymerization.[2][10]
-
Anionic Stabilizers: These are weak acids added in parts-per-million (ppm) concentrations. They readily donate a proton (H+) to any stray basic initiators (like OH-), effectively neutralizing them before they can attack the MCA monomer.[10] Common examples include sulfur dioxide (SO₂), and various sulfonic acids.
-
Radical Stabilizers: Although anionic polymerization is the primary concern in storage, radical polymerization can be triggered by UV light or high temperatures.[10] To prevent this, radical inhibitors like hydroquinone or butylated hydroxytoluene (BHT) are often included.[12][13]
Q3: What are the ideal storage and handling conditions for MCA?
Adherence to proper storage and handling protocols is the single most effective way to prevent premature polymerization.
Table 1: Recommended Storage & Handling Conditions for MCA
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2-8°C) | Slows down the rate of any potential polymerization reactions.[4] Avoid freezing, as this can cause moisture condensation upon thawing.[3] |
| Humidity | Low humidity (<40% RH) | Minimizes the primary initiator (water) for anionic polymerization.[2] Store containers in a desiccator or with silica gel packs.[14][15] |
| Light Exposure | Store in opaque containers in the dark | Prevents initiation of radical polymerization by UV light.[8][16] |
| Container Material | HDPE or Polypropylene | Use only manufacturer-approved containers, typically made of high-density polyethylene (HDPE) or polypropylene, which are inert to MCA.[16] |
| Atmosphere | Tightly sealed container | Prevents ingress of atmospheric moisture.[17] After dispensing, recap the bottle immediately. |
Q4: Can I use a glass container to store a small aliquot of MCA?
This is strongly discouraged. The surface of glass is slightly alkaline and contains adsorbed moisture, both of which can initiate polymerization. For short-term benchtop use, always dispense into a small, clean, and dry polypropylene or polyethylene vial. Never return unused monomer to the original stock bottle, as this is a major source of contamination.[18]
Q5: How does temperature affect MCA stability and performance?
Temperature plays a critical role in both the stability during storage and the cure speed during application.
-
Low Temperatures (Storage): Cold temperatures significantly slow down the polymerization kinetics, extending the shelf life.[19] This is why refrigeration is recommended.
-
High Temperatures (Storage/Application): Elevated temperatures accelerate polymerization.[5] Standard cyanoacrylates lose significant bond strength above 80°C (176°F).[20] Exposure to high heat during storage can rapidly deplete stabilizers and lead to premature curing.
-
Ambient Temperature (Application): At room temperature (18-25°C), the curing process is optimal.[5] Colder application environments have less ambient moisture, which can slow the cure speed, while hotter environments can accelerate it.[6][19]
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. chenso.com [chenso.com]
- 3. gluegun.com [gluegun.com]
- 4. intertronics.shop [intertronics.shop]
- 5. colle21.com [colle21.com]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. arrowheadforensics.com [arrowheadforensics.com]
- 8. medline.com [medline.com]
- 9. researchgate.net [researchgate.net]
- 10. afinitica.com [afinitica.com]
- 11. benchchem.com [benchchem.com]
- 12. WO2014172519A1 - Package system for sterilizing and storing cyanoacrylate adhesive compositions - Google Patents [patents.google.com]
- 13. dt-shop.com [dt-shop.com]
- 14. lifehacks.stackexchange.com [lifehacks.stackexchange.com]
- 15. m.youtube.com [m.youtube.com]
- 16. WO2021122176A1 - A container for, and a pack including, cyanoacrylate composition(s) - Google Patents [patents.google.com]
- 17. quora.com [quora.com]
- 18. aronalpha.net [aronalpha.net]
- 19. Effects of Low Temperatures on Cyanoacrylate Adhesives | Cyanotec [cyanotec.com]
- 20. Cyanoacrylate Temperature Resistance - INCURE INC. [incurelab.com]
Technical Support Center: Optimizing Methyl 2-Cyanoacrylate (MCA) Bond Strength
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Methyl 2-Cyanoacrylate (MCA) adhesives. This guide is designed for researchers, scientists, and drug development professionals who utilize MCA and seek to achieve optimal, reproducible bond strength across a variety of substrates. As application scientists with extensive field experience, we understand that successful bonding is a function of chemistry, substrate science, and process control. This document moves beyond simple instructions to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your specific applications.
Section 1: Fundamentals of this compound Adhesion
The Chemistry of a Near-Instant Bond
This compound's effectiveness lies in its unique ability to undergo rapid anionic polymerization at room temperature.[1][2] Unlike adhesives requiring heat, radiation, or complex mixing, MCA polymerization is initiated by weak bases, with the most common catalyst being the trace amounts of moisture present on virtually all surfaces and in the atmosphere.[2][3][4][5][6]
The process unfolds in three stages:
-
Initiation: The reaction begins when a nucleophile, typically a hydroxide ion (OH⁻) from surface moisture, attacks the electron-deficient β-carbon of the MCA monomer.[2] This forms a resonance-stabilized carbanion. The strong electron-withdrawing properties of the cyano (-CN) and ester (-COOR) groups are critical for stabilizing this negative charge, making the monomer highly susceptible to this nucleophilic attack.[2][7]
-
Propagation: The newly formed carbanion rapidly attacks another monomer molecule, extending the polymer chain. This process repeats, creating long, strong polymer chains in a matter of seconds.[2][4]
-
Termination: The polymerization ceases when the growing anionic chain reacts with an acidic species or impurities, or when all monomer is consumed.
This rapid, moisture-initiated polymerization is what gives MCA its "super glue" properties, but it also introduces variables that must be controlled for consistent, high-strength bonds.
Section 2: Key Factors Influencing Bond Strength
Achieving maximum bond strength is a multifactorial challenge. The substrate, environment, and application technique all play critical roles.
Substrate Properties: The Foundation of the Bond
-
Surface Energy: This is arguably the most critical substrate property. Surface energy dictates how well an adhesive can "wet out" or spread across a surface to maximize contact area.[8][9][10]
-
High Surface Energy (HSE) Substrates: Materials like metals, glass, and ceramics have strong molecular attraction, making them easy to bond.[9][11] The adhesive readily spreads across the surface.
-
Low Surface Energy (LSE) Substrates: Materials like polyethylene (PE), polypropylene (PP), PTFE, and silicones have weak molecular attraction.[9][12] The adhesive beads up instead of wetting the surface, leading to poor or no adhesion.[8][12][13] Bonding these materials is impossible without surface modification, typically through the use of a primer .[12][14][15]
-
-
Surface Cleanliness: Substrates must be scrupulously clean and dry.[3][16] Contaminants like oils, grease, dust, or mold release agents will act as a weak boundary layer, causing bond failure.[1][4][17]
-
Surface Porosity & Acidity: Porous materials like wood or paper can absorb the adhesive before it cures, requiring the use of an accelerator or a higher viscosity formulation.[1][18][19] Acidic surfaces (e.g., wood, zinc-plated metals) can neutralize the basic catalyst needed for curing, significantly slowing or even preventing bonding.[12][18] In these cases, an accelerator is required.[15][20]
Environmental & Application Conditions
-
Humidity: As the primary initiator, humidity is critical. The optimal range for curing is typically between 40% and 60% relative humidity (RH).[1][6]
-
Temperature: Higher ambient temperatures accelerate the polymerization reaction.[1][21] Conversely, bonding at low temperatures will slow the cure.[1] Standard MCA adhesives have a service temperature limit of around 82°C (180°F).[1]
-
Bond Line Thickness: MCA performs best in thin films with tightly mating parts.[1][4][14] The typical gap-filling capability is very small, often less than 0.5mm.[14] Larger gaps increase cure time and create weaker bonds because initiation relies on surface moisture.[1]
Section 3: Substrate-Specific Optimization Guide
Successful bonding requires a tailored approach for each substrate. The following table provides starting recommendations for common material classes. Always test on non-critical samples first.
| Substrate Class | Examples | Surface Energy | Recommended Surface Preparation | Primer/Accelerator Required? | Key Considerations |
| Plastics (HSE) | ABS, Acrylic (PMMA), Polycarbonate (PC), PVC | High | 1. Degrease with Isopropyl Alcohol (IPA).[16][17]2. Ensure surface is dry. | No. | Some plastics can be susceptible to stress cracking. Use specific plastic-bonding CA formulations and avoid excess accelerator. |
| Plastics (LSE) | Polypropylene (PP), Polyethylene (PE), PTFE, Acetal | Low | 1. Degrease with IPA.[17]2. Lightly abrade with fine-grit sandpaper.[17]3. Clean again to remove dust. | Yes, Primer is essential. Apply a thin, uniform coat of polyolefin primer and allow the solvent to flash off completely before applying adhesive.[12][15] | Without a primer, no meaningful bond will form.[12] |
| Metals | Steel, Aluminum, Copper, Zinc-Plated Steel | High | 1. Degrease with Acetone or IPA.[1][16]2. Abrade surface (sandblast or sand) to remove oxide layers and increase surface area.[22]3. Clean again to remove debris. | Accelerator for acidic surfaces. Zinc plating can be acidic and may require an accelerator for optimal cure speed.[12] | Surface oxidation can form a weak boundary layer. Freshly abraded surfaces yield the best results. |
| Elastomers/Rubber | Nitrile, Neoprene, EPDM | Varies | 1. Degrease with IPA. | Often yes. Some rubbers can have low surface energy or contain plasticizers that inhibit bonding. A primer may be required for optimal strength.[15] Test bonding with and without primer. | Use flexible or rubber-toughened CA formulations to accommodate the material's flexibility and prevent a brittle bond line.[23][24] |
| Ceramics & Glass | Alumina, Zirconia, Borosilicate Glass | High | 1. Clean thoroughly with IPA or acetone. | Accelerator may be needed. These surfaces can be slightly acidic or have very low moisture content, which can slow the cure. An accelerator can ensure a rapid fixture.[15] | Glass surfaces are extremely smooth; a primer formulated for inactive surfaces can sometimes improve bond consistency, though it is not always required.[25] |
| Porous Materials | Wood, Leather, Paper, Fabric | N/A | 1. Ensure surface is clean and free of dust. | Yes, Accelerator is highly recommended. The adhesive will be absorbed into the porous structure. An accelerator forces a rapid cure before the adhesive can be fully wicked away.[1][18][26] | Use a higher viscosity or gel formulation of MCA to limit absorption into the substrate. |
| Biological Tissues | In vitro/ex vivo research models | N/A | 1. Gently blot excess surface moisture. | No. The high moisture and protein content provide a highly active surface for rapid polymerization.[27][28] | Use medical-grade cyanoacrylates (e.g., 2-octyl or n-butyl cyanoacrylate) which are formulated for biocompatibility and flexibility.[29] |
Section 4: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during MCA bonding experiments.
Q1: My adhesive is taking a very long time to cure, or not curing at all. What's wrong?
A1: This is the most frequent issue and typically points to a problem with the initiation of polymerization.
-
Causality: The anionic polymerization requires a weak base (like moisture) to begin.[2][6] If the surface is too dry, too acidic, or the adhesive gap is too large, the reaction will be inhibited.
-
Troubleshooting Steps:
-
Check Humidity: Is your lab environment excessively dry (below 40% RH)? If so, using a humidifier can help.[1][6]
-
Assess Your Substrate: Are you bonding an acidic material like wood or a passivated metal like zinc-dichromate?[12][18] These surfaces neutralize the initiator.
-
Check Bond Line: Are your parts poorly mated, creating a large gap? MCA is not a gap-filler.[4][14] Redesign parts for a tighter fit.
-
Evaluate Adhesive Amount: Applying too much adhesive significantly increases the volume that needs to cure relative to the available surface moisture, slowing the process.[30][31] Use a minimal amount—a single drop per square inch is a good starting point.
-
-
Solution: The most direct solution for slow curing on acidic or dry surfaces is to use an accelerator .[15][20] Apply it to one of the substrates, allow the solvent to evaporate, and then apply the adhesive to the opposing substrate before mating the parts.
Q2: The bond formed, but it seems weak and fails under minimal stress.
A2: A weak bond indicates a problem at the adhesive-substrate interface or within the adhesive itself.
-
Causality: The issue is either poor adhesion (the adhesive didn't stick well to the surface) or low cohesive strength (the adhesive itself failed).
-
Troubleshooting Steps:
-
Examine the Failed Surfaces: Where did the failure occur?
-
Adhesive Failure: The adhesive peeled cleanly off one substrate. This points to a surface energy or contamination issue.[19] Was the surface properly cleaned?[3][17] If it's an LSE plastic, did you use a primer?[12][14]
-
Cohesive Failure: The adhesive is present on both failed surfaces. This suggests the adhesive itself fractured. This is common with standard CAs under impact or peel stress due to their brittle nature.[4][24] It can also be caused by a "shock cure" from overly high humidity.[6]
-
-
Review Surface Preparation: Was the surface degreased properly?[16] Was it abraded to remove weak oxide layers (for metals) or to increase surface area?[22]
-
-
Solution: For adhesive failure, improve your surface preparation protocol (See Section 5). For cohesive failure on rigid parts subjected to vibration or impact, consider using a rubber-toughened or flexible grade of cyanoacrylate, which is formulated to absorb more energy before fracturing.[23][24]
Q3: After bonding, a white, chalky residue ("blooming" or "frosting") has appeared around the bond line. How do I prevent this?
A3: This white residue is a cosmetic and sometimes functional issue caused by volatilized MCA monomer.
-
Causality: When excess adhesive is used, the uncured liquid monomer has time to evaporate, react with moisture in the air, and then settle back onto the part surfaces as a fine white powder (polymer).[31]
-
Troubleshooting Steps:
-
Reduce Adhesive Amount: This is the primary cause. Use the absolute minimum amount of adhesive required to cover the bond area.
-
Increase Airflow: Use a small fan or work in a ventilated hood to carry the monomer vapors away from the parts before they can settle.
-
Accelerate the Cure: Use an accelerator on the exposed adhesive fillet after the parts are mated.[20][31] This cures the excess liquid before it has a chance to vaporize.
-
-
Solution: The best approach is a combination of using less adhesive and applying an accelerator to any squeezed-out material. Low-odor, low-bloom CA formulations are also available which have a lower vapor pressure and are less prone to this effect.
Section 5: Experimental Protocols
Protocol 1: Standard Surface Preparation for Bonding
This protocol is a baseline for preparing non-LSE plastics and metals.
-
Solvent Degreasing:
-
Mechanical Abrasion (if applicable):
-
Drying:
-
Allow all solvent to fully evaporate before proceeding. A gentle stream of clean, dry nitrogen or air can be used to accelerate this process. The surface must be completely dry for bonding.[3]
-
Protocol 2: Application of Primer for LSE Plastics
-
Perform all steps of the Standard Surface Preparation protocol.
-
Apply a thin, uniform layer of polyolefin primer to the bonding surfaces of the LSE substrate(s).[15] Apply using the supplied brush, a wipe, or by spraying.
-
Allow the primer's solvent carrier to completely evaporate. This typically takes 30-60 seconds. The surface should appear dry.
-
Apply the MCA adhesive within a few hours of priming for best results.
Protocol 3: Bond Strength Testing (ASTM D1002 - Modified)
This protocol describes a simplified tensile lap shear test, a standard method for evaluating adhesive strength.[22][32]
-
Specimen Preparation:
-
Prepare at least five replicate substrate coupons (e.g., 1" x 4" x 0.063").
-
Prepare the bonding surfaces of each coupon according to the optimized protocol for that substrate.
-
-
Bonding:
-
Apply a single drop of MCA adhesive to one end of a coupon.
-
Mate a second coupon, creating a 0.5" overlap area.
-
Apply light pressure (e.g., using a clamp or weights) for 60 seconds to ensure a thin, uniform bond line.
-
-
Curing:
-
Testing:
-
Secure the ends of the bonded specimen in the grips of a tensiometer or universal testing machine.
-
Apply a tensile load at a constant rate of extension (e.g., 1.3 mm/min or 0.05 in/min) until the bond fails.[23]
-
-
Data Analysis:
-
Record the maximum load (in Newtons or pounds-force) reached before failure.
-
Calculate the shear strength by dividing the maximum load by the bond area (in mm² or in²). The result is expressed in Megapascals (MPa) or pounds per square inch (psi).
-
Calculate the mean and standard deviation for the replicate samples.
-
Section 6: Frequently Asked Questions (FAQs)
Q: What is the difference between methyl, ethyl, and octyl cyanoacrylate? A: The alkyl ester group determines many of the adhesive's properties. This compound (MCA) generally forms strong bonds on metals.[34] Ethyl 2-cyanoacrylate (ECA) is the most common general-purpose "super glue" and works well on a variety of substrates, including plastics and rubber.[34] Longer-chain esters like 2-octyl cyanoacrylate are used in medical applications for bonding skin; they are more flexible, generate less heat during cure, and have lower toxicity.[29]
Q: Can I use MCA to bond large surface areas? A: It is generally not recommended. MCA cures very quickly upon contact, making it difficult to position large parts accurately before the adhesive sets.[18] The reliance on surface moisture for curing also makes it challenging to achieve a uniform cure across a large, enclosed area. Epoxies or other two-part adhesives are better suited for large surface bonding.
Q: How does the viscosity of the MCA affect the bond? A: Viscosity affects the flow and gap-filling properties. Low viscosity (water-thin) grades are ideal for wicking into pre-assembled parts and for very tight joints. Higher viscosity (gel) grades are better for porous substrates to prevent absorption and for vertical surfaces where running is a concern.[35] Generally, higher viscosity grades will have a slightly slower cure time.[35][36]
Q: Are cyanoacrylate bonds permanent? A: Under ideal conditions, the bond is considered permanent for many applications. However, the bond can degrade over time with exposure to high humidity, prolonged water immersion, high temperatures, or certain chemicals.[4][14][32] Standard CAs are also brittle and can fail under shock or vibration.[4][24] The longevity of the bond is highly application-dependent.
Q: Can cyanoacrylates be used in drug delivery systems? A: Yes, this is an active area of research. The ability of cyanoacrylates to polymerize in situ makes them attractive for creating biodegradable implants that can trap and slowly release a drug over time.[27][37] N-butyl-2-cyanoacrylate, in particular, has been studied for this purpose.[37] This application requires specialized, medical-grade formulations and rigorous testing for biocompatibility and release kinetics.
References
- 1. benchchem.com [benchchem.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. gluegun.com [gluegun.com]
- 4. elfychem.com [elfychem.com]
- 5. aronalpha.net [aronalpha.net]
- 6. chenso.com [chenso.com]
- 7. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cwhaydenonline.com [cwhaydenonline.com]
- 9. What Does Surface Energy Mean and Why Is It Important? [bdk.uk.com]
- 10. 3m.com [3m.com]
- 11. hellermanntyton.com [hellermanntyton.com]
- 12. Substrate Selectivity: The Solution for Cyanoacrylate Cure Failure on Difficult Surfaces - INCURE INC. [incurelab.com]
- 13. permabond.com [permabond.com]
- 14. Cyanoacrylate Glue's High and Low Temperature Resistance Explained - INCURE INC. [incurelab.com]
- 15. aronalpha.net [aronalpha.net]
- 16. starbond.com [starbond.com]
- 17. How to Use Super Glue for Plastic in Manufacturing: A Guide - INCURE INC. [incurelab.com]
- 18. action-adhesives.ie [action-adhesives.ie]
- 19. Cyanoacrylate Adhesion Failures: Understanding Material Compatibility Issues - INCURE INC. [incurelab.com]
- 20. aronalpha.net [aronalpha.net]
- 21. secbond.com [secbond.com]
- 22. zdschemical.com [zdschemical.com]
- 23. afinitica.com [afinitica.com]
- 24. Solving CA Glue Failure Under Stress and Mechanical Load - INCURE INC. [incurelab.com]
- 25. chemical-concepts.com [chemical-concepts.com]
- 26. ellsworthadhesives.ie [ellsworthadhesives.ie]
- 27. specialchem.com [specialchem.com]
- 28. dentasys.it [dentasys.it]
- 29. aronalpha.net [aronalpha.net]
- 30. adhesiveguru.com [adhesiveguru.com]
- 31. permabond.com [permabond.com]
- 32. aronalpha.net [aronalpha.net]
- 33. Effect of time on the shear bond strength of cyanoacrylate and composite orthodontic adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. specialchem.com [specialchem.com]
- 35. mtcopeland.com [mtcopeland.com]
- 36. The Complete Guide to Choosing a Super Glue / Cyanoacrylate Adhesive [swiftsupplies.com.au]
- 37. Cyanoacrylate adhesive provides efficient local drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
effect of humidity and temperature on methyl 2-cyanoacrylate curing time
A Guide to Environmental Curing Factors for Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth information on the critical role of environmental conditions—specifically humidity and temperature—on the curing time and performance of methyl 2-cyanoacrylate adhesives. Understanding and controlling these variables is paramount for achieving consistent, reliable, and optimal bonds in experimental and developmental applications.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the curing mechanism of this compound and the influence of key environmental factors.
Q1: What is the fundamental mechanism by which this compound cures?
This compound cures through a chemical process called anionic polymerization.[1][2][3] The monomer is stabilized by a weak acid to prevent polymerization in the container.[2][4] The curing process is initiated by a weak base, most commonly the hydroxyl ions (OH-) present in ambient moisture (water) on the surfaces of the substrates being bonded.[1][2][5][6] This moisture neutralizes the acidic stabilizer, allowing the highly reactive monomer molecules to rapidly link together, forming long, strong polymer chains.[1][2] This reaction results in a solid, durable thermoplastic bond.[2]
Q2: What is the primary role of humidity in the curing process?
Relative humidity is the most critical accelerator for the cyanoacrylate curing process.[7] The moisture in the air and on the substrate surface acts as the catalyst that initiates the polymerization reaction.[1][4][5][6] Higher humidity levels provide more initiator molecules, leading to significantly faster cure times.[1][2][8][9] Conversely, in very dry or low-humidity conditions, the curing process will be substantially slower due to the lack of available moisture to start the reaction.[1][8][10]
Q3: How does temperature influence the curing speed of this compound?
Temperature directly affects the rate of the chemical polymerization reaction.[1][3] Higher temperatures increase the kinetic energy of the monomer molecules, leading to a faster polymerization process and shorter curing times.[1][3][4][9] Conversely, lower temperatures will slow down the chemical reaction, resulting in longer curing times.[1][9][10] This effect is independent of humidity but works in conjunction with it. For instance, cold, dry conditions will result in the slowest cure, while warm, humid conditions will provide the fastest.[4]
Q4: What are the optimal environmental conditions for curing this compound?
For most standard this compound formulations, the optimal environmental conditions are:
Within this range, the curing reaction is efficient, well-controlled, and leads to a strong, reliable bond with minimal side effects like blooming.[2][7]
Q5: What happens if the humidity is too high or too low?
-
Low Humidity (<40% RH): Cure speeds will be significantly reduced.[1][2][7] This can lead to longer fixture times (the time required for a bond to be handleable), increasing the risk of component misalignment before a strong bond is formed.[6][7] In extremely dry environments, the adhesive may fail to cure properly at all.[7]
-
High Humidity (>60% RH): While high humidity accelerates curing, it can be detrimental.[2] It may lead to a "shock polymerization" where the reaction is too rapid, resulting in a weaker, more brittle bond because the polymer chains do not have sufficient time to align optimally.[7] High humidity is also a primary cause of "blooming" or "frosting," a white, powdery residue that can appear on the surfaces adjacent to the bond line.[7][8]
Q6: What are the consequences of temperatures being outside the optimal range?
-
Low Temperature (<18°C): Curing will be noticeably slower.[9][10] The viscosity of the uncured adhesive also increases in the cold, which can hinder its ability to properly wet the substrate surface.[12] This can compromise the initial bond strength.[13]
-
High Temperature (>27°C): Curing will be faster, but can become difficult to control.[1][12] The adhesive may cure so rapidly that it "skins over" before the parts are properly mated, resulting in a weak bond.[12] Some formulations may also become brittle if exposed to excessive heat during curing.[1]
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or No Cure | Low Humidity: Insufficient moisture to initiate polymerization.[7][10] | Increase ambient humidity to the 40-60% RH range using a humidifier or by working in a controlled environmental chamber.[7][9] |
| Low Temperature: The chemical reaction rate is slowed.[1][9] | Increase the ambient temperature to the optimal range of 18-27°C (64-80°F).[7][13] Consider gently warming the substrates before bonding. | |
| Acidic Surfaces: Some substrates (e.g., certain plastics or woods with high acidic content) can neutralize the initiator and inhibit polymerization.[2] | Use a specialized surface primer or accelerator designed for cyanoacrylates to promote curing on inactive surfaces.[2][7] | |
| Weak or Brittle Bond | High Humidity: "Shock polymerization" can occur, leading to a disordered and weak polymer structure.[7] | Reduce ambient humidity to the optimal 40-60% RH range using a dehumidifier or a controlled environment.[7] |
| Excessive Adhesive: A thick layer of adhesive cures unevenly and can result in a weaker bond. Cyanoacrylates have poor gap-filling properties.[1][2][7] | Apply a minimal, uniform amount of adhesive to only one surface. Ensure a tight fit between components to create a thin bond line.[2][4] | |
| Contaminated Surfaces: Greasy, oily, or dirty surfaces will prevent proper adhesion and interfere with the curing process.[5][7] | Thoroughly clean and degrease all bonding surfaces with a suitable solvent (e.g., isopropanol), and allow them to dry completely before applying the adhesive.[5][7][9] | |
| White Residue ("Blooming" or "Frosting") | High Humidity or Excess Activator: Volatilized monomer molecules can react with excess moisture in the air and on the surface, then settle back down as a white powder.[7][8] | Reduce humidity to the optimal range. If using an accelerator, apply it sparingly and allow the solvent to evaporate before bonding. Increase air circulation around the bonding area. |
Visualizations and Diagrams
Anionic Polymerization Curing Mechanism
The following diagram illustrates the moisture-initiated anionic polymerization of this compound.
Caption: Moisture-initiated anionic polymerization of this compound.
Troubleshooting Logic Flowchart
This flowchart provides a logical path for diagnosing and solving common curing issues.
Caption: A logical flowchart for troubleshooting common curing problems.
Experimental Protocols
Protocol 1: Standard Procedure for Optimal Curing of this compound
This protocol outlines the standard methodology for achieving a reliable bond under optimal conditions.
1. Materials & Equipment:
-
This compound adhesive
-
Substrates for bonding
-
Cleaning solvent (e.g., isopropanol)
-
Lint-free wipes
-
Environmental chamber or a room with controlled temperature and humidity
-
Hygrometer and thermometer
2. Procedure:
-
Environmental Control: Adjust the environmental chamber or workspace to the optimal conditions: 20-25°C and 40-60% relative humidity.[12] Allow the environment to stabilize for at least 30 minutes.
-
Substrate Preparation: Thoroughly clean the surfaces of the substrates to be bonded using a lint-free wipe and a suitable solvent to remove any dust, oil, grease, or other contaminants.[5][9] Allow the solvent to fully evaporate, ensuring surfaces are completely dry.[5]
-
Substrate Conditioning: Place the cleaned substrates within the controlled environment for at least 15 minutes to allow their surface temperature and adsorbed moisture layer to equilibrate.
-
Adhesive Application: Apply a single, small drop of this compound adhesive to one of the bonding surfaces. Use only enough adhesive to cover the bond joint when the parts are mated.[4] Applying an excessive amount can lead to slow curing and a weaker bond.[7]
-
Assembly and Fixturing: Immediately join the two substrates, applying gentle, consistent pressure for 5-10 seconds to spread the adhesive into a thin, uniform layer. Ensure proper alignment, as repositioning after the cure has started will weaken the final bond.[4]
-
Curing: Allow the assembled parts to remain undisturbed for the manufacturer-specified fixture time (typically 5-90 seconds).[6] Full mechanical strength is typically achieved in 8-24 hours.[6]
Protocol 2: A Method for Quantifying the Effect of Temperature and Humidity on Fixture Time
This protocol provides a framework for systematically evaluating how environmental conditions affect the cure speed.
1. Materials & Equipment:
-
This compound adhesive
-
Standardized substrate coupons (e.g., 25mm x 100mm steel or plastic coupons)
-
Environmental chamber with precise temperature and humidity control
-
Stopwatch
-
Fixturing apparatus to apply consistent, light pressure
2. Procedure:
-
Substrate Preparation: Clean all substrate coupons as described in Protocol 1, Step 2.
-
Environmental Setup: Set the environmental chamber to the first desired condition (e.g., 20°C, 30% RH).
-
Conditioning: Place a set of substrate coupons inside the chamber for at least 30 minutes to allow them to fully acclimate.[7]
-
Adhesive Application and Bonding:
-
Place a single, uniform drop of the adhesive onto the center of one substrate coupon.
-
Immediately join the second coupon to the first, creating a lap shear joint with a consistent overlap area (e.g., 1 cm²).
-
Apply gentle, consistent pressure using the fixturing apparatus.
-
Simultaneously start the stopwatch.
-
-
Fixture Time Determination:
-
Periodically (e.g., every 5 seconds), gently test the bond strength by hand.
-
"Fixture time" is defined as the point at which the bond is strong enough to support the weight of one of the coupons without shifting.
-
Stop the stopwatch and record the time.
-
-
Data Collection: Repeat steps 4-5 at least three times for each environmental condition to ensure reproducibility.
-
Variable Testing: Adjust the environmental chamber to the next set of conditions (e.g., 20°C, 50% RH; 20°C, 70% RH; 25°C, 50% RH, etc.) and repeat the entire procedure.
-
Analysis: Compile the fixture time data into a table and analyze the trends to quantify the relationship between temperature, humidity, and cure speed.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. chenso.com [chenso.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. permabond.com [permabond.com]
- 5. gluegun.com [gluegun.com]
- 6. aronalpha.net [aronalpha.net]
- 7. benchchem.com [benchchem.com]
- 8. colle21.com [colle21.com]
- 9. Mastering Cyanoacrylate Cure Time Variability - INCURE INC. [incurelab.com]
- 10. Effects of Low Temperatures on Cyanoacrylate Adhesives | Cyanotec [cyanotec.com]
- 11. colle21.com [colle21.com]
- 12. Cyanoacrylate Temperature - INCURE INC. [incurelab.com]
- 13. starbond.com [starbond.com]
Technical Support Center: Mitigating Methyl 2-Cyanoacrylate (MCA) Cytotoxicity in Biological Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl 2-cyanoacrylate (MCA). This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate and mitigate the cytotoxic effects of MCA in your biological applications. Our goal is to equip you with the knowledge to make informed experimental choices, ensuring the scientific integrity and success of your research.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving MCA and provides actionable solutions based on established scientific principles.
Issue 1: High Levels of Cell Death Observed in In Vitro Cultures Exposed to MCA-Based Formulations
Potential Cause: You are likely observing the cytotoxic effects of MCA degradation products, primarily formaldehyde and cyanoacetate.[1][2][3] this compound, having a short alkyl chain, degrades rapidly, leading to a high localized concentration of these toxic byproducts.[1][4][5]
Solution Pathway:
-
Re-evaluate Your Cyanoacrylate Choice:
-
Consider Longer-Chain Alternatives: If your application allows, switch to a longer-chain cyanoacrylate, such as n-butyl-cyanoacrylate (n-BCA) or 2-octyl-cyanoacrylate (OCA). These variants degrade at a slower rate, resulting in a more gradual and less toxic release of byproducts.[1][2][6]
-
Explore Modified Cyanoacrylates: Investigate the use of cyanoacrylates with modified chemical structures, such as those incorporating flexible ether linkages. These modifications can enhance biocompatibility without compromising adhesive properties.[7][8]
-
-
Optimize Experimental Conditions:
-
Control Polymerization: Ensure complete and rapid polymerization of the MCA monomer. Unpolymerized monomers are cytotoxic. The presence of moisture initiates polymerization; ensure the application environment is not excessively dry.[6][9]
-
Ventilation and Incubation: When working with MCA in vitro, ensure adequate ventilation to remove volatile degradation products.[10] For cell culture experiments, consider using vented culture flasks or plates.
-
Leachable Extraction: Before introducing an MCA-polymerized device or scaffold into your cell culture, consider pre-incubating it in a culture medium to extract potential leachables. You can then use this "conditioned" medium or a fresh medium for your experiment. This is a principle behind elution tests for cytotoxicity.[11]
-
-
Incorporate Scavengers:
-
Formaldehyde Scavengers: For applications where the release of formaldehyde is a major concern, consider incorporating formaldehyde scavengers into your system. Materials like urea have been shown to be effective in this regard.[12]
-
Experimental Workflow for Assessing and Mitigating Cytotoxicity
Caption: Troubleshooting workflow for high cell death.
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Data
Potential Cause: Variability in your experimental setup can lead to inconsistent results. This could be due to differences in the polymerization state of MCA, the age of the adhesive, or the specifics of your cytotoxicity assay.
Solution Pathway:
-
Standardize MCA Preparation and Application:
-
Fresh Adhesive: Use fresh MCA for each experiment, as older adhesives may have already begun to polymerize or degrade.
-
Consistent Application: Apply a standardized amount and surface area of MCA in each replicate.
-
Controlled Polymerization Time: Allow for a consistent and complete polymerization time before exposing the material to cells.[7]
-
-
Refine Your Cytotoxicity Assay Protocol:
-
Direct Contact vs. Elution Test: Be aware of the differences between these two common assays. A direct contact assay, where the material is placed directly onto a cell monolayer, can be more aggressive.[13][14] An elution test, where an extract from the material is added to the cells, may be more representative of leachable toxicity.[11] Choose the assay that best reflects your application's exposure scenario.
-
Cell Seeding Density: Use a consistent cell seeding density. High cell densities can sometimes mask cytotoxic effects due to rapid proliferation.[11]
-
Appropriate Controls: Always include positive (a known toxic substance) and negative (non-toxic material) controls in your assays.
-
Detailed Protocol: In Vitro Cytotoxicity Assay (Direct Contact Method)
-
Cell Seeding: Seed a suitable cell line (e.g., L929 mouse fibroblasts or human oral osteoblasts) into a 24-well plate at a density that will result in a sub-confluent monolayer after 24 hours of incubation.[8][14]
-
Material Preparation: On the day of the experiment, carefully place a small, sterile drop of the liquid MCA monomer in the center of each well containing the cell monolayer. Ensure the drop size is consistent across all test wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Cytotoxicity Assessment:
-
Morphological Evaluation: Observe the cells under a microscope for signs of cytotoxicity, such as cell rounding, detachment, and the formation of an inhibition zone around the MCA.[14][15]
-
Viability Assay: Quantify cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14][15] The optical density readings will be inversely proportional to the cytotoxicity.
-
-
Data Analysis: Compare the viability of cells exposed to MCA with that of untreated control cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound cytotoxicity?
A: The cytotoxicity of MCA is primarily attributed to its degradation products: formaldehyde and cyanoacetate.[1][2][3] This degradation occurs via hydrolysis of the ester bonds in the polymer backbone. Formaldehyde is a well-known cytotoxic agent that can cause tissue necrosis and inflammation.[2][3][4]
Mechanism of MCA Degradation and Cytotoxicity
Caption: Degradation pathway of MCA leading to cytotoxicity.
Q2: How does the alkyl chain length of a cyanoacrylate affect its biocompatibility?
A: The length of the alkyl chain is a critical determinant of a cyanoacrylate's biocompatibility. Shorter alkyl chains, as in methyl and ethyl cyanoacrylates, result in faster degradation and a higher localized concentration of cytotoxic byproducts.[1][4][5] Conversely, longer-chain cyanoacrylates like n-butyl and 2-octyl cyanoacrylate degrade more slowly, leading to reduced toxicity and a milder inflammatory response.[1][2][6]
Comparative Cytotoxicity of Cyanoacrylate Adhesives
| Cyanoacrylate Type | Alkyl Chain Length | Degradation Rate | Relative Cytotoxicity |
| This compound | Short | Fast | High[1][4][14] |
| Ethyl 2-cyanoacrylate | Short | Fast | Moderate to High[11][14] |
| n-Butyl-cyanoacrylate | Long | Slow | Low[1][4] |
| 2-Octyl-cyanoacrylate | Long | Slow | Low[1][2] |
Q3: Are there any surface modification strategies to improve the biocompatibility of MCA-based nanoparticles?
A: Yes, surface modification is a key strategy for improving the biocompatibility of nanoparticles, including those made from poly(this compound).[16] Coating nanoparticles with biocompatible polymers such as polyethylene glycol (PEG) or chitosan can shield the cells from the cytotoxic core material and reduce non-specific interactions.[17] This can also improve the stability of the nanoparticles in biological media.[16]
Q4: Can I use commercial "super glues" for biological applications?
A: It is strongly advised not to use commercial-grade cyanoacrylate adhesives (e.g., "super glues") for any biological application. These products are not manufactured to the sterile and purity standards required for medical or research use. They often contain this compound, which is known to be histotoxic, and may also contain other unlisted additives that can be harmful to cells and tissues.[4][5] Always use medical-grade or research-grade cyanoacrylate adhesives that have been tested for biocompatibility.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histotoxicity of cyanoacrylate tissue adhesives. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histotoxicity of cyanoacrylate tissue adhesives. A comparative study. | Semantic Scholar [semanticscholar.org]
- 6. Biocompatible alkyl cyanoacrylates and their derivatives as bio-adhesives - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. renologist.sg [renologist.sg]
- 11. In vitro toxicity test of ethyl 2-cyanoacrylate, a tissue adhesive used in cardiovascular surgery, by fibroblast cell culture method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 13. Cytotoxicity testing of cyanoacrylates using direct contact assay on cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Flexibility of Poly(methyl 2-cyanoacrylate) Films
Welcome to the technical support center for the formulation and characterization of flexible poly(methyl 2-cyanoacrylate) (PMCA) films. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during experimental work. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to support your research and development efforts.
Troubleshooting Guide: Common Issues in PMCA Film Formulation
This section addresses specific problems you may encounter during the preparation and handling of PMCA films, offering potential causes and actionable solutions.
Issue 1: Film Brittleness and Cracking Upon Drying or Handling
Potential Causes:
-
Inherent Rigidity of PMCA: Unmodified PMCA is a rigid polymer with a high glass transition temperature (Tg), making it inherently brittle at room temperature.[1]
-
Insufficient Plasticization: The type or concentration of the plasticizer may be inadequate to effectively increase the free volume between polymer chains.[1][2]
-
Plasticizer Leaching: The chosen plasticizer may have poor compatibility with the PMCA matrix, leading to its migration out of the film over time, resulting in embrittlement.[3][4]
-
Rapid Solvent Evaporation: Fast removal of the casting solvent can induce internal stresses within the film, leading to cracking.[5]
Solutions:
-
Optimize Plasticizer Selection:
-
Compatibility is Key: Choose a plasticizer that is compatible with the polar nature of PMCA.[3] Phthalates (e.g., dibutyl phthalate, dioctyl phthalate), citrates (e.g., acetyl tributyl citrate), and some benzoates are often effective.[3][6][7]
-
Consider Molecular Weight: Lower molecular weight plasticizers can be more efficient at increasing flexibility but may be more prone to migration.[8]
-
Evaluate Polarity: The plasticizer's polarity should be similar to that of PMCA to ensure good miscibility.[9]
-
-
Adjust Plasticizer Concentration:
-
Systematic Screening: Prepare a series of films with varying plasticizer concentrations (e.g., 5-30% by weight of the polymer) to identify the optimal level that imparts flexibility without compromising other desired properties.[6][10][11]
-
Avoid Over-Plasticization: Excessive plasticizer can lead to a tacky or weak film and may cause phase separation.[12]
-
-
Control Solvent Evaporation Rate:
-
Use a Less Volatile Co-solvent: If using a highly volatile solvent like acetone, consider adding a co-solvent with a higher boiling point to slow down the evaporation process.
-
Controlled Drying Environment: Dry the cast films in a controlled environment, such as a desiccator or an oven with a gradual temperature ramp, to allow for slow and uniform solvent removal.[5]
-
-
Consider Copolymerization or Blending:
-
Internal Plasticization: Copolymerizing this compound with a monomer that has a more flexible polymer backbone can permanently improve the flexibility of the resulting material.[13][14]
-
Polymer Blending: Blending PMCA with a more flexible polymer, such as certain acrylics or elastomers, can enhance the overall flexibility of the film.[15] Ensure compatibility between the polymers to avoid phase separation.[16]
-
Issue 2: Phase Separation or Hazy/Opaque Films
Potential Causes:
-
Poor Plasticizer-Polymer Compatibility: The plasticizer and PMCA are not miscible at the concentration used, leading to the formation of distinct phases.[16][17]
-
Incompatible Polymer Blend: When blending PMCA with another polymer, a lack of miscibility will result in a heterogeneous and opaque film.[15][16]
-
Solvent-Induced Phase Separation: The casting solvent may be a good solvent for one component of the formulation but a poor solvent for another, leading to phase separation as the solvent evaporates.
Solutions:
-
Screen for Compatible Plasticizers:
-
Solubility Parameters: Select a plasticizer with a solubility parameter close to that of PMCA.
-
Preliminary Compatibility Test: Before casting a film, mix a small amount of the polymer and plasticizer in the chosen solvent and observe for any signs of cloudiness or precipitation.
-
-
Improve Polymer Blend Miscibility:
-
Use a Compatibilizer: For immiscible polymer blends, the addition of a compatibilizer (e.g., a block or graft copolymer) can improve interfacial adhesion and reduce phase separation.
-
Select Miscible Polymers: Choose a flexible polymer known to be miscible with PMCA.
-
-
Optimize the Solvent System:
-
Use a Common Solvent: Select a solvent or solvent blend that is a good solvent for all components of the formulation.
-
Adjust Evaporation Rate: A slower evaporation rate can sometimes allow for better mixing and reduce the likelihood of phase separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which plasticizers increase the flexibility of PMCA films?
A1: Plasticizers work by inserting themselves between the long polymer chains of PMCA.[9] This increases the "free volume" within the polymer matrix, reducing the strong intermolecular forces (van der Waals forces) that hold the chains tightly together in a rigid structure.[1][18][19] By "lubricating" the polymer chains, the plasticizer molecules allow them to slide past one another more easily, which lowers the glass transition temperature (Tg) and results in a more flexible and less brittle material.[18][19]
Q2: How do I choose the right plasticizer for my PMCA-based drug delivery system?
A2: For drug delivery applications, plasticizer selection is critical and must consider several factors:
-
Biocompatibility: The plasticizer must be non-toxic and biocompatible for the intended route of administration.[6] Acetyl tributyl citrate is a commonly used biocompatible plasticizer.[6]
-
Drug-Plasticizer Interactions: Ensure the plasticizer does not negatively interact with the active pharmaceutical ingredient (API), affecting its stability or release profile.
-
Regulatory Acceptance: Choose plasticizers that have a history of use in pharmaceutical formulations and are accepted by regulatory bodies.[7]
-
Leaching and Migration: The plasticizer should have low migration potential to ensure the film's properties remain stable over time and to prevent unwanted exposure to the patient.[3]
Q3: What is the difference between internal and external plasticization?
A3:
-
External Plasticization: This is the more common method, where a plasticizer (a small molecule) is physically added to the polymer.[19] This approach is versatile but can be prone to issues like plasticizer migration.
-
Internal Plasticization: This involves chemically modifying the polymer backbone to increase its flexibility.[18] This is typically achieved through copolymerization with a more flexible monomer. The "plasticizing" effect is permanent and does not suffer from migration issues.
Q4: What analytical techniques are recommended for characterizing the flexibility of PMCA films?
A4: Several techniques can be used to quantify the flexibility of your films:
-
Tensile Testing: This is a fundamental method to determine mechanical properties such as tensile strength, elongation at break, and Young's modulus.[20][21] A higher elongation at break indicates greater flexibility. ASTM D882 is a standard method for testing thin plastic sheeting.[20][21]
-
Dynamic Mechanical Analysis (DMA): DMA measures the viscoelastic properties of the material as a function of temperature. It can be used to determine the glass transition temperature (Tg), which is lowered by effective plasticization.[22]
-
Mandrel Bend Test: This is a simpler method to assess flexibility, where the film is bent around a series of mandrels with decreasing diameters. The smallest diameter mandrel that the film can be bent around without cracking is an indication of its flexibility. ASTM D4338 provides a standard procedure for this test.
Experimental Protocols
Protocol 1: Solvent Casting of Plasticized PMCA Films
-
Polymer Solution Preparation: a. Weigh the desired amount of PMCA powder and dissolve it in a suitable solvent (e.g., acetone, ethyl acetate) to achieve a specific concentration (e.g., 10% w/v).[5] b. Stir the mixture using a magnetic stirrer until the polymer is completely dissolved. This may take several hours.
-
Plasticizer Addition: a. Calculate the required amount of plasticizer based on the weight of the PMCA (e.g., 20% w/w of polymer). b. Add the plasticizer to the polymer solution and continue stirring until a homogenous mixture is obtained.
-
Film Casting: a. Place a clean, level glass petri dish or another suitable substrate in a fume hood. b. Carefully pour the polymer-plasticizer solution into the petri dish.[5] c. Gently tilt the dish to ensure the solution evenly coats the bottom surface.
-
Solvent Evaporation: a. Loosely cover the petri dish with aluminum foil (with a few perforations) to allow for slow and controlled solvent evaporation.[23][24] b. Allow the solvent to evaporate at room temperature for 24-48 hours, or until the film is completely dry.
-
Film Removal: a. Once dry, carefully detach the film from the glass substrate using a flat-edged spatula or by immersing the dish in water to help lift the film. b. Store the film in a desiccator to prevent moisture absorption.
Protocol 2: Evaluation of Film Flexibility using a Mandrel Bend Test (Qualitative)
-
Specimen Preparation: a. Cut the prepared PMCA film into rectangular strips (e.g., 1 cm x 5 cm).
-
Testing Procedure: a. Select a set of mandrels with varying diameters (e.g., from 10 mm down to 1 mm). b. Start with the largest diameter mandrel. c. Bend the film strip 180° around the mandrel. d. Visually inspect the bent area for any signs of cracking, crazing, or delamination.
-
Data Interpretation: a. If no failure is observed, repeat the test with the next smaller diameter mandrel. b. The flexibility of the film is reported as the smallest mandrel diameter around which the film can be bent without failure.
Data Presentation
Table 1: Effect of Different Plasticizers on the Mechanical Properties of PMCA Films (Hypothetical Data)
| Plasticizer (20% w/w) | Appearance | Elongation at Break (%) | Tensile Strength (MPa) |
| None | Clear, Brittle | < 5 | 50 |
| Acetyl Tributyl Citrate | Clear | 150 | 25 |
| Dibutyl Phthalate | Clear | 120 | 30 |
| Polyethylene Glycol 400 | Hazy | 80 | 35 |
Visualizations
Diagram 1: Mechanism of Plasticizer Action
Caption: Mechanism of plasticizer action on PMCA chains.
Diagram 2: Troubleshooting Workflow for Brittle PMCA Films
Caption: Troubleshooting workflow for brittle PMCA films.
References
- 1. repo.ijiert.org [repo.ijiert.org]
- 2. mdpi.com [mdpi.com]
- 3. turkchem.net [turkchem.net]
- 4. researchgate.net [researchgate.net]
- 5. Technological Aspects and Evaluation Methods for Polymer Matrices as Dental Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. studylib.net [studylib.net]
- 7. A Comprehensive Guide to Types and Uses of Plasticizers - Henan Chemger Group Corporation [chemger.com]
- 8. specialchem.com [specialchem.com]
- 9. longchangchemical.com [longchangchemical.com]
- 10. Plasticizer concentration: Significance and symbolism [wisdomlib.org]
- 11. Effect of plasticizer type and concentration on physical properties of biodegradable films based on sugar palm (arenga pinnata) starch for food packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review of the Effect of Plasticizers on the Physical and Mechanical Properties of Alginate-Based Films - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pcbiochemres.com [pcbiochemres.com]
- 15. Untangling the mysteries of polymer blend phase separation dynamics - AIP.ORG [aip.org]
- 16. Miscibility and Phase Separation in PMMA/SAN Blends Investigated by Nanoscale AFM-IR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to Choose the Right Plasticizer for Your Polymer Application [eureka.patsnap.com]
- 18. specialchem.com [specialchem.com]
- 19. kinampark.com [kinampark.com]
- 20. scribd.com [scribd.com]
- 21. boydbiomedical.com [boydbiomedical.com]
- 22. Polymer characterization | Anton Paar [anton-paar.com]
- 23. US4664859A - Process for solvent casting a film - Google Patents [patents.google.com]
- 24. benchchem.com [benchchem.com]
surface preparation techniques for bonding with methyl 2-cyanoacrylate
Welcome to the technical support center for methyl 2-cyanoacrylate adhesives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving robust and reliable bonds. Here, we move beyond simple instructions to explain the causality behind experimental choices, ensuring your success in critical applications.
Frequently Asked Questions (FAQs)
Q1: My this compound adhesive is not curing or is curing too slowly. What are the common causes and solutions?
A1: Delayed or failed curing of this compound is a frequent issue stemming from the fundamental chemistry of its polymerization. These adhesives undergo anionic polymerization, a process initiated by weak bases, most commonly the hydroxyl ions in ambient moisture.[1][2] When curing is slow, consider the following factors:
-
Low Surface Moisture: The polymerization of cyanoacrylates relies on the presence of moisture on the substrate surface to neutralize acidic stabilizers in the adhesive.[3][4] In environments with low humidity or on very dry surfaces, the reaction will be significantly slower.[1]
-
Acidic Surfaces: The acidic stabilizers present in the adhesive prevent premature polymerization.[4][5] If the substrate surface is also acidic, it can inhibit the initiation of the curing process.[4] This is a common issue with materials like wood or certain paper products.
-
Excessive Gap Between Substrates: Cyanoacrylates are not ideal for filling large gaps.[6] A thick layer of adhesive relative to the available surface moisture can lead to slow curing.[3][4]
-
Low Temperature: Curing is a chemical reaction, and as with most reactions, lower temperatures will slow down the rate of polymerization.[1]
Troubleshooting Steps:
-
Control Humidity: If possible, perform bonding in an environment with a relative humidity between 40% and 70%.[6] You can also gently exhale on the surfaces to introduce a minute amount of moisture before bonding.
-
Use an Accelerator: For very dry or acidic surfaces, an accelerator (also known as a setter) can be used.[4][5][7] Accelerators are solutions containing a weak base that can be applied to one of the substrates before the adhesive.[4][5] This will ensure a rapid cure. However, be aware that excessive use of an accelerator can sometimes compromise the final bond strength.[7][8]
-
Ensure a Tight Fit: The substrates should be mated as closely as possible. Cyanoacrylates perform best with thin bond lines.[6]
-
Optimize Temperature: Work at room temperature whenever possible. If the substrates are cold, allow them to warm to ambient temperature before bonding.
Q2: I am experiencing weak or inconsistent bonds. How can I improve adhesion?
A2: Adhesive failure is most often a result of improper surface preparation, not a failure of the adhesive itself.[9] To achieve a strong, reliable bond with this compound, the adhesive must be able to make intimate contact with the substrate. This is influenced by surface cleanliness and surface energy.
-
Surface Contamination: Any contaminants such as oils, grease, dust, or mold release agents will act as a barrier, preventing the adhesive from reaching the substrate surface.[10][11][12]
-
Low Surface Energy: For an adhesive to bond effectively, it must "wet out" the surface, meaning its surface tension must be lower than the surface energy of the substrate.[13] Many plastics, such as polyethylene and polypropylene, have very low surface energy, making them difficult to bond without surface modification.[1][14][15]
Solutions for Improved Adhesion:
-
Thorough Cleaning: This is the most critical step.[9][16] Clean all surfaces with a suitable solvent to remove contaminants.[10][11][17][18] Isopropyl alcohol (IPA) is a common and effective choice for many materials.[9][11] Always use a lint-free cloth and wipe in one direction to avoid redepositing contaminants.[9][11]
-
Mechanical Abrasion: For non-porous and smooth surfaces, mechanical abrasion (e.g., light sanding or grit blasting) can increase the surface area and provide a better "key" for the adhesive to lock into.[10][18][19][20] Remember to clean the surface again after abrasion to remove any dust or debris.[9][10]
-
Surface Primers: For low surface energy plastics, a primer is often essential.[7][8][16] These primers are specifically designed to modify the surface chemistry of the plastic, increasing its surface energy and making it more receptive to the adhesive.[8][16][18]
-
Plasma or Corona Treatment: For high-performance applications, surface treatments like plasma or corona discharge can be used to increase the surface energy of substrates.[1][14] These methods alter the surface chemistry, creating a more bondable surface.[1][14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| White, powdery residue ("blooming" or "frosting") around the bond line. | Excess adhesive is curing slowly, allowing monomers to vaporize and resettle on the surface.[3][4] | 1. Use a more sparing amount of adhesive.[3] 2. Use a higher viscosity (gel) formulation to prevent excess flow.[21] 3. Apply an accelerator to the exposed adhesive to cure it quickly.[3] 4. Ensure adequate ventilation to carry away monomer vapors.[7] |
| Bond failure on plastics like polyethylene (PE) or polypropylene (PP). | These are low surface energy (LSE) plastics that are inherently difficult to bond.[1][14][15] | 1. Mandatory: Use a polyolefin primer specifically designed for these materials.[7][8][16] Apply a thin coat to the plastic surface and allow it to dry completely before applying the adhesive. 2. Consider surface treatments like corona or plasma to increase surface energy.[1][14] |
| Bonding dissimilar materials (e.g., metal to plastic) results in failure under stress. | Different coefficients of thermal expansion between the materials can cause stress on the bond line. Standard cyanoacrylates can be brittle.[2] | 1. Use a rubber-toughened or flexible grade of cyanoacrylate adhesive to absorb stress.[21][22] 2. Ensure optimal surface preparation for both materials. Metals may require degreasing and light abrasion, while plastics may need a primer.[22] |
| Adhesive does not bond to glass or ceramic surfaces. | While these are high-energy surfaces, they can be very smooth, offering little for the adhesive to mechanically grip. They can also have adsorbed layers of moisture that interfere with bonding. | 1. Clean the surface meticulously with a degreaser or isopropyl alcohol.[9][17] 2. Lightly abrade the surface if permissible for the application. 3. Consider using a specialty primer for glass. |
| In applications involving potential sterilization, the bond fails post-treatment. | Sterilization methods can degrade the adhesive. | 1. Select a medical-grade cyanoacrylate adhesive specifically formulated for sterilization compatibility (e.g., with ethylene oxide or gamma radiation).[23] 2. Some cyanoacrylate preparations can be sterilized by dry heat, but the temperature and duration must be carefully controlled to avoid premature polymerization.[24][25][26] Consult the adhesive manufacturer's specifications. |
Experimental Protocols
Protocol 1: Standard Surface Preparation for General Purpose Bonding
-
Solvent Degreasing:
-
Don a pair of clean, powder-free gloves.
-
Saturate a clean, lint-free cloth with isopropyl alcohol (IPA) or acetone.[10][17]
-
Wipe the surfaces to be bonded in a single direction to avoid re-contaminating the area.[9]
-
Use a fresh, clean, dry cloth to wipe away the solvent before it evaporates.[17]
-
Allow any residual solvent to fully evaporate before proceeding.
-
-
Mechanical Abrasion (for non-porous, smooth surfaces):
-
Adhesive Application and Assembly:
-
Apply a minimal amount of this compound to one of the prepared surfaces.
-
Quickly and accurately join the two surfaces, applying firm, consistent pressure for 15-60 seconds to ensure a thin, uniform bond line.
-
Allow the bond to cure for 24 hours to achieve full strength.[6]
-
Protocol 2: Surface Preparation for Low Surface Energy (LSE) Plastics (e.g., Polyethylene, Polypropylene)
-
Solvent Degreasing:
-
Follow the solvent degreasing steps outlined in Protocol 1.
-
-
Primer Application:
-
Apply a thin, uniform layer of a polyolefin primer to the plastic surfaces that will be bonded.[16] This can be done with a brush, wipe, or spray as per the primer manufacturer's instructions.
-
Allow the primer to completely dry (flash off) as specified by the manufacturer. This is a critical step.[16]
-
-
Adhesive Application and Assembly:
-
Within the time frame recommended by the primer manufacturer, apply the this compound adhesive to one of the primed surfaces.
-
Assemble the parts as described in Protocol 1.
-
Visual Guides
Decision-Making Workflow for Surface Preparation
This workflow will guide you in selecting the appropriate surface preparation technique based on the substrate material.
Caption: Decision tree for selecting the appropriate surface preparation method.
Relationship Between Surface Energy and Adhesive Wetting
This diagram illustrates the critical concept of surface energy in achieving a good bond.
Caption: Adhesive wetting on high vs. low energy surfaces.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. nbinno.com [nbinno.com]
- 3. permabond.com [permabond.com]
- 4. Simplifying Failure Analysis for Select Medical Device Adhesives - Henkel Adhesives [henkel-adhesives.com]
- 5. aronalpha.net [aronalpha.net]
- 6. insights.globalspec.com [insights.globalspec.com]
- 7. aronalpha.net [aronalpha.net]
- 8. permabond.com [permabond.com]
- 9. poppysplates.co.uk [poppysplates.co.uk]
- 10. starbond.com [starbond.com]
- 11. Surface preparation and cleaning for adhesive bonding [adezif.com]
- 12. How to Do Surface Preparation for Adhesive Bonding | Laserax [laserax.com]
- 13. hellermanntyton.com [hellermanntyton.com]
- 14. pcbiochemres.com [pcbiochemres.com]
- 15. Cyanoacrylate Adhesion Failures: Understanding Material Compatibility Issues - INCURE INC. [incurelab.com]
- 16. How to Use Super Glue for Plastic in Manufacturing: A Guide - INCURE INC. [incurelab.com]
- 17. graphics.averydennison.com [graphics.averydennison.com]
- 18. gluegun.com [gluegun.com]
- 19. ellsworthadhesives.ie [ellsworthadhesives.ie]
- 20. 3m.com [3m.com]
- 21. permabond.com [permabond.com]
- 22. Gluing Metal to Plastic with Super Glue - INCURE INC. [incurelab.com]
- 23. Cyanoacrylate Adhesives for Medical Devices: A Manufacturer's Guide - INCURE INC. [incurelab.com]
- 24. US6136326A - Heat sterilization of cyanoacrylate - Google Patents [patents.google.com]
- 25. US8110144B2 - Process for sterilization of and cyanoacrylate adhesives compositions and devices - Google Patents [patents.google.com]
- 26. US20120128903A1 - Cyanoacrylate Adhesive Compositions, Methods of Sterilization of the Compositions, and Articles of Manufacture Containing Such Compositions - Google Patents [patents.google.com]
- 27. Plastic and Rubber Bonding with MXBON Cyanoacrylate Adhesive - GlueRu [aglueru.com]
Technical Support Center: Managing the Exothermic Polymerization of Methyl 2-Cyanoacrylate
Welcome to the technical support center for handling methyl 2-cyanoacrylate (MCA). This guide is designed for researchers, scientists, and drug development professionals who work with this highly reactive monomer. The following troubleshooting guides and FAQs will help you understand, predict, and control the potent exotherm associated with MCA polymerization, ensuring safer and more reproducible experimental outcomes.
Frequently Asked Questions: Core Principles
This section addresses the fundamental scientific principles governing the polymerization of this compound.
Q1: What is this compound (MCA), and why is its polymerization so exothermic?
This compound is a vinyl monomer renowned for its ability to polymerize extremely quickly, which is the basis for its use in "super glues" and medical-grade tissue adhesives.[1][2] Its high reactivity stems from the molecular structure: two strong electron-withdrawing groups (the nitrile -CN and the ester -COOR) are attached to the same carbon atom of the carbon-carbon double bond.[2][3] This arrangement makes the other carbon of the double bond highly electron-deficient and extremely susceptible to attack by nucleophiles.
The polymerization is a highly exothermic process, meaning it releases a significant amount of heat.[1] This occurs because the conversion of the monomer's carbon-carbon double bond into a stable carbon-carbon single bond within the polymer backbone is an energetically favorable process, releasing the difference in energy as heat.[1][4] The reaction's speed means this heat is generated very rapidly, which can lead to a sharp increase in temperature.[5][6]
Q2: What initiates the polymerization of MCA?
The polymerization of MCA is predominantly initiated through an anionic polymerization mechanism.[3][7] This process can be triggered by even very weak bases (nucleophiles).[3] The most common initiator in a typical lab environment is moisture (water), which contains hydroxyl ions (OH⁻).[1][2][8] Other common initiators include amines, phosphines, alkoxides, and other basic residues that may be present on substrates or glassware.[1][3]
The initiation step involves the nucleophile attacking the electron-deficient carbon of the MCA monomer, breaking the double bond and creating a carbanion. This carbanion is a new, potent nucleophile that proceeds to attack another monomer, propagating the polymer chain with exceptional speed.[3]
Q3: What factors influence the intensity of the exotherm?
Several factors can dramatically affect the rate of polymerization and the resulting peak temperature. Understanding these variables is the key to controlling the reaction.
-
Initiator Type and Concentration: Stronger or more concentrated initiators lead to a faster reaction and a more intense exotherm. The choice of initiator can also influence the final polymer morphology.[9][10]
-
Monomer Volume: Larger volumes of MCA generate more total heat. Since heat dissipation is limited by surface area, a larger volume can lead to a much higher internal temperature.[11]
-
Temperature: Higher ambient or starting temperatures increase the rate of polymerization, leading to a faster and potentially higher exotherm.[1][12] Conversely, cooling the reaction can slow it down.[12]
-
Humidity: Since water is a primary initiator, high atmospheric humidity can accelerate polymerization and increase the exotherm, especially in open systems.[1]
-
Presence of Inhibitors: Commercial MCA is supplied with stabilizers to prevent premature polymerization. These include anionic inhibitors (weak acids like sulfur dioxide) to neutralize basic initiators and radical inhibitors (like hydroquinone) to prevent polymerization by other mechanisms.[2][13][14][15] The concentration of these inhibitors is critical.
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q1: My reaction polymerized almost instantly with a violent exotherm (a "runaway reaction"). What happened and how can I prevent this?
Cause: This is a classic sign of uncontrolled, rapid initiation. The most likely culprits are contamination of the monomer with a potent initiator or using a large volume of monomer without adequate heat dissipation. Common sources of contamination include moisture in the air, residual water, or basic residues on glassware.[1][8][16]
Corrective & Preventive Actions:
-
Glassware Preparation: Ensure all glassware is scrupulously clean and dry. An acid wash followed by oven-drying is recommended to remove any basic residues.[2]
-
Control the Environment: If possible, conduct experiments in a controlled atmosphere, such as a glove box with low humidity, or under a blanket of dry, inert gas (e.g., nitrogen, argon).
-
Reduce Batch Size: Work with the smallest feasible volume of monomer to minimize the total heat generated.[11]
-
Use a Solvent: Performing the polymerization in a suitable solvent can help dissipate heat more effectively.[17]
-
Implement Cooling: For any reaction with the potential for a significant exotherm, prepare an ice bath to cool the reaction vessel immediately if the temperature begins to rise too quickly.[18][19]
-
Controlled Reagent Addition: Instead of mixing all components at once, add the initiator slowly to the monomer solution (or vice versa) while monitoring the temperature.
Q2: The resulting polymer is yellowed or charred. What is the cause?
Cause: Discoloration and charring are indicators of thermal degradation. This means the exothermic reaction raised the temperature of the polymer above its decomposition point.[4]
Corrective & Preventive Actions:
-
Aggressive Heat Management: This is a clear sign that your current heat management is insufficient. Employ active cooling methods such as a cooling jacket, an ice bath, or external heat exchangers.[18][19]
-
Formulation Adjustment: If applicable to your research, consider using longer-chain cyanoacrylate esters (e.g., ethyl, butyl, or octyl). Longer side chains slow the rate of polymerization and release less heat.[20]
-
Check Inhibitor Levels: Ensure your monomer has not been stored improperly, which can lead to the depletion of stabilizers.
Q3: I am getting inconsistent polymerization times and peak temperatures between experiments. Why?
Cause: Inconsistency typically points to uncontrolled variables. The most common are fluctuations in ambient humidity and temperature, or slight inaccuracies in measuring initiators or inhibitors.[1]
Corrective & Preventive Actions:
-
Standardize Conditions: Record the temperature and relative humidity for every experiment. If these vary significantly, your results will too. Use a controlled environment where possible.
-
Precise Measurements: Use calibrated pipettes and balances for all components. Even small variations in initiator concentration can have a large effect.
-
Monomer Storage: Store MCA in a refrigerator in a tightly sealed container to protect it from moisture and heat, which can degrade the stabilizers over time.[8][16]
Data & Diagrams
Table 1: Factors Influencing MCA Polymerization Exotherm
| Factor | Condition | Expected Effect on Exotherm | Rationale |
| Initiator | High Concentration / Strong Base | Higher & Faster Peak Temp. | More initiation sites lead to faster polymerization and rapid heat release.[9] |
| Low Concentration / Weak Base | Lower & Slower Peak Temp. | Fewer initiation sites slow the overall reaction rate. | |
| Monomer Volume | Large Volume | Higher Peak Temp. | Greater mass generates more total heat with less efficient surface-area-to-volume dissipation.[11] |
| Small Volume | Lower Peak Temp. | Less total heat is generated and can be dissipated more effectively.[11] | |
| Ambient Temp. | High (e.g., 37°C) | Higher & Faster Peak Temp. | Increased kinetic energy accelerates the reaction rate.[12] |
| Low (e.g., 4°C) | Lower & Slower Peak Temp. | Reduced kinetic energy slows the reaction rate.[12] | |
| Inhibitor | High Concentration (Anionic) | Slower Onset / Lower Peak | Acidic inhibitors neutralize initiators, delaying the onset of polymerization.[13][14] |
| Low Concentration (Anionic) | Faster Onset / Higher Peak | Fewer inhibitors are available to quench stray initiators. |
Diagrams
Caption: Anionic polymerization mechanism of MCA.
Caption: Troubleshooting logic for exothermic events.
Experimental Protocols
Protocol 1: General Procedure for Controlled Anionic Polymerization of MCA
This protocol is a general guideline. Specific concentrations and volumes must be optimized for your application.
-
Preparation:
-
Thoroughly clean all glassware with a suitable solvent, followed by an acid wash (e.g., 1M HCl), rinse with deionized water, and dry in an oven at >120°C for at least 4 hours.
-
Allow glassware to cool to room temperature in a desiccator or under a stream of dry nitrogen.
-
-
Reaction Setup:
-
Assemble the reaction apparatus under an inert atmosphere (nitrogen or argon).
-
Place a magnetic stir bar in the reaction flask.
-
Add the desired solvent (if any) and the this compound monomer via syringe.
-
If desired, place the reaction flask in a cooling bath (e.g., an ice-water bath at 0°C).
-
-
Initiation:
-
Prepare a dilute solution of your chosen initiator (e.g., an amine in a dry, compatible solvent).
-
Using a syringe pump for maximum control, add the initiator solution dropwise to the stirring monomer solution.
-
Monitor the reaction vessel for any temperature increase or change in viscosity.
-
-
Polymerization & Quenching:
-
Allow the reaction to proceed for the desired time or until the desired conversion is reached.
-
To terminate the reaction, add a quenching agent, typically a weak acid, which will neutralize the propagating carbanion.[1]
-
-
Isolation:
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., hexane or methanol, depending on the polymer's solubility).
-
Collect the polymer by filtration and dry under vacuum.
-
Protocol 2: Monitoring Reaction Temperature Profile
-
Setup: Use the setup from Protocol 1, but insert a thermocouple probe through a sealed adapter into the reaction mixture, ensuring the tip is submerged but does not interfere with the stir bar.
-
Data Logging: Connect the thermocouple to a data logger or temperature monitor capable of recording temperature at least once per second.
-
Execution: Begin data logging before adding the initiator.
-
Initiation: Add the initiator as a single aliquot to observe the maximum exotherm profile.
-
Analysis: Plot temperature versus time to visualize the exotherm. The resulting curve will show the induction period, the sharp temperature rise to a peak (T_peak), and the subsequent cooling. This data is invaluable for comparing the effects of different initiators, concentrations, or temperatures.
Safety First: Handling this compound
Q: What are the primary safety hazards of MCA?
-
Rapid Bonding: MCA will instantly bond biological tissues, including skin and eyelids.[16][21]
-
Irritation: Vapors are irritating to the eyes, respiratory tract, and mucous membranes.[16][21] Prolonged or repeated skin contact can cause dermatitis.[21]
-
Combustibility: MCA is a combustible liquid with a flash point of approximately 79°C.[21][22] Polymerization can generate enough heat to ignite the monomer or nearby flammable materials.[23]
Q: What Personal Protective Equipment (PPE) is required?
-
Eye Protection: Wear safety glasses with side shields at a minimum. A face shield is recommended when handling larger quantities.[21]
-
Gloves: Wear appropriate protective gloves (e.g., nitrile or polyethylene). Note that MCA can polymerize on contact with some materials like cotton or wool, producing intense heat.
-
Clothing: Wear a lab coat and closed-toe shoes. Ensure no skin is exposed.[8]
Q: How should I handle spills and skin contact?
-
Skin Contact: DO NOT attempt to pull bonded skin apart.[16] Gently soak the bonded area in warm, soapy water. Acetone (nail polish remover) can be applied carefully to the edges of the bond to help soften the polymer, but use with caution as it can irritate the skin.[16]
-
Spills: Evacuate non-essential personnel and remove all ignition sources.[8][22] Absorb the spill with an inert material like sand or vermiculite.[21] Then, apply water to the absorbent material to induce polymerization before disposal. Do not use paper or cloth towels to wipe up large spills, as the rapid exothermic polymerization can cause them to smolder or ignite.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Heat of reaction - A114 - CKN Knowledge in Practice Centre [compositeskn.org]
- 5. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. nj.gov [nj.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Managing the Heat: Controlling Exothermic Reactions in Epoxy - INCURE INC. [incurelab.com]
- 12. Effects of temperature alteration on viscosity, polymerization, and in-vivo arterial distribution of N-butyl cyanoacrylate-iodized oil mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US4182823A - Anionic polymerization inhibitor for cyanoacrylate adhesives - Google Patents [patents.google.com]
- 14. US4139693A - 2-Cyanoacrylate adhesive compositions having enhanced bond strength - Google Patents [patents.google.com]
- 15. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 16. www1.mscdirect.com [www1.mscdirect.com]
- 17. benchchem.com [benchchem.com]
- 18. Temperature Control Systems for Exothermic Polymerizations [eureka.patsnap.com]
- 19. m.youtube.com [m.youtube.com]
- 20. multimedia.3m.com [multimedia.3m.com]
- 21. ICSC 1272 - this compound [chemicalsafety.ilo.org]
- 22. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 23. Methyl cyanoacrylate | C5H5NO2 | CID 8711 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Cytotoxicity of Methyl 2-Cyanoacrylate and Ethyl 2-Cyanoacrylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biomedical and pharmaceutical research, the selection of biocompatible materials is a critical determinant of experimental success and therapeutic safety. Cyanoacrylates, a class of synthetic adhesives, have garnered significant attention for their utility in applications ranging from surgical wound closure to nanoparticle-based drug delivery systems. This guide provides a detailed, evidence-based comparison of the cytotoxic profiles of two foundational short-chain cyanoacrylates: methyl 2-cyanoacrylate (MCA) and ethyl 2-cyanoacrylate (ECA). By elucidating the chemical principles that govern their biological interactions and presenting supporting experimental data, this document aims to empower researchers to make informed decisions in material selection and experimental design.
The Decisive Role of the Alkyl Chain: A Structural and Mechanistic Overview
At the molecular level, the seemingly minor difference between a methyl and an ethyl group in the ester side-chain of the cyanoacrylate monomer has profound implications for its biocompatibility. This structural variance directly influences the rate of degradation, which is the primary driver of cytotoxicity.
The in vitro cytotoxicity of cyanoacrylate adhesives is principally attributed to their degradation byproducts: formaldehyde and cyanoacetate.[1][2][3] The rate at which these toxic compounds are released is a function of the alkyl chain length. Shorter alkyl chains, as in this compound, lead to a more rapid degradation process.[1][3] This accelerated breakdown results in a higher localized concentration of formaldehyde and cyanoacetate, leading to a more pronounced cytotoxic effect.[3][4] Conversely, the longer ethyl chain in ethyl 2-cyanoacrylate slows the degradation rate, resulting in a more gradual release of byproducts and consequently, lower cytotoxicity.[4][5]
Caption: Relationship between cyanoacrylate alkyl chain length and cytotoxicity.
Quantitative Comparison of Cytotoxicity: Evidence from In Vitro Studies
A substantial body of research has consistently demonstrated the superior biocompatibility of ethyl 2-cyanoacrylate over its methyl counterpart. Multiple studies employing various cell lines and cytotoxicity assays have corroborated this finding.
One comparative study utilizing human oral osteoblast cells found that while both MCA and ECA created inhibitory zones where cell death occurred, the MTT assay for cell viability revealed a significant difference.[6][7] The optical densities, a measure of viable cells, for the ECA group were not significantly different from the control group, whereas the MCA group showed a significant reduction in cell viability.[6][7] This suggests that while both compounds exhibit some level of toxicity, ECA is demonstrably more biocompatible with these cells.[6][7]
Another study comparing the histotoxicity of ethyl-2-cyanoacrylate and a longer-chain derivative, butyl-2-cyanoacrylate, in a rabbit model, observed severe histotoxicity with ethyl-2-cyanoacrylate, including acute inflammation, tissue necrosis, and a chronic foreign body giant cell reaction.[8] While this study did not directly include this compound, it highlights the general trend of increasing biocompatibility with longer alkyl chains.
| Cyanoacrylate | Cell Line | Assay | Key Findings | Reference |
| This compound (MCA) | Human Oral Osteoblasts | MTT | Significantly lower cell viability compared to control. Exhibited a significant inhibitory zone. | [2][6][7] |
| Ethyl 2-cyanoacrylate (ECA) | Human Oral Osteoblasts | MTT | Cell viability not significantly different from control, indicating better biocompatibility than MCA. | [2][6][7] |
| Ethyl 2-cyanoacrylate (ECA) | L929 Mouse Fibroblasts | Elution Test | A 1:1 dilution of the extract resulted in a 30% to 45% decrease in cells. | [9][10][11] |
Standardized Protocols for Cytotoxicity Assessment
To ensure the generation of reliable and comparable data, standardized in vitro cytotoxicity assays are indispensable. The following are detailed protocols for two widely accepted methods.
MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.
Caption: Experimental workflow for the MTT cell viability assay.
Detailed Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., L929 mouse fibroblasts or human oral osteoblasts) into a 96-well microtiter plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Preparation of Test Extracts: Prepare extracts of the polymerized this compound and ethyl 2-cyanoacrylate according to ISO 10993-12 standards. This typically involves incubating the material in a complete cell culture medium.
-
Cell Treatment: Remove the existing culture medium from the wells and replace it with various dilutions of the cyanoacrylate extracts. Include a negative control (culture medium only) and a positive control (a known cytotoxic substance).
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Quantify the amount of formazan by measuring the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control.
LDH Release Assay: An Indicator of Membrane Integrity
The lactate dehydrogenase (LDH) release assay is a cytotoxicity assay that quantifies cell death by measuring the amount of LDH, a cytosolic enzyme released from cells with damaged plasma membranes.
Detailed Methodology:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified duration, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 490 nm).
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to achieve maximum LDH release).
Concluding Remarks for the Practicing Scientist
The collective evidence from numerous in vitro studies unequivocally indicates that This compound exhibits greater cytotoxicity than ethyl 2-cyanoacrylate . This is a direct consequence of its faster degradation and the subsequent rapid release of cytotoxic byproducts. For researchers and drug development professionals, this has significant practical implications. When selecting a cyanoacrylate for applications involving direct or indirect contact with biological systems, particularly for in vivo use, ethyl 2-cyanoacrylate or longer-chain analogues (e.g., butyl- or octyl-cyanoacrylate) are the preferred choice due to their enhanced biocompatibility.[8][12]
Future research in this area should focus on the development of novel cyanoacrylate derivatives with further improved safety profiles. This may involve the synthesis of monomers with even longer or more complex side-chains to further retard degradation, or the incorporation of moieties that can neutralize the cytotoxic effects of the degradation products. A thorough understanding of the structure-toxicity relationship is paramount for the rational design of the next generation of biocompatible cyanoacrylate-based materials for biomedical and pharmaceutical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Histotoxicity of cyanoacrylate tissue adhesives. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro toxicity test of ethyl 2-cyanoacrylate, a tissue adhesive used in cardiovascular surgery, by fibroblast cell culture method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. storage.imrpress.com [storage.imrpress.com]
- 12. Biocompatibility of n-butyl-cyanoacrylate compared to conventional skin sutures in skin wounds [scielo.org.mx]
A Comparative Analysis of Methyl 2-Cyanoacrylate and Fibrin Glue for Tissue Adhesion
In the landscape of surgical practice and biomedical research, the choice of tissue adhesive is a critical determinant of procedural success and patient outcomes. Among the myriad options, synthetic cyanoacrylates and biologically-derived fibrin glues represent two distinct and widely utilized classes of materials. This guide provides an in-depth comparative analysis of methyl 2-cyanoacrylate, a prototypic short-chain cyanoacrylate, and fibrin glue. We will delve into their fundamental mechanisms of action, comparative performance metrics based on experimental data, and the causality behind their differing behaviors in a biological environment. This analysis is intended to equip researchers, scientists, and drug development professionals with the nuanced understanding required to select the appropriate adhesive for their specific application.
Introduction: Two Paradigms of Tissue Adhesion
This compound and fibrin glue, while both serving to approximate and seal tissues, operate on fundamentally different principles.
This compound: This synthetic monomer belongs to the cyanoacrylate family, often colloquially known as "super glues."[1] Its adhesive properties are the result of a rapid anionic polymerization that occurs upon contact with weak bases, such as water or amines present on tissue surfaces.[2] This exothermic reaction forms a strong, brittle polymer film that provides robust mechanical fixation.[2][3]
Fibrin Glue: Also referred to as fibrin sealant, this is a biological adhesive that mimics the final stages of the natural blood coagulation cascade.[1][4] It typically consists of two main components: a solution of concentrated fibrinogen and Factor XIII, and a solution of thrombin and calcium chloride.[5] When mixed, thrombin enzymatically cleaves fibrinogen into fibrin monomers, which then polymerize to form a semi-rigid fibrin clot, providing both adhesion and hemostasis.[4][5]
Mechanism of Action: A Tale of Two Chemistries
The divergent chemical natures of this compound and fibrin glue dictate their mechanisms of adhesion and subsequent interactions with biological tissues.
This compound: Anionic Polymerization
The adhesion of this compound is a purely chemical process. The electron-withdrawing cyano and ester groups on the monomer make the double bond highly susceptible to nucleophilic attack. This process is initiated by anions, typically hydroxide ions from water or amine groups from proteins on the tissue surface.[2] The resulting carbanion then rapidly attacks another monomer, propagating a polymer chain that cross-links with tissue proteins, forming a strong adhesive bond.
Caption: Mechanism of this compound Adhesion.
Fibrin Glue: Biomimetic Coagulation
Fibrin glue leverages a biological cascade to achieve adhesion. The process is a direct simulation of the final common pathway of blood clotting.
Caption: Mechanism of Fibrin Glue Adhesion.
Comparative Performance Analysis
The selection of a tissue adhesive is often a trade-off between bond strength, biocompatibility, and other performance characteristics. The following sections provide a comparative overview based on experimental findings.
Bond Strength
A critical parameter for any tissue adhesive is its ability to withstand mechanical forces. Standardized tests, such as lap-shear, peel, and tensile strength assessments, are used to quantify this property.[6][7]
| Performance Metric | This compound | Fibrin Glue | Key Insights |
| Tensile Strength | High | Low to Moderate | Cyanoacrylates generally exhibit significantly higher tensile strength due to the formation of a rigid polymer.[8][9] Fibrin glue's strength is dependent on fibrinogen concentration.[10][11] |
| Shear Strength | High | Low to Moderate | Similar to tensile strength, the robust chemical bonds of cyanoacrylate lead to superior shear strength.[8] |
| Peel Strength | Low | Moderate | The brittle nature of the polymerized this compound makes it susceptible to peeling forces. Fibrin clots, being more elastic, can better distribute peel stresses.[8] |
| Setting Time | Very Fast (seconds) | Fast (seconds to minutes) | Cyanoacrylate polymerization is nearly instantaneous upon contact with tissue moisture.[3] Fibrin glue setting time can be modulated by thrombin concentration. |
Biocompatibility
Biocompatibility is a multifaceted parameter encompassing cytotoxicity, inflammatory response, and long-term tissue integration.
| Biocompatibility Aspect | This compound | Fibrin Glue | Key Insights |
| Cytotoxicity | High | Low | The degradation of this compound releases cytotoxic byproducts, namely formaldehyde and cyanoacetate.[12][13] Fibrin glue is generally considered biocompatible as it is composed of natural biological components.[1] |
| Inflammatory Response | Significant | Minimal | This compound often elicits a pronounced foreign-body inflammatory reaction, which can lead to chronic inflammation and fibrosis.[10][14] Fibrin glue typically results in a mild inflammatory response that is part of the normal wound healing process. |
| Tissue Integration | Poor | Excellent | The dense, non-porous nature of polymerized cyanoacrylate hinders cellular infiltration and tissue integration. Fibrin clots provide a scaffold for cellular migration and proliferation, promoting tissue regeneration.[1][15] |
Degradation and Resorption
The in vivo fate of a tissue adhesive is crucial for its clinical application.
| Degradation Parameter | This compound | Fibrin Glue | Key Insights |
| Degradation Mechanism | Hydrolysis | Fibrinolysis | This compound degrades via hydrolysis of the polymer backbone.[16][17] Fibrin clots are degraded by the body's natural fibrinolytic system, primarily through the action of plasmin. |
| Degradation Rate | Slow | Fast | The degradation of this compound is a slow process.[16] Fibrin glue is typically resorbed within days to weeks, in line with the normal wound healing timeline.[9] |
| Degradation Byproducts | Formaldehyde, Cyanoacetate | Fibrin Degradation Products | The degradation products of this compound are cytotoxic.[12][18] The byproducts of fibrinolysis are non-toxic. |
Hemostatic Properties
The ability to control bleeding is a key function of many tissue adhesives.
| Hemostatic Property | This compound | Fibrin Glue | Key Insights |
| Primary Mechanism | Mechanical Barrier | Clot Formation | Cyanoacrylate provides hemostasis by forming a physical barrier over the bleeding site.[3] Fibrin glue actively participates in the coagulation cascade to form a physiological clot.[15][19] |
| Efficacy | Effective for surface bleeding | Highly effective for various types of bleeding | Fibrin glue is a potent hemostatic agent and is often used specifically for this purpose.[15][19] |
Experimental Protocols
To ensure the reproducibility and validity of comparative data, standardized experimental protocols are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of leachable substances from the adhesives.[20]
Objective: To quantify the effect of adhesive leachables on the metabolic activity of a cell line (e.g., L929 fibroblasts), as an indicator of cell viability.
Methodology:
-
Preparation of Extracts:
-
Cure a standardized amount of each adhesive (this compound and fibrin glue) according to the manufacturer's instructions.
-
Immerse the cured adhesives in a complete cell culture medium at a specific surface area to volume ratio (e.g., as per ISO 10993-5).
-
Incubate for 24 hours at 37°C to allow for the leaching of any cytotoxic components into the medium.
-
Collect the extracts and prepare serial dilutions.
-
-
Cell Culture:
-
Seed L929 fibroblast cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Exposure:
-
Remove the existing culture medium and replace it with the prepared adhesive extracts and their dilutions.
-
Include a negative control (fresh culture medium) and a positive control (e.g., medium with a known cytotoxic agent).
-
Incubate the cells for 24 hours at 37°C.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate cell viability as a percentage relative to the negative control.
-
Caption: Workflow for In Vitro Cytotoxicity Testing.
Lap Shear Strength Testing (ASTM F2255)
This protocol is a standard method for determining the shear strength of tissue adhesives.[6][21]
Objective: To measure the force required to shear two bonded substrates apart, providing a quantitative measure of adhesive strength in a lap-shear configuration.
Methodology:
-
Substrate Preparation:
-
Prepare standardized substrates, typically from animal tissue (e.g., porcine skin or intestine) cut into uniform dimensions.
-
Ensure the bonding surfaces are clean and moist.
-
-
Adhesive Application:
-
Overlap the two substrates by a defined area (e.g., 25 mm x 5 mm).
-
Apply a consistent and specified amount of the tissue adhesive (this compound or fibrin glue) to the overlap area.
-
Bring the two substrates together and apply gentle pressure for a specified curing time.
-
-
Mechanical Testing:
-
Mount the bonded specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of displacement until the bond fails.
-
Record the maximum load achieved before failure.
-
-
Data Analysis:
-
Calculate the shear strength by dividing the maximum load by the bonded area.
-
Perform multiple replicates for each adhesive to ensure statistical significance.
-
Caption: Workflow for Lap Shear Strength Testing.
Conclusion and Future Perspectives
The comparative analysis of this compound and fibrin glue reveals a clear dichotomy in their performance profiles, driven by their distinct chemical and biological properties.
This compound offers superior bond strength and rapid curing, making it a candidate for applications where high mechanical fixation is paramount and direct contact with sensitive tissues is limited.[2][3] However, its inherent cytotoxicity and the foreign body response it elicits are significant drawbacks that limit its internal use.[12][14][22]
Fibrin glue , in contrast, demonstrates excellent biocompatibility, promotes wound healing, and is effectively resorbed by the body.[1][15] Its primary limitations are its lower mechanical strength compared to cyanoacrylates and the potential for pathogen transmission if not sourced and prepared correctly.[4][12]
The choice between these two adhesives is therefore highly application-specific. For external wound closure where a strong, waterproof barrier is needed, a cyanoacrylate might be preferred. For internal applications, such as sealing anastomoses or promoting hemostasis in delicate tissues, the biocompatibility of fibrin glue is a clear advantage.[19][23]
Future research is directed towards developing novel tissue adhesives that combine the strengths of both classes: the robust adhesion of synthetics with the biocompatibility of biologicals. This includes the development of new cyanoacrylate formulations with longer alkyl chains to reduce cytotoxicity, as well as the creation of synthetic hydrogels that mimic the properties of fibrin.
References
- 1. epiglue.com [epiglue.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyanoacrylic tissue glues: Biochemical properties and their usage in urology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocompatible Glues: Recent Progress and Emerging Frontiers in Surgical Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tissue Medical Adhesive Testing | Applus+ Laboratories [appluslaboratories.com]
- 7. Medical Adhesive Testing Basics | ADMET [admet.com]
- 8. surgeon.co.za [surgeon.co.za]
- 9. mdpi.com [mdpi.com]
- 10. The current status of cyanoacrylate and fibrin tissue adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of fibrin adhesives prepared by 3 different methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel synthetic adhesive as an effective alternative to Fibrin based adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Nerve anastomosis with glue: comparative histologic study of fibrin and cyanoacrylate glue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. THE DEGRADATION OF CYANOACRYLATE TISSUE ADHESIVE. I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. drmirdamadi.com [drmirdamadi.com]
- 20. Comparison of Cytotoxicity of Four Different Adhesive Materials Before and After Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. testresources.net [testresources.net]
- 22. Comparative evaluation of cyanoacrylate and fibrin glue for muscle recession in strabismus surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Tissue adhesives: cyanoacrylate glue and fibrin sealant - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cyanoacrylate Bond Strength: A Comparative Analysis of Methyl 2-Cyanoacrylate and its Homologs
For researchers, scientists, and professionals in drug development, the choice of an adhesive is not trivial; it is a critical parameter that can dictate the integrity of medical devices, the stability of experimental setups, and the reliability of assembled components. Among the myriad of available bonding agents, cyanoacrylates (CAs), colloquially known as "super glues," are distinguished by their rapid, room-temperature curing and formidable bond strength.[1][2]
However, the term "cyanoacrylate" encompasses a family of adhesives with distinct performance profiles. The subtle variation in the alkyl ester group ('R' in the monomer structure CH₂=C(CN)-COOR) profoundly influences the mechanical properties of the cured polymer.[3][4] This guide provides an in-depth, objective comparison of the bond strength of methyl 2-cyanoacrylate (MCA) against other common formulations like ethyl (ECA), n-butyl (n-BCA), and 2-octyl (OCA) cyanoacrylates. We will delve into the causal chemical mechanisms, present supporting experimental data, and detail the standardized protocols required for accurate validation, empowering you to select the optimal adhesive for your specific application.
The Chemical Foundation of Bond Performance: A Tale of Alkyl Chains
The remarkable adhesive properties of cyanoacrylates are rooted in their capacity for rapid anionic polymerization, a reaction initiated by weak bases like the trace amounts of moisture present on virtually all surfaces.[1][3][5] The electron-withdrawing nature of the cyano (-C≡N) and ester (-COOR) groups makes the monomer's carbon-carbon double bond highly susceptible to nucleophilic attack, kicking off a chain-growth polymerization that forms a strong, thermoplastic bond.[1][6]
The identity of the alkyl ester side-chain is the primary determinant of the final polymer's physical characteristics.
-
Short-Chain Cyanoacrylates (Methyl, Ethyl): With smaller alkyl groups, these monomers form a denser polymer network. This results in a more rigid, brittle polymer with high tensile strength.[4][7] this compound, having the shortest chain, typically exhibits the highest tensile shear strength on rigid substrates like steel but can be prone to failure under impact or peel forces.[7][8]
-
Long-Chain Cyanoacrylates (Butyl, Octyl): The bulkier alkyl groups in these monomers create more space between the polymer chains. This increased intermolecular distance leads to a more flexible, less brittle cured adhesive.[4][9] While this flexibility enhances peel and impact resistance, it comes at the cost of lower ultimate tensile and shear strength.[4][10] This trade-off is precisely why longer-chain CAs are favored in medical applications for skin closure, where flexibility is paramount.[4][11]
References
- 1. benchchem.com [benchchem.com]
- 2. chenso.com [chenso.com]
- 3. How Cyanoacrylate Adhesives Work and Where to Use Them [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. gh1200.com [gh1200.com]
- 8. researchgate.net [researchgate.net]
- 9. perfectseal.com [perfectseal.com]
- 10. specialchem.com [specialchem.com]
- 11. raajournal.com [raajournal.com]
A Comparative Analysis of Polymerization Kinetics: Methyl Cyanoacrylate vs. Ethyl Cyanoacrylate
Prepared by: Gemini, Senior Application Scientist
Abstract
Methyl cyanoacrylate (MCA) and ethyl cyanoacrylate (ECA) are foundational monomers in the field of instant adhesives and biocompatible polymers.[1][2] While structurally similar, the seemingly minor difference of a methyl versus an ethyl ester group imparts significant and measurable distinctions in their polymerization kinetics. This guide provides an in-depth comparative analysis of the anionic polymerization kinetics of MCA and ECA, elucidating the underlying chemical principles that govern their reactivity. We will explore the influence of steric and electronic effects on the rates of initiation and propagation, present comparative kinetic data, and provide detailed experimental protocols for researchers to validate these findings. This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of cyanoacrylate chemistry for applications ranging from industrial assembly to advanced medical devices.[1]
Introduction: The Chemistry of Instant Adhesion
Cyanoacrylates (CAs) are a class of vinyl monomers renowned for their ability to undergo extremely rapid anionic polymerization upon exposure to weak nucleophiles, such as the ambient moisture present on virtually all surfaces.[2][3][4] This characteristic "instant" curing has made them indispensable in household, industrial, and medical applications.[1][5][6] The two most fundamental members of this family are methyl cyanoacrylate (MCA) and ethyl cyanoacrylate (ECA).[1][5]
The core of their reactivity lies in the molecular structure: a carbon-carbon double bond is made highly electrophilic by two potent electron-withdrawing groups attached to the α-carbon—a nitrile (-CN) group and an ester (-COOR) group.[2] This electron deficiency primes the β-carbon of the double bond for nucleophilic attack, triggering the polymerization cascade.[2][3] Understanding the kinetic differences between MCA and ECA is critical for formulation design, process optimization, and the development of novel applications, particularly in the drug development field where polymerization rate can influence drug encapsulation and release profiles.
Structural and Physicochemical Comparison
The fundamental difference between MCA and ECA lies in the alkyl ester group (R):
-
Methyl Cyanoacrylate (MCA): R = -CH₃ (Chemical Formula: C₅H₅NO₂)[1]
-
Ethyl Cyanoacrylate (ECA): R = -CH₂CH₃ (Chemical Formula: C₆H₇NO₂)[1]
| Property | Methyl Cyanoacrylate (MCA) | Ethyl Cyanoacrylate (ECA) |
| Chemical Formula | C₅H₅NO₂[1] | C₆H₇NO₂[1] |
| Molar Mass | 111.1 g/mol | 125.13 g/mol |
| Boiling Point | ~165 °C | ~195 °C |
| Key Structural Feature | Methyl ester group[1] | Ethyl ester group[1] |
This variation in the ester group introduces two primary effects that dictate the polymerization kinetics:
-
Electronic Effect: The ethyl group is slightly more electron-donating than the methyl group. This inductive effect marginally reduces the electron-withdrawing power of the ester group in ECA compared to MCA. Consequently, the double bond in MCA is rendered slightly more electrophilic, suggesting a higher intrinsic reactivity.
-
Steric Effect: The ethyl group is bulkier than the methyl group. This increased steric hindrance in ECA can impede the approach of both the initiating nucleophile and the propagating carbanion to the monomer's double bond.
As we will explore, these two effects combine to create a noticeable difference in the polymerization rates of the two monomers.
The Anionic Polymerization Mechanism
The polymerization of cyanoacrylates is a classic example of chain-growth anionic polymerization, which proceeds in three main stages: initiation, propagation, and termination.[3] The reaction is highly exothermic.[3]
Caption: Anionic polymerization of cyanoacrylate monomers.
-
Initiation: The process begins when a nucleophile (B:⁻), often a hydroxyl ion from ambient water, attacks the electron-poor β-carbon of the cyanoacrylate double bond.[3] This forms a carbanion that is resonance-stabilized by the adjacent nitrile and ester groups, making the initiation step highly favorable.[7]
-
Propagation: The newly formed carbanion is a powerful nucleophile itself and rapidly attacks another monomer molecule.[3][7] This process repeats, adding monomers to the growing chain at an exceptionally high rate.[7]
-
Termination: In a perfectly pure system, this polymerization can be "living." However, in practice, termination occurs when the propagating carbanion is neutralized, typically by reacting with an acidic species (like trace acids used as stabilizers in the monomer formulation) or through chain transfer reactions.[2][7]
Comparative Polymerization Kinetics: MCA vs. ECA
The central thesis of this guide is that Methyl Cyanoacrylate polymerizes faster than Ethyl Cyanoacrylate under identical conditions. This is a direct consequence of the interplay between electronic and steric effects.
-
Rate of Initiation: The smaller size of the methyl group in MCA presents less steric hindrance to the approaching initiator. Coupled with the slightly higher electrophilicity of its double bond, MCA is initiated more rapidly than ECA.
-
Rate of Propagation: Similarly, during propagation, the growing polymer chain's carbanionic head can access and add new MCA monomers more easily than the bulkier ECA monomers. The lower steric hindrance and higher reactivity of the MCA monomer lead to a faster chain growth.
While specific rate constants can vary with experimental conditions (initiator, solvent, temperature), the general trend holds. For instance, qualitative observations show MCA setting in 3-5 seconds, while ECA may take 5-10 seconds.[1]
Table 1: Comparative Kinetic and Performance Characteristics
| Parameter | Methyl Cyanoacrylate (MCA) | Ethyl Cyanoacrylate (ECA) | Rationale |
| Relative Curing Speed | Faster[1] | Slower[1] | Lower steric hindrance and higher electrophilicity of the monomer. |
| Bond Strength | Higher on non-porous substrates (e.g., metals, glass)[1] | Strong, but slightly more flexible[1] | Faster polymerization can lead to a more ordered, rigid polymer structure. |
| Flexibility | More brittle[1] | Slightly more flexible[1] | The longer ethyl side-chain imparts a minor plasticizing effect. |
| Primary Applications | Industrial bonding of metals, medical-grade tissue adhesives.[1] | General-purpose consumer "super glues," household repairs.[1][6] |
Experimental Protocol: Kinetic Analysis via FTIR Spectroscopy
To quantitatively compare the polymerization kinetics, one can monitor the disappearance of the monomer's C=C bond in real-time using Fourier-Transform Infrared (FTIR) Spectroscopy. The absorption band for the C=C stretch in cyanoacrylates is typically found around 1620 cm⁻¹.
Objective: To determine and compare the rate of polymerization of MCA and ECA by tracking the decay of the C=C infrared absorption peak over time.
Materials:
-
Methyl Cyanoacrylate (inhibitor-free or with known inhibitor concentration)
-
Ethyl Cyanoacrylate (inhibitor-free or with known inhibitor concentration)
-
Initiator solution (e.g., a dilute solution of an amine like triethylamine in an anhydrous solvent like THF)
-
FTIR spectrometer with a time-resolved measurement capability (e.g., Attenuated Total Reflectance - ATR mode)
-
Micropipettes
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
References
- 1. gh1200.com [gh1200.com]
- 2. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. researchgate.net [researchgate.net]
- 5. METHYL CYANOACRYLATE AND ETHYL CYANOACRYLATE (CICAD 36, 2001) [inchem.org]
- 6. aronalpha.net [aronalpha.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Evaluation of Formaldehyde Release from Methyl 2-Cyanoacrylate Adhesives
For researchers, scientists, and drug development professionals, the selection of appropriate biocompatible materials is a paramount concern in the development of medical devices and therapies.[1] Methyl 2-cyanoacrylate (MCA) and other cyanoacrylate adhesives are widely utilized for their rapid polymerization and strong bonding characteristics in various medical and surgical applications.[1][2] However, a critical aspect of their biocompatibility hinges on the potential release of formaldehyde, a known cytotoxic and carcinogenic compound.[1][3] This guide provides an in-depth, objective comparison of methods to evaluate formaldehyde release from this compound adhesives, contrasting it with other cyanoacrylate alternatives, and is supported by established experimental data and methodologies.
The Chemistry of Formaldehyde Release
Cyanoacrylate adhesives function through anionic polymerization, a process initiated by weak bases like water or amines present on the surfaces being bonded.[4][5] The degradation of the resulting polymer, poly(this compound), can lead to the release of formaldehyde and cyanoacetate.[1] This degradation is a critical factor influencing the material's biocompatibility. The rate of this degradation, and consequently the amount of formaldehyde released, is significantly influenced by the length of the alkyl chain of the cyanoacrylate monomer.[1] Shorter alkyl chains, as in methyl and ethyl cyanoacrylates, tend to degrade more rapidly, which can result in higher localized concentrations of formaldehyde and a more pronounced inflammatory response.[1] In contrast, longer-chain cyanoacrylates, such as n-butyl and 2-octyl cyanoacrylate, exhibit slower degradation rates and, therefore, reduced toxicity.[1][6]
Mechanism of Formaldehyde Generation from this compound
The degradation of poly(this compound) is a hydrolytic process that cleaves the polymer backbone, ultimately leading to the formation of formaldehyde and methyl cyanoacetate.
References
- 1. benchchem.com [benchchem.com]
- 2. Biocompatible alkyl cyanoacrylates and their derivatives as bio-adhesives - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 3. Formaldehyde - Wikipedia [en.wikipedia.org]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Degradation Rates of Alkyl Cyanoacrylates
For researchers, scientists, and drug development professionals engaged in the innovation of medical devices, tissue adhesives, and drug delivery systems, the choice of biomaterials is paramount. Alkyl cyanoacrylates, renowned for their rapid polymerization and strong adhesive properties, are a cornerstone in many biomedical applications. However, their clinical utility is intrinsically linked to their degradation profile, which dictates biocompatibility and functional lifespan. This guide provides an in-depth, objective comparison of the in vitro degradation rates of different alkyl cyanoacrylates, supported by experimental data, to empower informed material selection in your research and development endeavors.
The Critical Role of Degradation in Biocompatibility
The degradation of alkyl cyanoacrylates is a double-edged sword. While essential for the eventual clearance of the material from the body, the process can release potentially cytotoxic byproducts.[1][2][3][4] The primary mechanism of degradation in a physiological environment is hydrolysis of the poly(alkyl cyanoacrylate) backbone.[5][6] This process is significantly influenced by the length of the alkyl ester side chain (e.g., methyl, ethyl, butyl, octyl).
The hydrolytic degradation pathway for poly(alkyl cyanoacrylates) ultimately yields two main byproducts: formaldehyde and an alkyl cyanoacetate .[5][7] Both of these compounds can elicit inflammatory responses and are cytotoxic at sufficient concentrations.[4][5][8][9] Consequently, a slower, more controlled degradation rate is often desirable, as it allows the surrounding tissues to metabolize these byproducts more effectively, leading to a milder tissue response and improved biocompatibility.[1]
A key principle that has emerged from numerous in vitro and in vivo studies is that the rate of degradation is inversely proportional to the length of the alkyl side chain.[1][4][10][11][12] Shorter-chain variants, such as methyl and ethyl cyanoacrylate, degrade rapidly, which can lead to a burst release of cytotoxic byproducts.[1][4][11] Conversely, longer-chain cyanoacrylates, like n-butyl and 2-octyl cyanoacrylate, exhibit a much slower degradation rate, which generally translates to reduced cytotoxicity and a more favorable biocompatibility profile.[1][7][11][12]
Visualizing the Degradation Pathway
The following diagram illustrates the generalized hydrolytic degradation pathway of a poly(alkyl cyanoacrylate) chain, leading to the formation of formaldehyde and alkyl cyanoacetate.
Caption: Generalized hydrolytic degradation of poly(alkyl cyanoacrylates).
Comparative In Vitro Degradation Data
The following table summarizes quantitative data from various in vitro studies, providing a direct comparison of the degradation rates and byproduct release for different alkyl cyanoacrylates.
| Alkyl Cyanoacrylate | Alkyl Chain Length | Relative Degradation Rate | Formaldehyde Release | Key Findings | Source(s) |
| Methyl | C1 | Very High | High | Rapid degradation leads to significant cytotoxicity. Not typically used in medical applications due to high tissue reactivity. | [5][8] |
| Ethyl | C2 | High | Moderate to High | Faster degradation rate and greater cytotoxicity compared to longer-chain variants. | [10][11][13] |
| n-Butyl | C4 | Moderate | Moderate | Slower degradation and better tissue tolerance than methyl and ethyl cyanoacrylates. | [1][5][13] |
| n-Hexyl | C6 | Low | Low | Demonstrates slower degradation and reduced formaldehyde release compared to n-butyl cyanoacrylate. | [9][10] |
| 2-Octyl | C8 | Very Low | Very Low | Exhibits the slowest degradation rate among commonly used medical cyanoacrylates, resulting in minimal formaldehyde release and high biocompatibility. | [1][7][11][12] |
Standardized In Vitro Degradation Assessment: A Protocol
To ensure reproducible and comparable data, in vitro degradation studies should be conducted under controlled conditions that simulate a physiological environment. The principles outlined in ISO 10993-13: Biological evaluation of medical devices — Part 13: Identification and quantification of degradation products from polymeric medical devices provide a robust framework for such investigations.[14][15][16][17][18]
Below is a detailed, step-by-step methodology for a typical in vitro degradation study of alkyl cyanoacrylates.
Experimental Protocol: In Vitro Hydrolytic Degradation of Alkyl Cyanoacrylates
1. Material Preparation:
-
Polymerization: Prepare consistent, fully polymerized samples of each alkyl cyanoacrylate to be tested. This can be in the form of thin films or small, uniform particles. The physical form of the polymer can significantly affect the degradation rate.[11]
-
Sterilization: Sterilize the samples using a method that does not induce degradation or alter the polymer's properties (e.g., ethylene oxide or gamma irradiation, with appropriate validation).
-
Characterization: Characterize the initial properties of the sterilized samples, including mass, surface area, and molecular weight.
2. Degradation Medium:
-
Prepare a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.[19]
-
The ratio of the degradation medium volume to the sample surface area should be kept high and consistent across all samples to avoid saturation effects.[19]
3. Degradation Conditions:
-
Place each sterilized sample in a sterile, sealed container with a predetermined volume of the degradation medium.
-
Incubate the samples at 37°C in a shaking incubator to ensure continuous, gentle agitation.[18]
-
Include negative controls (degradation medium without a sample) and, if applicable, a reference material with a known degradation rate.
4. Time Points:
-
Establish a series of time points for sample collection (e.g., 1, 3, 7, 14, 21, and 28 days). The duration of the study should be relevant to the intended application of the material.
5. Sample Analysis:
-
At each time point, retrieve replicate samples of both the polymer and the degradation medium.
-
Polymer Analysis:
-
Carefully wash the retrieved polymer samples with deionized water and dry them to a constant weight.
-
Measure the mass loss to quantify the extent of degradation.[19]
-
Analyze changes in molecular weight and molecular weight distribution using techniques like Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).[19]
-
Examine the surface morphology for changes such as cracking or pitting using Scanning Electron Microscopy (SEM).
-
-
Degradation Medium Analysis:
-
Quantify the concentration of formaldehyde in the degradation medium using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) with derivatization (e.g., with 2,4-dinitrophenylhydrazine) or a fluorometric detection kit.[7]
-
Identify and quantify alkyl cyanoacetate using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[18]
-
Measure the pH of the degradation medium to monitor any changes resulting from the accumulation of acidic byproducts.
-
6. Data Interpretation:
-
Plot the percentage of mass loss and the cumulative release of formaldehyde and alkyl cyanoacetate as a function of time for each alkyl cyanoacrylate.
-
Calculate the degradation rates from the obtained data.
-
Correlate the degradation data with the initial properties of the polymers and the observations from morphological analysis.
Experimental Workflow Diagram
The following diagram outlines the key stages of the in vitro degradation testing workflow.
Caption: Workflow for in vitro degradation testing of alkyl cyanoacrylates.
Conclusion
The in vitro degradation rate is a critical performance indicator for alkyl cyanoacrylates in biomedical applications. The experimental evidence consistently demonstrates that increasing the length of the alkyl side chain slows down the hydrolytic degradation process. This, in turn, reduces the rate of release of cytotoxic byproducts like formaldehyde, leading to improved biocompatibility. For applications requiring a longer-term presence or for use in sensitive tissue environments, longer-chain cyanoacrylates such as n-butyl and, particularly, 2-octyl cyanoacrylate, are generally the preferred choice. By employing standardized and well-controlled in vitro degradation studies, researchers and developers can confidently select the most appropriate alkyl cyanoacrylate for their specific application, ensuring both efficacy and safety.
References
- 1. benchchem.com [benchchem.com]
- 2. Biocompatibility of a Novel Cyanoacrylate Based Tissue Adhesive: Cytotoxicity and Biochemical Property Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocompatibility of a Novel Cyanoacrylate Based Tissue Adhesive: Cytotoxicity and Biochemical Property Evaluation | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. afinitica.com [afinitica.com]
- 6. Thermal Treatment of a Commercial Polycyanoacrylate Adhesive Addressed for Instant Glass Restoration, for Investigating Its Ageing Tolerance | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. In vitro toxicity test of 2-cyanoacrylate polymers by cell culture method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro model for the degradation of alkylcyanoacrylate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Comparison of 2-Octyl Cyanoacrylate Adhesives versus Conventional Suture Materials for Eyelid Wound Closure in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ISO 10993-13 Degradation Product from Polymeric Medical Devices - Cambridge Polymer Group, Inc. [campoly.com]
- 15. filab.fr [filab.fr]
- 16. nhiso.com [nhiso.com]
- 17. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 18. Degradation Testing To ISO 10993 [met.uk.com]
- 19. polymersolutions.com [polymersolutions.com]
A Senior Application Scientist's Guide to Tensile Strength Testing of Methyl 2-Cyanoacrylate Bonds
For researchers, scientists, and professionals in drug development, the integrity of an adhesive bond can be as critical as the primary research itself. In applications ranging from the assembly of microfluidic devices to the construction of custom experimental apparatus, methyl 2-cyanoacrylate (MCA) is a frequently considered adhesive due to its rapid polymerization and high bond strength. However, achieving optimal and reproducible bond performance requires a nuanced understanding of the material's properties and the factors that govern its adhesion.
This guide provides an in-depth, objective comparison of MCA's tensile strength, supported by established testing protocols and experimental data. It is designed to move beyond a simple recitation of steps, offering instead a rationale for experimental choices to ensure the scientific integrity of your results.
The Fundamental Chemistry of this compound Adhesion
The remarkable adhesive properties of this compound stem from its unique anionic polymerization mechanism. The MCA monomer features a carbon-carbon double bond that is highly reactive due to the strong electron-withdrawing effects of the adjacent cyano (-C≡N) and methyl ester (-COOCH₃) groups. This reactivity is the cornerstone of its rapid bonding capabilities.
The polymerization is typically initiated by weak bases, with ambient moisture present on virtually all surfaces acting as the primary catalyst. Hydroxide ions (OH⁻) from water attack the electron-deficient carbon atom of the monomer, initiating a chain reaction that forms long, strong polymer chains, effectively interlocking the bonded surfaces. This rapid, room-temperature curing process is a key advantage of cyanoacrylate adhesives.[1][2]
Comparative Analysis of Cyanoacrylate Formulations
The choice of cyanoacrylate ester significantly impacts the mechanical properties of the resulting bond. The length of the alkyl ester chain is a critical determinant of both strength and flexibility.
This compound (MCA): With the shortest alkyl chain, MCA forms the most rigid and high-strength bonds among the common cyanoacrylates.[3][4] This high tensile strength, however, comes at the cost of reduced flexibility, making the bond more brittle.[4]
Ethyl 2-Cyanoacrylate (ECA): As the most common general-purpose cyanoacrylate, ECA offers a balance of high bond strength and moderate flexibility.[4]
Longer-Chain Cyanoacrylates (e.g., Butyl, Octyl): These formulations exhibit increased flexibility and are often used in medical applications where adherence to skin or other flexible substrates is required. This enhanced flexibility is accompanied by a decrease in ultimate tensile strength compared to their shorter-chain counterparts.[3]
| Cyanoacrylate Type | Alkyl Chain Length | Relative Tensile Strength | Relative Flexibility |
| This compound | Shortest | Highest | Lowest (Brittle) |
| Ethyl 2-Cyanoacrylate | Short | High | Low |
| Butyl 2-Cyanoacrylate | Long | Moderate | Moderate |
| Octyl 2-Cyanoacrylate | Longest | Lower | Highest |
This table illustrates the general trend in properties based on alkyl chain length.
Experimental Protocol: Tensile Strength Determination of MCA Bonds
To ensure reliable and comparable results, adherence to standardized testing protocols is imperative. The following methodology is a synthesized procedure based on industry standards such as ASTM D2095 and ISO 6922 for determining the tensile strength of butt-joined specimens.[3]
Objective:
To quantitatively determine the tensile strength of a this compound adhesive bond between two defined substrates.
Materials and Equipment:
-
This compound adhesive
-
Standard test substrates (e.g., steel, aluminum, polycarbonate, ABS rods or bars)
-
Degreasing solvent (e.g., isopropanol, acetone - Note: Check for substrate compatibility)
-
Lint-free wipes
-
Abrasive material (e.g., fine-grit sandpaper)
-
Tensile testing machine (e.g., Instron or similar) with appropriate grips
-
Micrometer for precise measurement of the bond area
Experimental Workflow Diagram
Caption: Experimental workflow for tensile strength testing of MCA bonds.
Step-by-Step Methodology:
-
Substrate Preparation (The "Why"): This is the most critical phase for achieving a strong, reliable bond. The goal is to create a clean, chemically active surface that promotes good wetting by the adhesive.
-
Degreasing: Clean the bonding surfaces of the substrates with a suitable solvent to remove oils, grease, and other contaminants.[5] Isopropanol is a good general-purpose solvent. For plastics like polycarbonate and ABS, ensure the chosen solvent will not cause crazing or degradation.[6][7][8][9] Causality: Contaminants create a weak boundary layer that prevents the adhesive from making direct contact with the substrate, leading to premature bond failure.[1][10]
-
Abrasion: Lightly abrade the bonding surfaces with a fine-grit sandpaper or through grit blasting. This step is particularly important for metals and some plastics. Causality: Abrasion increases the surface area for bonding and removes inert oxide layers on metals, exposing a more reactive surface.[10][11]
-
Final Cleaning: After abrasion, thoroughly clean the surfaces again with a solvent and a lint-free wipe to remove any loose particles. Allow the substrates to dry completely before applying the adhesive.
-
-
Adhesive Application and Assembly:
-
Apply a minimal, uniform layer of this compound adhesive to one of the substrate surfaces. Causality: Using the minimum amount of adhesive necessary for a thin bond line results in faster cure speeds and higher bond strength.[1][12]
-
Immediately join the two substrates, ensuring proper alignment to form a butt joint. Apply firm, consistent pressure for the duration of the fixture time (typically a few seconds for MCA) to ensure intimate contact and even spreading of the adhesive.
-
-
Curing:
-
Allow the bonded assemblies to cure for a minimum of 24 hours at a controlled temperature and humidity (e.g., 25°C and 40-60% relative humidity).[13][14] Causality: While MCA achieves handling strength rapidly, full mechanical properties develop over a longer period as the polymerization process completes. Controlled humidity is crucial as it is the primary catalyst for the reaction.[1][13]
-
-
Tensile Testing:
-
Secure the cured assembly in the grips of the tensile testing machine, ensuring axial alignment to avoid peel or cleavage forces.
-
Apply a tensile load at a constant rate of crosshead displacement until the bond fails.
-
Record the maximum load (in Newtons or pounds-force) achieved before failure.
-
-
Data Analysis:
-
Precisely measure the bond area (in square millimeters or square inches).
-
Calculate the tensile strength using the following formula: Tensile Strength (MPa or psi) = Maximum Load / Bond Area
-
Perform a minimum of five tests for each adhesive and substrate combination to ensure statistical significance.
-
Factors Influencing MCA Bond Strength
The performance of an MCA bond is not solely dependent on the adhesive itself but is a result of a complex interplay of variables.
Influence of Substrate
The chemical and physical nature of the substrate plays a pivotal role in the final bond strength. High-surface-energy materials like metals generally form stronger bonds with cyanoacrylates than low-surface-energy plastics.[10]
| Substrate | Typical Tensile Strength with Cyanoacrylate (MPa) |
| Steel | >18 |
| Aluminum | >17 |
| ABS | >9 |
| Polycarbonate | >9 |
| PVC | >9 |
| Data derived from technical datasheets for ethyl cyanoacrylate, which exhibits similar trends to methyl cyanoacrylate. |
Environmental Factors: Temperature and Humidity
-
Humidity: The curing of cyanoacrylates is initiated by moisture. Optimal bonding conditions are typically between 40% and 60% relative humidity.[13] Low humidity can slow the cure, while excessively high humidity can accelerate it to the point of creating a weaker, "shock-cured" bond.[13][15][16][17][18]
-
Temperature: Elevated temperatures can significantly reduce the bond strength of cyanoacrylates as they are thermoplastic in nature.[13] The maximum continuous operating temperature for standard cyanoacrylates is often around 82°C (180°F).[19] Exceeding this can lead to a substantial drop in shear strength, from approximately 20 MPa to less than 5 MPa.[14] Conversely, low temperatures can make the adhesive more brittle and slow the curing process due to lower ambient moisture.[20]
Comparative Performance: MCA vs. Alternative Adhesives
| Adhesive Type | Typical Tensile Shear Strength (MPa) | Key Advantages | Key Limitations |
| This compound | 10 - 20 [21] | Very fast cure, easy to dispense, good for a variety of substrates.[22] | Brittle, poor gap-filling ability, lower temperature and solvent resistance.[22] |
| Two-Part Epoxy | 20 - 30[21] | High strength, excellent environmental and chemical resistance, good gap-filling.[22][23] | Longer cure time, requires mixing, exothermic reaction.[22][24] |
| Structural Acrylic | Varies, can be comparable to epoxy | Fast cure, good adhesion to many substrates without extensive preparation, good impact strength.[25] | Can have a strong odor, may be flammable.[25] |
Understanding Bond Failure: A Diagnostic Approach
The mode of failure provides critical insight into the performance of the adhesive joint.
Caption: Decision tree for analyzing adhesive bond failure modes.
-
Adhesive Failure: The adhesive pulls cleanly away from one of the substrates. This typically indicates an issue with surface preparation, such as contamination or an incompatible surface.[15]
-
Cohesive Failure: The adhesive itself splits, leaving a layer of adhesive on both substrates. This suggests that the adhesive bond to the substrates is stronger than the internal strength of the adhesive. This can occur with under-cured adhesive or if the adhesive chosen is not strong enough for the application.[15][26]
-
Substrate Failure: The substrate breaks before the adhesive bond fails. This is often the desired outcome in testing, as it indicates that the adhesive bond is stronger than the substrate itself.[15]
For this compound, its inherent brittleness can sometimes lead to cohesive failure under high impact or peel stresses. Adhesive failure is most commonly traced back to inadequate removal of surface contaminants or attempting to bond low-surface-energy plastics without a primer.
Conclusion
The successful application of this compound in a research or development setting hinges on a thorough understanding of its chemical properties and the meticulous control of experimental variables. While MCA offers exceptional tensile strength, particularly on well-prepared metal and high-surface-energy plastic substrates, its performance is intrinsically linked to proper surface preparation, optimal curing conditions, and an awareness of its environmental limitations. By following standardized protocols and understanding the causality behind each step, researchers can ensure the reliability and reproducibility of their bonded assemblies, thereby safeguarding the integrity of their experimental outcomes.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. Cyanoacrylate Adhesives: The High-Performance Bonding Solution [acrom.fr]
- 3. benchchem.com [benchchem.com]
- 4. gh1200.com [gh1200.com]
- 5. Cyanoacrylate Adhesion Failures: Understanding Material Compatibility Issues - INCURE INC. [incurelab.com]
- 6. titanbp.com [titanbp.com]
- 7. cdn.myvink.be [cdn.myvink.be]
- 8. foxxlifesciences.in [foxxlifesciences.in]
- 9. labdepotinc.com [labdepotinc.com]
- 10. pcbiochemres.com [pcbiochemres.com]
- 11. Influence of Different Adhesives and Surface Treatments on Shear and Tensile Bond Strength and Microleakage with Micro-CT of Repaired Bulk-Fill Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mastering Cyanoacrylate Cure Time Variability - INCURE INC. [incurelab.com]
- 13. chenso.com [chenso.com]
- 14. Cyanoacrylate Temperature - INCURE INC. [incurelab.com]
- 15. zdschemical.com [zdschemical.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. The effect of relative humidity on the effectiveness of the cyanoacrylate fuming process for fingermark development and on the microstructure of the developed marks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cyanoacrylate Glue's High and Low Temperature Resistance Explained - INCURE INC. [incurelab.com]
- 20. Effects of Low Temperatures on Cyanoacrylate Adhesives | Cyanotec [cyanotec.com]
- 21. High‑Performance Adhesives: Epoxy vs. Cyanoacrylate for Industrial Use | HUB Industrial Supply [hubindustrial.com]
- 22. aronalpha.net [aronalpha.net]
- 23. researchgate.net [researchgate.net]
- 24. zdschemical.com [zdschemical.com]
- 25. raajournal.com [raajournal.com]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to the Histological Response of Cyanoacrylate-Based Tissue Adhesives in Animal Models
For researchers, scientists, and drug development professionals, the selection of appropriate biocompatible materials is a critical step in the development of medical devices and therapies. Cyanoacrylate adhesives, valued for their rapid polymerization and strong bonding capabilities, are widely used in various medical and surgical applications.[1][2] However, concerns regarding their potential cytotoxicity remain a significant consideration. This guide provides an objective comparison of the histological performance of methyl 2-cyanoacrylate and its longer-chain alternatives, supported by experimental data from animal models, to aid in the informed selection of these materials.
Introduction to Cyanoacrylate Adhesives: A Tale of Two Chains
Cyanoacrylate adhesives are a class of fast-acting adhesives that polymerize in the presence of moisture.[3] Their utility in medicine is well-established, ranging from topical wound closure to more specialized surgical applications.[1][4] The biocompatibility of these adhesives is largely determined by the length of their alkyl ester side chain.[5][6] This guide will focus on the comparison between the short-chain this compound and its longer-chain counterparts, such as n-butyl and 2-octyl cyanoacrylate.
-
Short-Chain Cyanoacrylates (e.g., this compound, Ethyl 2-Cyanoacrylate): These were among the first to be developed and are known for their strong but brittle bonds.[5][7] However, their rapid degradation in a physiological environment leads to the release of cytotoxic byproducts, namely formaldehyde and cyanoacetate.[2][6][8][9] This can result in significant tissue toxicity.[5][7][10]
-
Long-Chain Cyanoacrylates (e.g., n-Butyl Cyanoacrylate, 2-Octyl Cyanoacrylate): Developed to mitigate the toxicity concerns of their short-chain predecessors, these adhesives have longer alkyl chains that slow down the degradation process.[3][6][11] This slower degradation rate results in a lower concentration of cytotoxic byproducts at any given time, leading to improved biocompatibility.[2][10] 2-octyl cyanoacrylate, in particular, is noted for its flexibility and is widely used for topical wound closure.[1][12][13]
The Histological Response: A Microscopic View of Biocompatibility
The implantation of any foreign material into living tissue elicits a host response. The nature and intensity of this response are key indicators of a material's biocompatibility. In the case of cyanoacrylate adhesives, histological analysis of the implant site in animal models reveals a spectrum of reactions, from mild inflammation to severe tissue necrosis.
Inflammatory Response
Upon implantation, cyanoacrylate adhesives trigger an inflammatory response, the severity of which is closely linked to the adhesive's chemical composition.
-
This compound: Studies consistently show that this compound induces a severe inflammatory reaction.[5][10] This is characterized by a dense infiltration of inflammatory cells, including neutrophils in the acute phase, followed by a chronic response dominated by macrophages and foreign-body giant cells.[10] This pronounced inflammation is a direct consequence of the rapid degradation and high local concentration of cytotoxic byproducts.[2][6][9]
-
Longer-Chain Alternatives: In contrast, longer-chain cyanoacrylates like n-butyl and 2-octyl cyanoacrylate elicit a significantly milder inflammatory response.[10][14] Histological examination of tissues treated with these adhesives typically shows a less dense cellular infiltrate and a thinner fibrous capsule forming around the implant.[15] Some studies have even reported that the use of cyanoacrylate tissue adhesives can lead to a reduction in the intensity of inflammation compared to traditional sutures.[12][16][17]
Tissue Necrosis and Foreign Body Reaction
The cytotoxicity of this compound's degradation products can lead to localized tissue necrosis.[10][18] This is often accompanied by a pronounced foreign body reaction, where the host immune system attempts to wall off the foreign material.[10] In contrast, the slower degradation of longer-chain cyanoacrylates results in minimal to no tissue necrosis and a less aggressive foreign body reaction.[10]
Wound Healing and Tissue Integration
While the primary function of a tissue adhesive is to approximate wound edges, its interaction with the healing process is crucial. The intense inflammation caused by this compound can impede wound healing. Conversely, the more biocompatible longer-chain cyanoacrylates generally allow for a more favorable healing environment, characterized by well-organized granulation tissue and neovascularization.[17] However, some studies suggest that in the short term, tissue adhesives might slightly delay the formation of epithelial tissue compared to sutures.[12][16]
Comparative Data from Animal Studies
The following table summarizes the key histological findings from various animal studies comparing different cyanoacrylate adhesives.
| Adhesive | Animal Model | Implantation Site | Key Histological Findings | Citation(s) |
| This compound | Rabbit | Subcutaneous | Severe acute inflammation, tissue necrosis, chronic foreign body giant cell reaction. | [10] |
| Rat | Osteoblast Culture | Significant cytotoxicity, formation of inhibitory zones. | [19] | |
| Ethyl 2-Cyanoacrylate | Rabbit | Subcutaneous | Severe histotoxicity, pronounced acute inflammatory response, persistent foreign-body giant-cell reaction. | [10] |
| Cat | Subarachnoid Space | Acute and chronic granulomatous inflammation, severe vascular damage, cerebral infarcts. | [20] | |
| n-Butyl Cyanoacrylate | Rabbit | Subcutaneous | Mild acute inflammation, mild foreign body giant cell reaction. | [10] |
| Rat | Dorsal Incision | Effective for wound healing with minimal inflammatory reaction when used topically. | [21] | |
| 2-Octyl Cyanoacrylate | Rabbit | Eyelid Incision | Less inflammation compared to sutures. | [12] |
| Rat | Skin Incision | Less intense inflammatory reactions and shorter healing times compared to nylon sutures. | [14] |
Experimental Protocol for Histological Evaluation of Biomaterial Implants
This protocol provides a standardized workflow for assessing the in-vivo biocompatibility of biomaterials in a rodent model, compliant with ISO 10993-6 standards.[22][23]
Experimental Workflow Diagram
Caption: Experimental workflow for in-vivo biocompatibility testing.
Step-by-Step Methodology
-
Animal Model and Preparation:
-
Surgical Procedure:
-
Administer general anesthesia.
-
Prepare the surgical site (e.g., dorsal subcutaneous region) by shaving and disinfecting the skin.
-
Create a subcutaneous pocket through a small skin incision.
-
Place the sterile biomaterial implant into the pocket.
-
Close the incision with sutures or a control adhesive.
-
-
Post-Operative Care and Euthanasia:
-
Tissue Harvesting and Processing:
-
Histological Staining and Analysis:
-
Cut 4-5 µm thick sections using a microtome.[24]
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology and evaluation of the inflammatory infiltrate.[24][25]
-
Consider additional stains like Masson's Trichrome to visualize collagen deposition and fibrous capsule formation.[24]
-
Perform a semi-quantitative analysis of the inflammatory response, fibrous capsule thickness, and tissue integration, as detailed in the table below.
-
Histological Scoring Criteria
| Parameter | Score 0 (Absent) | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
| Inflammatory Infiltrate | No inflammatory cells | Scattered inflammatory cells | Focal aggregates of inflammatory cells | Dense and diffuse inflammatory infiltrate |
| Granulation Tissue | Absent | Minimal, loose connective tissue | Moderate amount of new blood vessels and fibroblasts | Abundant, well-organized granulation tissue |
| Fibrous Capsule | No capsule | Thin, loose fibrous capsule | Moderately thick, organized fibrous capsule | Thick, dense fibrous capsule |
| Necrosis | Absent | Focal areas of cell death | Moderate areas of necrosis | Extensive tissue necrosis |
Mechanism of Cyanoacrylate-Induced Inflammation
The inflammatory response to cyanoacrylate adhesives is primarily driven by their degradation products. The following diagram illustrates the key steps in this process.
Caption: Signaling pathway of cyanoacrylate-induced inflammation.
Alternatives to this compound
Given the significant histotoxicity of this compound, a range of alternatives are available for clinical and research applications.
-
Longer-Chain Cyanoacrylates: As detailed in this guide, n-butyl and 2-octyl cyanoacrylates are significantly more biocompatible and are the preferred choice for medical applications.[1]
-
Fibrin Sealants: These are biological adhesives derived from fibrinogen and thrombin. They are fully biocompatible and biodegradable, but generally offer lower adhesive strength compared to cyanoacrylates.[1][4]
-
Hydrogel and Silicone-Based Dressings: For topical applications, these dressings provide a non-adhesive or gently adhesive option for wound coverage, which is particularly useful for patients with sensitive skin or adhesive allergies.[26]
-
Sutures and Staples: These traditional methods of wound closure remain the gold standard for many surgical procedures, especially for wounds under high tension.[13]
Conclusion
The histological response to cyanoacrylate implants in animal models is critically dependent on the length of the alkyl side chain. This compound consistently demonstrates significant histotoxicity, characterized by severe inflammation and tissue necrosis. In contrast, longer-chain formulations, such as n-butyl and 2-octyl cyanoacrylate, exhibit markedly improved biocompatibility, eliciting a milder tissue response that is more conducive to wound healing. For researchers and developers in the field of medical devices and drug delivery, a thorough understanding of these differences is paramount for the selection of appropriate materials and the design of preclinical studies. The experimental protocol outlined in this guide provides a robust framework for the histological evaluation of these and other implantable biomaterials.
References
- 1. specialchem.com [specialchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyanoacrylic tissue glues: Biochemical properties and their usage in urology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dentasys.it [dentasys.it]
- 5. Comparison of 2-Ethyl-Cyanoacrylate and 2-Butyl-Cyanoacrylate for Use on the Calvaria of CD1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Case of the month: Honey I glued the kids: tissue adhesives are not the same as “superglue” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl cyanoacrylate | C5H5NO2 | CID 8711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. In vitro toxicity test of 2-cyanoacrylate polymers by cell culture method. | Semantic Scholar [semanticscholar.org]
- 10. Histotoxicity of cyanoacrylate tissue adhesives. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. The Use of Cyanoacrylate Tissue Adhesives in Various Wound Suturing Techniques to Enhance the Healing Process of Surgical Wounds: An Animal Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tissue Adhesives and Alternative Wound Closure | Anesthesia Key [aneskey.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Hypernociception and wound healing after application of cyanoacrylate ester as a tissue adhesive in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. TISSUE REACTIONS TO this compound (EASTMAN 910 MONOMER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Neuropathological changes related to the transorbital application of ethyl 2-cyanoacrylate adhesive to the basal cerebral arteries of cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [Cyanoacrylate adhesives for the synthesis of soft tissue] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scielo.br [scielo.br]
- 24. Development and Pilot in Vivo Testing of a Protocol for PLGA–Vancomycin Coatings on PTFE Used as Silicone-Implant Analogs [mdpi.com]
- 25. Specialized Histological and Histomorphometrical Analytical Methods for Biocompatibility Testing of Biomaterials for Maxillofacial Surgery in (Pre-) Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. droracle.ai [droracle.ai]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Methyl 2-Cyanoacrylate
For the diligent researcher, scientist, and drug development professional, the responsible management of laboratory chemicals is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of methyl 2-cyanoacrylate, a common and highly reactive cyanoacrylate adhesive. Adherence to these procedures is critical for ensuring laboratory safety, maintaining experimental integrity, and complying with regulatory standards. This document is designed to be your preferred resource for the safe handling and disposal of this chemical, offering value beyond the product itself.
Understanding the Reactivity of this compound: The "Why" Behind the Procedure
This compound's utility as an instant adhesive stems from its rapid anionic polymerization in the presence of moisture or weak bases.[1][2][3][4] This very reactivity, however, necessitates careful handling and a specific disposal protocol. Contact with incompatible materials such as water, amines, alkalis, and alcohols can trigger a rapid, exothermic polymerization.[5] This can generate significant heat, smoke, and irritating vapors, and in confined containers, a dangerous buildup of pressure.[1][6] Our disposal procedure is therefore centered around a controlled polymerization process, transforming the reactive liquid monomer into a stable, non-hazardous solid polymer.[5][7][8]
Essential Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a suitable environment.
Personal Protective Equipment (PPE)
| PPE | Specification | Rationale |
| Eye Protection | Chemical safety glasses or goggles with side shields.[6][9] | Protects against splashes and irritating vapors that can cause eye irritation and bonding of eyelids.[2][6] |
| Hand Protection | Polyethylene or nitrile gloves.[9][10] | Prevents skin contact, which can cause irritation and immediate bonding of the skin.[6][9] Do NOT use cotton or cloth gloves , as they can undergo a rapid exothermic reaction with the adhesive.[9] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator for organic vapors may be necessary if irritation occurs or for large spills.[6][11] | Vapors can irritate the respiratory tract.[2][6][11] |
| Lab Coat | Standard laboratory coat. | Protects against accidental spills on clothing. |
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[10][11][12]
-
Designated Area: Conduct disposal procedures in a designated area away from incompatible materials and sources of ignition.[3][12]
Step-by-Step Disposal Protocol
This protocol is designed for small to moderate quantities of unwanted this compound typically found in a laboratory setting. For large spills, refer to the emergency procedures outlined below.
Materials Required:
-
Unwanted this compound
-
A designated, chemically resistant container (e.g., a polyethylene beaker or pail)
-
An inert absorbent material (e.g., sand, vermiculite, or dry earth)[3][13]
-
Water
-
Sealable, labeled waste container
Procedure:
-
Prepare the Polymerization Vessel: In a well-ventilated area, place a layer of inert absorbent material at the bottom of the designated container.
-
Controlled Addition: Slowly and carefully pour the liquid this compound onto the absorbent material. The large surface area provided by the absorbent helps to dissipate heat generated during polymerization.
-
Initiate Polymerization: Add a small amount of water to the mixture. Water acts as a catalyst for the polymerization process.[6] You will observe the adhesive begin to cure and solidify.
-
Ensure Complete Curing: Allow the mixture to stand until it has fully polymerized into a solid mass. This can be confirmed by the absence of any liquid adhesive and a significant decrease in odor.
-
Package for Disposal: Once fully cured, the solid, non-hazardous polymer can be placed in a sealed, clearly labeled waste container.[5][7][8]
-
Final Disposal: Dispose of the container in accordance with your institution's and local regulations for non-hazardous solid waste.[6][7][14] It is always prudent to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Emergency Procedures for Spills
In the event of an accidental spill, immediate and appropriate action is required to mitigate risks.
-
Small Spills: For minor spills, wipe up the liquid with a cloth or absorbent paper. Immediately soak the contaminated cloth with water to initiate polymerization and prevent autoignition.[6]
-
Large Spills: In the case of a larger spill, evacuate the immediate area.[13] Flood the area with water to induce polymerization.[6] Once the material has cured, it can be scraped up and disposed of as solid waste.[6][8] Ensure adequate ventilation and wear appropriate PPE during cleanup.[13] It may be necessary to treat the material as hazardous waste; contact your EHS department for guidance.[3][13]
Contaminated Materials and Empty Containers
-
Contaminated Materials: Any materials, such as gloves, absorbent pads, or paper towels, that come into contact with liquid this compound should be immediately treated with water to polymerize the adhesive. These can then be disposed of as solid waste.
-
Empty Containers: Empty containers may still contain product residue and vapors.[6] They should be handled with the same precautions as the product itself. It is good practice to leave the cap off in a well-ventilated area to allow any remaining residue to cure before disposal.
Regulatory Compliance
Disposal of chemical waste is subject to local, state, and national regulations.[6][10] While cured this compound is generally considered non-hazardous, it is the responsibility of the generator to make a final waste determination.[5][7][8] Always consult your institution's EHS department and local regulatory guidelines to ensure full compliance.
References
- 1. docs.rs-online.com [docs.rs-online.com]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl-2-cyanoacrylate [cdc.gov]
- 3. nj.gov [nj.gov]
- 4. ICSC 1272 - this compound [chemicalsafety.ilo.org]
- 5. hamptonresearch.com [hamptonresearch.com]
- 6. www1.mscdirect.com [www1.mscdirect.com]
- 7. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 8. physics.purdue.edu [physics.purdue.edu]
- 9. adhesivernd.com [adhesivernd.com]
- 10. grinnell.edu [grinnell.edu]
- 11. ICSC 1272 - this compound [inchem.org]
- 12. fablab.gsd.harvard.edu [fablab.gsd.harvard.edu]
- 13. nj.gov [nj.gov]
- 14. chemmanagement.ehs.com [chemmanagement.ehs.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-Cyanoacrylate
As researchers and scientists, we handle a diverse array of chemical reagents daily. Among these, methyl 2-cyanoacrylate (MCA) stands out for its utility in bonding applications, from specialized electronics to in-vivo tissue adhesion. However, its efficacy is derived from a chemical property that also presents its primary hazard: rapid polymerization upon contact with moisture. This guide provides an in-depth, procedural framework for the safe handling of MCA, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our goal is to move beyond mere compliance and foster a culture of proactive safety, ensuring that both personnel and research integrity are protected.
Section 1: Hazard Assessment - The "Why" Behind the "What"
Understanding the specific risks associated with MCA is fundamental to appreciating the necessity of a robust PPE protocol. The hazards are multifaceted and stem directly from its chemical reactivity and physical properties.
-
Rapid Polymerization and Exothermic Reaction: MCA's most notable characteristic is its ability to polymerize almost instantly in the presence of anions or weak bases, such as the moisture present on skin, in eyes, or on mucous membranes.[1][2] This reaction is exothermic (releases heat), and while typically minor with small amounts, contact with certain materials like cotton or paper can generate enough heat to cause thermal burns and release irritating vapors.[3]
-
Dermal and Ocular Hazards: Direct contact can cause immediate bonding of skin or, critically, eyelids.[4] Beyond the physical adhesion, MCA is an irritant to the skin and eyes.[4][5] Vapors are lachrymatory, meaning they induce tearing.[4][5]
-
Inhalation Risks: MCA has a low vapor pressure but can produce vapors that are irritating to the nose, throat, and respiratory system.[1][4][5] Prolonged or repeated overexposure may lead to allergic reactions, including asthma-like symptoms, in sensitive individuals.[6][7][8]
These risks are manageable, but only through disciplined adherence to established safety protocols, the cornerstone of which is the correct PPE ensemble. All handling of hazardous chemicals in a laboratory setting must comply with the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan (CHP) outlining specific safety procedures, including PPE selection.[9][10][11]
Section 2: The Core PPE Ensemble: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all prescription. It must be tailored to the scale and context of the operation. The following subsections detail the essential components of an MCA handling protocol.
Hand Protection: The Critical First Barrier
Material choice is paramount when selecting gloves for MCA. The wrong material can be ineffective or even hazardous.
-
Recommended Material: Polyethylene or Nitrile gloves are the preferred choices.[7][12][13] These materials are non-reactive and provide a sufficient barrier against incidental contact.
-
Materials to Avoid: Do NOT use cotton, natural rubber (latex), or nylon gloves. [7][14] MCA can react with these materials, causing rapid polymerization that can lead to glove failure and potentially severe thermal burns as the glove material itself becomes bonded to the skin.
Protocol for Glove Use:
-
Inspection: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing: To prevent cross-contamination, remove gloves by peeling them off from the cuff, turning them inside-out in the process. Never touch the outer surface of the contaminated glove with a bare hand.
-
Disposal: Dispose of used gloves immediately in a designated, sealed waste container. Do not reuse disposable gloves.
Eye and Face Protection: Shielding Sensitive Tissues
Given that MCA vapors are lachrymatory and the liquid can cause eyelids to bond shut, robust eye protection is non-negotiable.[4][5]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for all tasks involving MCA.
-
Enhanced Protection: For tasks with a higher risk of splashing (e.g., transferring volumes >10 mL, working under pressure), chemical splash goggles are required.
-
Maximum Protection: When handling larger quantities or when the risk of a significant splash is high, a full-face shield should be worn in combination with chemical splash goggles.[15]
Facilities must have an eyewash station readily accessible in the immediate work area.[1][6][14]
Body Protection: Preventing Incidental Contact
A standard lab coat, fully buttoned with sleeves rolled down, is required to protect skin and personal clothing from accidental drips or splashes. In the event of a spill onto clothing, the rapid polymerization can bond the fabric to the skin, making removal difficult and dangerous.[4] Contaminated clothing should be removed carefully, potentially by cutting it away, after soaking the area with soap and water.[4]
Respiratory Protection: A Risk-Based Approach
The need for respiratory protection is determined by the specific work environment and the quantity of MCA being handled. The primary engineering control should always be adequate ventilation.
-
Primary Control: Whenever possible, handle MCA inside a certified chemical fume hood or in a well-ventilated area with local exhaust ventilation to keep vapor concentrations below established exposure limits.[7][8] The NIOSH Recommended Exposure Limit (REL) is a Time-Weighted Average (TWA) of 2 ppm (8 mg/m³) and a Short-Term Exposure Limit (STEL) of 4 ppm (16 mg/m³).[1]
-
When Respirators are Necessary: If engineering controls are insufficient to maintain exposure below the REL, or during spill cleanup, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended.[13][14]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl-2-cyanoacrylate [cdc.gov]
- 2. restoredcdc.org [restoredcdc.org]
- 3. physics.purdue.edu [physics.purdue.edu]
- 4. www1.mscdirect.com [www1.mscdirect.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. nj.gov [nj.gov]
- 7. adhesivernd.com [adhesivernd.com]
- 8. ICSC 1272 - this compound [inchem.org]
- 9. osha.gov [osha.gov]
- 10. md.rcm.upr.edu [md.rcm.upr.edu]
- 11. compliancy-group.com [compliancy-group.com]
- 12. arrowheadforensics.com [arrowheadforensics.com]
- 13. medline.com [medline.com]
- 14. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 15. ICSC 1272 - this compound [chemicalsafety.ilo.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
